molecular formula C7H3BrF4 B1268043 2-Bromo-5-fluorobenzotrifluoride CAS No. 40161-55-5

2-Bromo-5-fluorobenzotrifluoride

Cat. No.: B1268043
CAS No.: 40161-55-5
M. Wt: 243 g/mol
InChI Key: AIDVAZGOACECLJ-UHFFFAOYSA-N
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Description

2-Bromo-5-fluorobenzotrifluoride is a useful research compound. Its molecular formula is C7H3BrF4 and its molecular weight is 243 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-fluoro-2-(trifluoromethyl)benzene
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InChI

InChI=1S/C7H3BrF4/c8-6-2-1-4(9)3-5(6)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDVAZGOACECLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334516
Record name 2-Bromo-5-fluorobenzotrifluoride
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Molecular Weight

243.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

40161-55-5
Record name 2-Bromo-5-fluorobenzotrifluoride
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Record name 2-Bromo-5-fluorobenzotrifluoride
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Record name 2-Bromo-5-fluorobenzotrifluoride
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Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-5-fluorobenzotrifluoride: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern synthetic chemistry, fluorinated organic compounds have garnered significant attention due to their unique and often advantageous properties. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physical, chemical, and biological characteristics. 2-Bromo-5-fluorobenzotrifluoride, a trifluoromethyl-substituted organofluorobenzene derivative, stands out as a versatile and crucial building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its unique arrangement of a bromine atom, a fluorine atom, and a trifluoromethyl group on a benzene ring imparts a distinct reactivity profile, making it a valuable intermediate for the construction of elaborate molecular architectures.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on practical applications and the underlying chemical principles that govern its behavior.

Nomenclature and Structural Elucidation

  • Systematic Name (IUPAC): 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene[4]

  • Common Synonyms: 2-Bromo-α,α,α,5-tetrafluorotoluene, 4-Fluoro-2-(trifluoromethyl)bromobenzene[5]

  • CAS Number: 40161-55-5[4]

  • Molecular Formula: C₇H₃BrF₄[4]

  • Molecular Weight: 243.00 g/mol [4]

  • Chemical Structure:

    Caption: Structure of this compound.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of this compound are critical for its handling, purification, and characterization.

PropertyValueSource(s)
Appearance Colorless to light orange to yellow clear liquid[1]
Boiling Point 136-143 °C[6][7]
Density 1.695 g/mL at 25 °C[7]
Refractive Index (n20/D) 1.465[7]
Flash Point 63.9 °C (147.0 °F) - closed cup[7]
Solubility Insoluble in water, soluble in common organic solvents like dichloromethane, ethyl acetate, and dimethyl sulfoxide.
¹H NMR The aromatic region of the ¹H NMR spectrum is expected to show complex multiplets due to proton-proton and proton-fluorine couplings.[8]
¹³C NMR The ¹³C NMR spectrum will display distinct signals for the aromatic carbons, influenced by the attached substituents. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.[8]
Mass Spectrum The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks of nearly equal intensity).[4]

Synthesis of this compound

Several synthetic routes to this compound have been reported, with the choice of method often depending on the availability of starting materials and the desired scale of production. A common and efficient method starts from 3-fluorobenzotrifluoride.[1]

Synthesis via Nitration, Reduction, and Sandmeyer-type Reaction

This multi-step synthesis provides a reliable route to the target compound with good overall yield and purity.[1]

Step 1: Nitration of 3-Fluorobenzotrifluoride

  • To a stirred mixture of concentrated sulfuric acid, add 3-fluorobenzotrifluoride at a controlled temperature (typically below 10 °C).

  • Slowly add a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) dropwise, ensuring the reaction temperature does not exceed 25 °C. The electrophilic nitration occurs preferentially at the position ortho to the activating fluorine and meta to the deactivating trifluoromethyl group.

  • After the addition is complete, allow the reaction to stir at room temperature for a few hours to ensure complete conversion.

  • Carefully pour the reaction mixture onto ice and extract the product, 5-fluoro-2-nitrobenzotrifluoride, with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Reduction of 5-Fluoro-2-nitrobenzotrifluoride

  • Dissolve the 5-fluoro-2-nitrobenzotrifluoride in a suitable solvent such as ethanol or methanol.

  • Add a catalyst, typically Raney nickel, to the solution.

  • Hydrogenate the mixture in a Parr apparatus or under a hydrogen balloon at a slightly elevated pressure and temperature until the uptake of hydrogen ceases. This step reduces the nitro group to an amine.

  • Filter the reaction mixture to remove the catalyst and concentrate the filtrate to obtain 5-fluoro-2-aminobenzotrifluoride.

Step 3: Diazotization and Bromination

  • Dissolve the 5-fluoro-2-aminobenzotrifluoride in an aqueous solution of hydrobromic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the low temperature. This generates the corresponding diazonium salt. The temperature control is critical to prevent the premature decomposition of the unstable diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution. This is a Sandmeyer-type reaction where the diazonium group is replaced by a bromine atom.

  • Allow the reaction to warm to room temperature and stir for a few hours.

  • Extract the product, this compound, with an organic solvent.

  • Wash the organic layer, dry it, and purify the product by vacuum distillation to obtain a colorless liquid.[9]

G cluster_synthesis Synthesis of this compound start 3-Fluorobenzotrifluoride nitration Nitration (HNO₃, H₂SO₄) start->nitration Step 1 nitro_intermediate 5-Fluoro-2-nitrobenzotrifluoride nitration->nitro_intermediate reduction Reduction (H₂, Raney Ni) nitro_intermediate->reduction Step 2 amino_intermediate 5-Fluoro-2-aminobenzotrifluoride reduction->amino_intermediate diazotization Diazotization (NaNO₂, HBr) amino_intermediate->diazotization Step 3a diazonium_salt Diazonium Salt diazotization->diazonium_salt sandmeyer Sandmeyer Reaction (CuBr, HBr) diazonium_salt->sandmeyer Step 3b product This compound sandmeyer->product

Caption: Synthetic pathway to this compound.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dictated by the interplay of its three key functional groups: the bromine atom, the fluorine atom, and the trifluoromethyl group. The strongly electron-withdrawing trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution but enhances its susceptibility to nucleophilic aromatic substitution. The bromine atom is the primary site for many important synthetic transformations, particularly palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. This compound is an excellent substrate for these reactions, allowing for the introduction of various aryl, heteroaryl, or vinyl groups at the 2-position.

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[5][10]

  • Transmetalation: The organic group from an organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.[5][10]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl product.[5][10]

The electron-withdrawing nature of the trifluoromethyl and fluorine substituents can influence the rate of oxidative addition and reductive elimination.

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv), and a base, typically potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere. The Pd(0) catalyst is sensitive to oxidation.

  • Add a degassed solvent system, such as a mixture of toluene and water (4:1), via syringe. The presence of water can be beneficial for the transmetalation step.

  • Heat the reaction mixture to 80-100 °C and stir for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-fluoro-2-(trifluoromethyl)-1,1'-biphenyl.

G cluster_suzuki Suzuki-Miyaura Coupling Workflow setup Reaction Setup (Substrate, Boronic Acid, Catalyst, Base) inert Inert Atmosphere (Ar or N₂) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-100 °C) solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor workup Aqueous Workup monitor->workup extraction Extraction workup->extraction purification Purification (Column Chromatography) extraction->purification product Coupled Product purification->product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Grignard Reagent Formation and Subsequent Reactions

The bromine atom of this compound can be converted into a Grignard reagent, which is a powerful nucleophile for the formation of new carbon-carbon bonds.

The formation of a Grignard reagent involves the insertion of magnesium metal into the carbon-bromine bond. This reaction is highly sensitive to moisture and requires anhydrous conditions. The resulting organomagnesium compound is a strong base and nucleophile.

  • Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.

  • Add a small crystal of iodine to activate the magnesium surface.

  • Add a small portion of a solution of this compound in anhydrous tetrahydrofuran (THF) to the magnesium. The initiation of the reaction is often indicated by a color change and gentle reflux.

  • Once the reaction has started, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring until the magnesium is consumed.

  • The resulting Grignard reagent can then be reacted with a variety of electrophiles, such as aldehydes, ketones, or esters. For example, the dropwise addition of acetone to the Grignard reagent at 0 °C, followed by an acidic workup, will yield the corresponding tertiary alcohol.

Safety and Handling

This compound is a chemical that requires careful handling. It is important to consult the Safety Data Sheet (SDS) before use.

  • Hazards: May cause skin and eye irritation.[4] It is also considered a combustible liquid.[7]

  • Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood. Keep away from heat, sparks, and open flames.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7]

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique combination of a reactive bromine atom and electron-withdrawing fluorine and trifluoromethyl substituents allows for a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions and the formation of Grignard reagents. This guide has provided a comprehensive overview of its chemical properties, detailed synthetic protocols, and key reactivity patterns, offering a valuable resource for researchers, scientists, and drug development professionals working in the field of synthetic organic chemistry. A thorough understanding of the principles outlined herein will enable the effective utilization of this important intermediate in the development of novel and complex molecular targets.

References

Introduction: The Strategic Importance of a Fluorinated Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Bromo-5-fluorobenzotrifluoride (CAS: 40161-55-5): A Strategic Building Block for Modern Drug Discovery

In the landscape of medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern design. Fluorinated compounds often exhibit enhanced metabolic stability, increased lipophilicity, and improved binding affinity. Within this context, this compound emerges as a pivotal building block.[1][2] Identified by its CAS number 40161-55-5, this compound, also known as 1-bromo-4-fluoro-2-(trifluoromethyl)benzene, offers a unique combination of reactive sites.[1][3][4] Its structure, featuring a trifluoromethyl group, a fluorine atom, and a bromine atom on a benzene ring, provides chemists with a versatile platform for constructing complex molecular architectures. This guide, intended for researchers and drug development professionals, explores the synthesis, reactivity, and application of this valuable intermediate, providing field-proven insights into its practical utility.

Physicochemical and Structural Landscape

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis. This compound is a colorless to pale yellow liquid at room temperature, characterized by its stability under standard storage conditions.[1][4][5] The electron-withdrawing nature of the trifluoromethyl and fluorine substituents significantly influences the electronic properties of the aromatic ring, which in turn dictates its reactivity in key chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 40161-55-5[1][3][6]
Molecular Formula C₇H₃BrF₄[1][3][7]
Molecular Weight 243.00 g/mol [1][3][7]
Appearance Colorless to light orange/yellow clear liquid[1][4]
Boiling Point 136-143 °C (lit.)[3][6]
Density 1.695 - 1.75 g/mL at 25 °C (lit.)[1][3][6]
Refractive Index (n20/D) 1.465 (lit.)[6]
Purity ≥ 97% (GC)[1][4]
Flash Point 147 °F / 63.9 °C (closed cup)[3]
Storage Conditions Store at room temperature, in a cool, dry place.[1][5]

Strategic Synthesis: A Validated Protocol

The synthesis of this compound is well-established, with the most common and scalable route involving the diazotization of an amino precursor followed by a fluorination reaction. This method provides high purity and good yield.[6][8] Alternative routes, such as the direct electrophilic bromination of 1-fluoro-3-(trifluoromethyl)benzene, are also utilized.[2]

Protocol: Synthesis via Diazotization of 5-Amino-2-bromobenzotrifluoride

This protocol is based on a proven industrial method that ensures a high yield and purity of the final product.[6][8] The causality behind the conditions is critical: the reaction is conducted at low temperatures (-10 °C to 5 °C) to ensure the stability of the intermediate diazonium salt, preventing premature decomposition and side reactions. Anhydrous hydrofluoric acid serves as both the solvent and the fluorine source for the subsequent Schiemann-type reaction.

Step-by-Step Methodology:

  • Reactor Preparation: Cool a 1L stainless steel reactor, equipped for low-temperature reactions and safe handling of hydrofluoric acid, to -10 °C.

  • Reagent Charging: Charge the reactor with 450 g of anhydrous hydrofluoric acid and 6.0 g of anhydrous potassium fluoride. The potassium fluoride acts as a catalyst.

  • Amine Addition: Slowly add 248 g of 5-amino-2-bromobenzotrifluoride to the reactor while maintaining the temperature.

  • Diazotization: Gradually add 75.5 g of sodium nitrite. The rate of addition must be carefully controlled to ensure the reaction temperature does not exceed 5 °C. An exothermic reaction will occur, forming the diazonium salt.

  • Reaction Completion: Stir the mixture for 30 minutes after the final addition of sodium nitrite to complete the diazotization.

  • Thermal Decomposition: The diazonium fluoride intermediate is then typically heated to induce decomposition, releasing nitrogen gas and forming the C-F bond.

  • Work-up and Isolation: Once gas evolution ceases, recover the excess hydrofluoric acid. Cool the mixture to 0 °C and neutralize it by carefully adding a 10% potassium hydroxide (KOH) solution.

  • Purification: Perform steam distillation on the neutralized mixture to obtain the crude product. The crude this compound is then purified by vacuum distillation, collecting the fraction at 110-120 °C (40 mmHg) to yield the final product as a colorless, transparent liquid with a purity of ≥99%.[6][8][9] A typical yield for this process is around 86.8%.[6][8]

Synthesis_Workflow A 5-Amino-2-bromobenzotrifluoride B Diazonium Salt Intermediate A->B  1. Anhydrous HF, KF  2. NaNO2  (-10°C to 5°C) C This compound B->C  Thermal Decomposition  (Schiemann-type reaction)

Caption: Synthesis workflow via diazotization.

The Reactive Toolkit: Key Transformations for the Medicinal Chemist

The true value of this compound lies in the orthogonal reactivity of its halogen substituents. The carbon-bromine bond is highly susceptible to palladium-catalyzed cross-coupling reactions and Grignard reagent formation, while the trifluoromethyl and fluorine groups modulate the ring's electronics, making it a versatile scaffold.[2]

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are fundamental to modern drug synthesis, allowing for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron species (like a boronic acid or ester) to form a new C-C bond, a staple for constructing biaryl structures found in many pharmaceuticals.[10][11][12] The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[12]

General Protocol for Suzuki-Miyaura Coupling:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a degassed solvent system, typically a mixture like toluene/ethanol/water or dioxane/water.

  • Reaction: Heat the mixture (typically 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography.

Suzuki_Coupling_Cycle center Pd(0)L2 A Oxidative Addition center->A  + Ar-Br B Transmetalation A->B  Ar-Pd(II)L2-Br C Reductive Elimination B->C  Ar-Pd(II)L2-Ar' C->center  + Ar-Ar' ArX Ar-Br ArBOH Ar'-B(OH)2 + Base ArAr Ar-Ar' PdII Ar-Pd(II)L2-Br PdII_Ar Ar-Pd(II)L2-Ar'

Caption: Catalytic cycle of Suzuki-Miyaura coupling.

This reaction is a powerful method for forming C-N bonds by coupling the aryl bromide with a primary or secondary amine.[13][14] This transformation is invaluable for synthesizing aryl amines, which are prevalent in pharmaceuticals. The choice of ligand for the palladium catalyst is crucial and has evolved to allow for the coupling of a wide range of amines under milder conditions.[13]

General Protocol for Buchwald-Hartwig Amination:

  • Inert Atmosphere: In a glovebox or Schlenk line, combine this compound (1.0 eq.), the desired amine (1.1-1.2 eq.), a palladium precatalyst, a suitable phosphine ligand (e.g., BINAP, SPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.4-2.0 eq.).

  • Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or dioxane.

  • Reaction: Heat the mixture (typically 80-110 °C) with stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with water or saturated NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purification: Purify the crude product via column chromatography.

Grignard Reagent Formation and Subsequent Reactions

The C-Br bond can be readily converted into a highly nucleophilic Grignard reagent by reacting it with magnesium metal.[15] This opens up another avenue of C-C bond formation.

General Protocol for Grignard Formation:

  • Setup: Flame-dry a three-necked flask equipped with a condenser and dropping funnel under an inert atmosphere. Add magnesium turnings (1.2 eq.) and a small crystal of iodine to initiate the reaction.

  • Initiation: Add a small amount of a solution of this compound (1.0 eq.) in anhydrous THF or diethyl ether. Gentle heating may be required to start the reaction.[16]

  • Addition: Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.[15][16]

  • Application: The resulting Grignard reagent can be used immediately to react with various electrophiles, such as aldehydes or ketones to form secondary or tertiary alcohols, respectively, after an acidic workup.[17]

Nucleophilic Aromatic Substitution (SNAr)

While the C-Br bond is the primary site for cross-coupling, the aromatic ring itself is activated towards nucleophilic attack by the potent electron-withdrawing trifluoromethyl group.[5] In SNAr reactions, a strong nucleophile can displace a leaving group on an electron-deficient aromatic ring.[18][19] Generally, fluorine is a better leaving group than bromine in SNAr due to its high electronegativity, which stabilizes the intermediate Meisenheimer complex.[18] Therefore, under forcing SNAr conditions, substitution may preferentially occur at the C-F position, a reactivity profile that synthetic chemists can exploit for selective functionalization.[18][20]

Proven Applications in Drug and Agrochemical Development

The utility of this compound is not merely theoretical; it is a commercially available intermediate used in the synthesis of high-value molecules.[5]

  • Pharmaceuticals: It is a key starting material for producing HSD-016, an inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD1), which is instrumental in developing drugs for type 2 diabetes.[3][6] Its structure is also a building block for various anti-cancer agents and other therapeutics where the trifluoromethylphenyl moiety is a desired pharmacophore.[1]

  • Agrochemicals: The compound is employed in the synthesis of modern pesticides and herbicides.[1][4] The fluorinated structure often enhances the biological efficacy and stability of the final active ingredient.[1]

  • Materials Science: Beyond life sciences, its stability and unique electronic properties make it a useful intermediate in the creation of advanced polymers and coatings for high-temperature applications.[1]

Safe Handling, Storage, and Stewardship

As with any reactive chemical intermediate, proper handling and storage are paramount to ensure safety and maintain product integrity.

  • Hazards: this compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][21][22][23]

  • Handling: Always handle this compound in a well-ventilated area or a chemical fume hood.[21] Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[21][22][23] Avoid breathing vapors or mists.[21]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.[23][24]

  • Disposal: Dispose of waste material and contaminated packaging in accordance with local, state, and federal regulations. This should be done via a licensed professional waste disposal service.[22][23]

Conclusion

This compound is more than just a chemical; it is a strategic tool for molecular engineers in the pharmaceutical and agrochemical industries. Its well-defined physicochemical properties, reliable synthesis, and, most importantly, its versatile and orthogonal reactivity make it an indispensable building block. By enabling access to complex fluorinated scaffolds through robust and well-understood transformations like Suzuki-Miyaura coupling and Buchwald-Hartwig amination, it empowers scientists to design and create the next generation of innovative drugs and advanced materials.

References

A Comprehensive Technical Guide to the Physical Properties of 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-fluoro-2-(trifluoromethyl)benzene is a substituted aromatic compound of significant interest in the fields of pharmaceutical and agrochemical research. Its unique trifluoromethyl group, combined with bromine and fluorine substituents, imparts specific electronic and lipophilic properties that make it a valuable building block in the synthesis of complex organic molecules and active pharmaceutical ingredients.[1] A thorough understanding of its physical properties is paramount for its effective use in synthetic chemistry, enabling precise control over reaction conditions, purification processes, and formulation development. This guide provides a detailed overview of the key physical characteristics of 1-bromo-4-fluoro-2-(trifluoromethyl)benzene, supported by established experimental methodologies and spectral analysis.

Molecular and Chemical Identity

The structural and chemical identity of a compound is the foundation upon which all other physical property data is built.

Table 1: Chemical Identity of 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene

IdentifierValueSource
CAS Number 40161-55-5[1][2]
Molecular Formula C₇H₃BrF₄[1]
Molecular Weight 243.00 g/mol ChemBK
IUPAC Name 1-bromo-4-fluoro-2-(trifluoromethyl)benzene
Synonyms 2-Bromo-5-fluorobenzotrifluoride[1]
SMILES C1=CC(=C(C(=C1)F)Br)C(F)(F)FPubChem

Note: The Simplified Molecular Input Line Entry System (SMILES) is a line notation for describing the structure of chemical species using short ASCII strings.

Physicochemical Properties

The physicochemical properties of 1-bromo-4-fluoro-2-(trifluoromethyl)benzene are critical for its handling, reaction optimization, and purification.

Table 2: Key Physicochemical Properties

PropertyValueConditionsSource
Appearance Colorless to light yellow liquidAmbientChem-Impex
Density 1.695 g/mLat 25°CChemBK
Boiling Point 136-143 °Cat 760 mmHg (lit.)ChemBK
Melting Point No data available--
Flash Point 147 °F (63.9 °C)Closed cupChemBK
Refractive Index n20/D 1.465 (lit.)at 20°CChemBK
Vapor Pressure 3.1 mmHgat 25°CChemBK
Insights into Physical State and Handling

The compound exists as a liquid at room temperature with a relatively high boiling point, suggesting low volatility under standard conditions. Its density, significantly higher than water, is an important consideration for solvent extraction and separation procedures. The flash point of approximately 64°C indicates that it is a combustible liquid and should be handled with appropriate safety precautions, away from ignition sources. While no specific melting point data is available for this compound, the related compound 1-bromo-4-fluorobenzene has a melting point of -16 °C.[3]

Solubility Profile

As a haloarene, 1-bromo-4-fluoro-2-(trifluoromethyl)benzene is expected to be insoluble in water due to its nonpolar nature and inability to form hydrogen bonds.[4] It is, however, soluble in a range of common organic solvents with low polarity, such as benzene, ether, chloroform, and carbon tetrachloride.[4] This solubility behavior is a key factor in selecting appropriate solvent systems for chemical reactions and purification techniques like chromatography. The general principle of "like dissolves like" is applicable here; the intermolecular forces in haloarenes are comparable in strength to those in nonpolar organic solvents, facilitating dissolution.[5]

Spectral Analysis

Spectroscopic data is essential for the structural confirmation and purity assessment of 1-bromo-4-fluoro-2-(trifluoromethyl)benzene. While a complete set of spectra for this specific molecule is not publicly available, analysis of closely related structures provides valuable insights into the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms.

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.0 ppm). The coupling patterns will be complex due to spin-spin coupling between the protons and with the fluorine atom. For the related compound 1-bromo-4-(trifluoromethyl)benzene, the ¹H NMR spectrum in CDCl₃ shows two doublets at δ 7.64 (d, J = 8.6 Hz, 2H) and 7.50 (d, J = 8.6 Hz, 2H).[6]

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the three fluorine atoms. For 1-bromo-4-(trifluoromethyl)benzene, the ¹³C NMR spectrum shows signals at δ 132.1, 129.7, 126.9 (q, J = 3.8 Hz), 126.5 (q, J = 1.8 Hz), and 123.9 (q, J = 273.1 Hz).[6]

  • ¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[7] The spectrum of 1-bromo-4-fluoro-2-(trifluoromethyl)benzene is expected to show two distinct signals: one for the trifluoromethyl group (typically around -60 to -70 ppm) and one for the aromatic fluorine atom.[7] For 1-bromo-4-(trifluoromethyl)benzene, a singlet for the CF₃ group is observed at δ -62.8 (s, 3F).[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 1-bromo-4-fluoro-2-(trifluoromethyl)benzene, the mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[8] The molecular ion peaks are therefore expected at m/z 242 and 244. Common fragmentation pathways would involve the loss of a bromine atom or a trifluoromethyl radical.[8]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 1-bromo-4-fluoro-2-(trifluoromethyl)benzene is expected to show characteristic absorption bands for:

  • C-H stretching in the aromatic region (~3000-3100 cm⁻¹)

  • C=C stretching in the aromatic ring (~1400-1600 cm⁻¹)

  • C-F stretching from the trifluoromethyl group (strong bands, ~1100-1300 cm⁻¹)

  • C-Br stretching (~500-600 cm⁻¹)

Experimental Methodologies

The accurate determination of physical properties relies on standardized experimental protocols. The following sections detail the principles and steps for measuring key properties.

Determination of Boiling Point (Micro Reflux Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9] For small sample volumes, the micro reflux method is a convenient and accurate technique.[10]

Protocol:

  • Place approximately 0.5 mL of 1-bromo-4-fluoro-2-(trifluoromethyl)benzene into a small test tube.

  • Add a small magnetic stir bar to ensure smooth boiling.

  • Clamp the test tube in a heating block placed on a hot plate stirrer.

  • Position a thermometer with its bulb about 1 cm above the liquid surface.

  • Turn on the stirrer and begin heating gently.

  • Observe the liquid until it is gently refluxing, characterized by a ring of condensing vapor on the test tube walls.

  • The stable temperature reading on the thermometer at the level of the refluxing ring corresponds to the boiling point.[10]

BoilingPointDetermination cluster_setup Experimental Setup cluster_process Procedure HeatingBlock Heating Block on Hot Plate Stirrer TestTube Test Tube with Sample and Stir Bar HeatingBlock->TestTube heats Thermometer Thermometer TestTube->Thermometer vapor heats Heat Apply Gentle Heat Reflux Observe Reflux Ring Heat->Reflux leads to Record Record Stable Temperature Reflux->Record indicates boiling point

Caption: Workflow for Boiling Point Determination.

Determination of Density

Density is an intrinsic property defined as the mass per unit volume of a substance.[6]

Protocol:

  • Accurately weigh a clean, dry graduated cylinder or pycnometer using an analytical balance.

  • Add a known volume (e.g., 1.0 mL) of 1-bromo-4-fluoro-2-(trifluoromethyl)benzene to the container.

  • Reweigh the container with the sample to determine the mass of the liquid.

  • Calculate the density using the formula: Density = Mass / Volume.

  • For higher accuracy, repeat the measurement several times and average the results. It is also crucial to record the temperature at which the measurement is made, as density is temperature-dependent.[6]

DensityDetermination Start Start WeighEmpty Weigh Empty Graduated Cylinder Start->WeighEmpty AddLiquid Add Known Volume of Liquid WeighEmpty->AddLiquid WeighFull Weigh Full Graduated Cylinder AddLiquid->WeighFull CalculateMass Calculate Mass of Liquid (Full - Empty) WeighFull->CalculateMass CalculateDensity Calculate Density (Mass / Volume) CalculateMass->CalculateDensity End End CalculateDensity->End

Caption: Step-by-step Density Measurement.

Conclusion

This technical guide has provided a comprehensive overview of the essential physical properties of 1-bromo-4-fluoro-2-(trifluoromethyl)benzene. The data presented, from its fundamental chemical identity to its detailed spectral characteristics and solubility profile, offers a critical resource for scientists and researchers. The inclusion of standardized experimental protocols for determining key physical parameters further enhances the practical utility of this guide. A thorough understanding and application of this information will facilitate the safe handling, effective utilization, and innovative application of this versatile chemical intermediate in the advancement of pharmaceutical and agrochemical research.

References

2-Bromo-5-fluorobenzotrifluoride molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Bromo-5-fluorobenzotrifluoride

Authored by a Senior Application Scientist

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the utility of a molecule is often defined by its structural functionality. This compound is a prime exemplar of a versatile organofluorobenzene building block.[1][2] Its strategic combination of a trifluoromethyl group, a bromine atom, and a fluorine atom on a benzene ring provides a unique platform for complex molecular synthesis.[1][3] This guide offers an in-depth examination of its molecular structure, physicochemical properties, synthesis, and critical applications, tailored for researchers, scientists, and professionals in drug development. The narrative is grounded in established scientific principles, explaining the causality behind its synthetic utility and analytical validation.

Molecular Identity and Structure

A precise understanding of a compound's structure is the foundation of its application. This compound is an aromatic compound characterized by a benzene ring substituted with three distinct functional groups that dictate its reactivity and physical properties.

Key Identifiers:

  • IUPAC Name: 1-bromo-4-fluoro-2-(trifluoromethyl)benzene[4]

  • CAS Number: 40161-55-5[4][5][6]

  • Synonyms: 2-Bromo-α,α,α,5-tetrafluorotoluene, 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene[7][8][9]

Molecular Formula and Weight: The molecular formula is C₇H₃BrF₄ .[6][7][8] Based on the IUPAC atomic weights, its molecular weight is approximately 243.00 g/mol .[4][5][7][8][10][11] The NIST WebBook provides a more precise mass of 242.996.[6]

Structural Representation: The molecule consists of a central benzene ring. The substituents are arranged as follows:

  • A bromine atom at position 2. This atom is an excellent leaving group, making it highly valuable for cross-coupling reactions like the Suzuki-Miyaura coupling, which are fundamental for building the carbon skeletons of Active Pharmaceutical Ingredients (APIs).[1]

  • A fluorine atom at position 5. This substituent modifies the electronic properties of the aromatic ring, influencing its reactivity and potential biological interactions.

  • A trifluoromethyl (CF₃) group at position 1. The CF₃ group is a crucial feature in medicinal chemistry. It is known to enhance the lipophilicity and metabolic stability of drug candidates, which can significantly improve their bioavailability and efficacy.

For unambiguous machine-readable representation:

  • SMILES: Fc1ccc(Br)c(c1)C(F)(F)F[8]

  • InChI: InChI=1S/C7H3BrF4/c8-6-2-1-4(9)3-5(6)7(10,11,12)/h1-3H[6][8]

Physicochemical Properties

The physical characteristics of this compound are critical for its handling, storage, and application in chemical reactions. It is typically a colorless to light yellow clear liquid.[7][8] The key properties are summarized below.

PropertyValueSource(s)
Appearance Colorless to light orange/yellow clear liquid[7][8]
Boiling Point 136-143 °C[1][7][12][13]
Density ~1.695 - 1.75 g/mL at 25 °C[1][7][12]
Refractive Index (n20/D) ~1.465[1][12][13]
Flash Point ~63.9 °C (147.0 °F) - closed cup[1]
Purity ≥ 97% (GC)[7][8]
Storage Store at room temperature, sealed in dry conditions[7][13]

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several routes, often involving multi-step processes that require careful control of reaction conditions. One common and effective method starts with m-fluorobenzotrifluoride.[14]

Step-by-Step Synthesis Outline (via Diazotization): [14]

  • Nitration: m-fluorobenzotrifluoride is first nitrated using a mixture of nitric acid and concentrated sulfuric acid to produce 5-fluoro-2-nitrobenzotrifluoride. The temperature must be carefully controlled to prevent side reactions.[14]

  • Reduction: The resulting nitro compound is then reduced to an amine. This is typically achieved through catalytic hydrogenation using a catalyst like Raney nickel, yielding 5-fluoro-2-aminobenzotrifluoride.[14]

  • Diazotization and Bromination: The final step involves a Sandmeyer-type reaction. The amine is treated with sodium nitrite and hydrobromic acid to form a diazonium salt. This intermediate is then reacted with cuprous bromide to substitute the diazonium group with bromine, yielding the final product, this compound, in high purity.[14]

This multi-step synthesis ensures high yield and purity, making it suitable for producing the high-quality intermediate required for pharmaceutical applications.[14]

G cluster_synthesis Synthesis Workflow A m-Fluorobenzotrifluoride (Starting Material) B Nitration (HNO₃/H₂SO₄) A->B C 5-Fluoro-2-nitrobenzotrifluoride (Intermediate) B->C D Reduction (Raney Ni, H₂) C->D E 5-Fluoro-2-aminobenzotrifluoride (Intermediate) D->E F Diazotization & Bromination (NaNO₂, HBr, CuBr) E->F G This compound (Final Product) F->G

Caption: A typical synthesis route for this compound.

Applications in Research and Drug Development

The true value of this compound lies in its role as a key intermediate.[2][7] Its trifluoromethyl and bromine functionalities provide chemists with a versatile tool for creating complex molecules with enhanced therapeutic potential.[7]

Pharmaceutical Development: This compound is a crucial starting material in the synthesis of various pharmaceuticals.[2][7]

  • Diabetes Treatment: It is a precursor for producing HSD-016, an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD1).[1][12] This enzyme is involved in converting cortisone to cortisol, and its inhibition is a therapeutic strategy for managing type 2 diabetes.[1][12]

  • Oncology: The compound serves as an intermediate in the development of anti-cancer agents.[7][15] For example, it can be used to synthesize 2-trifluoromethyl-4-anthranilonitrile, a raw material for the androgen antagonist Bicalutamide, used in treating prostate cancer.[15]

Agrochemical Formulations: Beyond pharmaceuticals, it is also employed in the production of advanced agrochemicals like herbicides and pesticides.[2][7] The fluorinated structure often enhances the stability and efficacy of these agents, leading to better crop protection.[2][7]

Material Science: The unique chemical properties imparted by the fluorine and bromine atoms make it useful in creating advanced materials, such as specialized polymers and coatings that require high durability and specific performance characteristics.[7]

Analytical Characterization

To ensure the quality and identity of this compound, a systematic analytical workflow is essential. This self-validating process confirms that the material meets the stringent purity requirements for its intended applications, especially in pharmaceutical synthesis.

  • Purity Analysis: Gas Chromatography (GC) is the standard method for determining the purity of the compound, with typical specifications being ≥97-98%.[7][8][9]

  • Structural Confirmation: A suite of spectroscopic techniques is used to confirm the molecular structure.

    • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.[6]

    • Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns that help elucidate the structure.[6]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to provide a detailed map of the atomic connectivity and confirm the precise arrangement of substituents on the aromatic ring.

G cluster_analysis Analytical Quality Control Workflow A Sample Batch Received B Purity Analysis (Gas Chromatography) A->B C Structural Verification (NMR, IR, MS) A->C D Data Review & Comparison (vs. Reference Standard) B->D C->D E Purity ≥ 98%? D->E F Release Batch (Issue Certificate of Analysis) E->F Yes G Quarantine & Re-evaluate E->G No

Caption: A standard workflow for the analytical validation of the compound.

Safety and Handling

This compound is considered a hazardous chemical and must be handled with appropriate precautions. It is classified as a combustible liquid.[11] It is also known to cause skin and serious eye irritation.[4][11] Proper personal protective equipment (PPE), including gloves, and eyeshields, should be used when handling this compound in a well-ventilated area, away from heat and open flames.[11]

Conclusion

This compound is more than just a chemical compound; it is a critical enabler of innovation in life sciences and material science. Its well-defined molecular structure, characterized by the strategic placement of bromo, fluoro, and trifluoromethyl groups, provides a robust platform for the synthesis of high-value molecules. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and analytical validation is essential for leveraging its full potential in creating next-generation therapeutics and advanced materials.

References

solubility of 2-Bromo-5-fluorobenzotrifluoride in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of 2-Bromo-5-fluorobenzotrifluoride in Organic Solvents

Executive Summary

This compound is a pivotal intermediate in the synthesis of advanced pharmaceuticals and agrochemicals, valued for its unique structural features that impart desirable properties to target molecules.[1][2][3] A comprehensive understanding of its solubility in various organic solvents is fundamental for optimizing reaction conditions, developing robust purification protocols, and ensuring success in formulation efforts. This guide provides a detailed analysis of the physicochemical properties of this compound, explores the theoretical principles governing its solubility, presents a summary of its known solubility in common organic solvents, and furnishes a practical, step-by-step protocol for experimentally determining its solubility.

Introduction: The Strategic Importance of a Key Intermediate

In the landscape of modern medicinal chemistry and process development, intermediates like this compound (CAS No. 40161-55-5) are indispensable.[1][4] Its structure, featuring a trifluoromethyl group, a bromine atom, and a fluorine atom on a benzene ring, offers a versatile platform for synthetic transformations.[2][3] The trifluoromethyl group is known to enhance metabolic stability and lipophilicity in drug candidates, while the bromine and fluorine atoms provide reactive handles for various cross-coupling and substitution reactions.[4]

The selection of an appropriate solvent is one of the most critical parameters in chemical synthesis. It influences reaction rates, equilibria, and pathway selection. For a compound like this compound, which serves as a starting material for complex active pharmaceutical ingredients (APIs), knowledge of its solubility profile is not merely academic; it is a cornerstone of efficient, scalable, and reproducible process chemistry.[5] This guide aims to consolidate the available information and provide a predictive framework for its behavior in a range of organic media.

Physicochemical Profile

The solubility of a compound is intrinsically linked to its physical and chemical properties. The key characteristics of this compound are summarized below. It is a colorless to light yellow liquid at room temperature, a property that influences its handling and storage.[3][4][6] Its relatively high density and boiling point are typical for halogenated aromatic compounds.[1][5]

PropertyValueSource(s)
CAS Number 40161-55-5[1][2][4]
Molecular Formula C₇H₃BrF₄[1][2][3]
Molecular Weight ~243.00 g/mol [1][3]
Appearance Colorless to light yellow liquid[3][4][6]
Density ~1.695 - 1.75 g/mL at 25 °C[1][3][5]
Boiling Point 136-143 °C[1][4][5]
Melting Point 41-44 °C[1]
Flash Point ~64 °C (147 °F)[6][7]
Refractive Index n20/D ~1.465[1][5]
Water Solubility Poor / Insoluble[4][6][8]

Theoretical Principles of Solubility: A Molecular Perspective

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[9] This is based on the concept that substances with similar intermolecular forces are more likely to be miscible. The molecular structure of this compound dictates its polarity and the types of interactions it can form with solvent molecules.

The presence of highly electronegative fluorine atoms in the trifluoromethyl (CF₃) group and the additional fluorine and bromine atoms on the aromatic ring create significant bond dipoles.[4] This results in an uneven distribution of electron density, making this compound a polar molecule.[6] Consequently, its solubility is governed by the following interactions:

  • Dipole-Dipole Interactions: As a polar molecule, it will readily interact with other polar solvent molecules.

  • Van der Waals Forces (London Dispersion Forces): These forces are present in all molecules and will contribute to its solubility in nonpolar solvents, particularly given its relatively large electron cloud due to the bromine atom.

  • Hydrogen Bonding: this compound lacks hydrogen bond donors (like O-H or N-H). While the fluorine atoms could theoretically act as very weak hydrogen bond acceptors, the compound cannot form strong hydrogen bonds, which explains its poor solubility in protic solvents like water.[10][11]

G cluster_0 This compound Structure cluster_1 Resulting Molecular Properties cluster_2 Predicted Solubility A Trifluoromethyl Group (CF₃) (Strongly Electron-Withdrawing) D Aromatic Ring A->D B Bromo Group (Br) (Polarizable, Leaving Group) B->D C Fluoro Group (F) (Electronegative) C->D E High Polarity H High in Polar Aprotic Solvents (e.g., DCM, Ethyl Acetate, DMSO) E->H F No H-Bond Donors J Low in Polar Protic Solvents (e.g., Water, Methanol) F->J G Moderate van der Waals Forces I Moderate in Nonpolar Solvents (e.g., Toluene, Hexane) G->I G node_prep 1. Preparation Add excess solute to known volume of solvent in a vial. node_equil 2. Equilibration Seal and shake at constant temperature (24-72h). node_prep->node_equil node_settle 3. Phase Separation Let stand to allow excess solute to settle. node_equil->node_settle node_sample 4. Sampling & Filtration Withdraw supernatant and pass through a syringe filter. node_settle->node_sample node_dilute 5. Dilution Accurately dilute the filtered saturate solution. node_sample->node_dilute node_quant 6. Quantification Analyze concentration using a calibrated method (HPLC/GC). node_dilute->node_quant node_calc 7. Calculation Determine solubility in units (e.g., g/L, mol/L). node_quant->node_calc

References

A Spectroscopic Guide to 2-Bromo-5-fluorobenzotrifluoride: Unveiling the Molecular Fingerprint

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Bromo-5-fluorobenzotrifluoride (CAS No. 40161-55-5), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and impurity profiling. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering expert interpretation and field-proven experimental protocols.

Molecular Structure and Key Spectroscopic Features

This compound is a substituted aromatic compound with the molecular formula C₇H₃BrF₄ and a molecular weight of approximately 243.00 g/mol .[2][3] Its structure, featuring a bromine atom, a fluorine atom, and a trifluoromethyl group on a benzene ring, gives rise to a unique and informative spectroscopic profile.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="1.3,-0.75!"]; C4 [label="C", pos="-0.8,0.75!"]; C5 [label="C", pos="0.8,0.75!"]; C6 [label="C", pos="0,0!"];

Br [label="Br", pos="0,2.5!", fontcolor="#EA4335"]; F1 [label="F", pos="-2.3,-1.25!", fontcolor="#34A853"]; CF3 [label="CF3", pos="2.3,-1.25!", fontcolor="#4285F4"]; H1 [label="H", pos="-1.5,1.25!"]; H2 [label="H", pos="1.5,1.25!"]; H3 [label="H", pos="0,-0.5!"];

C1 -- C4 [label=""]; C4 -- C2 [label=""]; C2 -- C6 [label=""]; C6 -- C3 [label=""]; C3 -- C5 [label=""]; C5 -- C1 [label=""];

C1 -- Br; C2 -- F1; C3 -- CF3; C4 -- H1; C5 -- H2; C6 -- H3;

label="this compound"; fontsize=14; }

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra provide a wealth of information about the electronic environment of the nuclei and their connectivity.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the bromine, fluorine, and trifluoromethyl substituents.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
H-37.6 - 7.8ddJ(H-F) ≈ 8-10, J(H-H) ≈ 2-3
H-47.3 - 7.5dddJ(H-H) ≈ 8-9, J(H-F) ≈ 5-7, J(H-H) ≈ 2-3
H-67.8 - 8.0dJ(H-H) ≈ 8-9

Note: Predicted values are based on empirical data for similar substituted benzenes.

graph "1H_NMR_Coupling" { rankdir=LR; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

H3 [label="H-3"]; H4 [label="H-4"]; H6 [label="H-6"]; F5 [label="F-5", fillcolor="#34A853", fontcolor="#FFFFFF"];

H3 -- H4 [label="J ≈ 2-3 Hz"]; H4 -- H6 [label="J ≈ 8-9 Hz"]; H3 -- F5 [label="J ≈ 8-10 Hz", style=dashed, color="#EA4335"]; H4 -- F5 [label="J ≈ 5-7 Hz", style=dashed, color="#EA4335"]; }

Caption: Predicted ¹H-¹H and ¹H-¹⁹F coupling interactions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display seven signals, one for each carbon atom in the molecule. The chemical shifts are highly dependent on the attached substituents. The carbon attached to the highly electronegative fluorine atom will be significantly deshielded, as will the carbon of the trifluoromethyl group.

Carbon Predicted Chemical Shift (ppm) Key Feature
C-1 (C-CF₃)120 - 125Quartet due to C-F coupling
C-2 (C-Br)115 - 120
C-3130 - 135
C-4118 - 123Doublet due to C-F coupling
C-5 (C-F)160 - 165Doublet due to C-F coupling
C-6135 - 140
-CF₃120 - 125Quartet due to C-F coupling

Note: Predicted values based on additivity rules and data for similar compounds.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds.[4][5] For this compound, two distinct signals are expected: one for the fluorine atom on the aromatic ring and another for the three equivalent fluorine atoms of the trifluoromethyl group.

Fluorine Predicted Chemical Shift (ppm) Multiplicity Coupling
Ar-F -110 to -115MultipletCoupling to H-3, H-4, and potentially the CF₃ group
-CF-60 to -65Singlet or narrow multipletPotential small coupling to Ar-F

Note: Chemical shifts are referenced to CFCl₃.[6]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The spectrum of this compound is characterized by strong absorptions corresponding to C-F, C-Br, and C-H bonds, as well as aromatic ring vibrations. The provided spectrum is a gas-phase spectrum from the NIST WebBook.[3]

Wavenumber (cm⁻¹) Vibrational Mode
3100 - 3000Aromatic C-H stretch
1600 - 1450Aromatic C=C ring stretch
1350 - 1150C-F stretch (Aromatic)
1300 - 1100-CF₃ symmetric and asymmetric stretches
1000 - 650C-Br stretch
900 - 675Aromatic C-H out-of-plane bend

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in the formation of a molecular ion and several fragment ions. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion (M⁺ and M⁺+2 peaks in an approximate 1:1 ratio). Data from the NIST WebBook indicates a molecular ion at m/z 242 and 244.[2][3]

Key Fragment Ions:

  • m/z 242/244 [M]⁺˙: The molecular ion.

  • m/z 163 [M - Br]⁺: Loss of the bromine atom. This is often a favorable fragmentation pathway for brominated aromatic compounds.

  • m/z 113 [M - Br - CF₂]⁺: Subsequent loss of a difluorocarbene radical from the [M - Br]⁺ ion.

digraph "MS_Fragmentation" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];

M [label="[C₇H₃BrF₄]⁺˙\nm/z 242/244"]; M_Br [label="[C₇H₃F₄]⁺\nm/z 163"]; M_Br_CF2 [label="[C₆H₃F₂]⁺\nm/z 113"];

M -> M_Br [label="- Br•"]; M_Br -> M_Br_CF2 [label="- CF₂"]; }

Caption: Proposed primary fragmentation pathway.

Experimental Protocols

NMR Sample Preparation

The quality of NMR data is highly dependent on proper sample preparation. For this compound, a standard protocol for small organic molecules is appropriate.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Sample Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a more concentrated sample of 20-50 mg may be required to obtain a good signal-to-noise ratio in a reasonable time.

  • Sample Preparation:

    • Weigh the desired amount of this compound into a clean, dry vial.

    • Add the deuterated solvent and gently swirl to dissolve the sample completely.

    • Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.

    • Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient technique for obtaining the IR spectrum of a liquid sample with minimal preparation.[7][8][9]

  • Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a single drop of this compound onto the center of the ATR crystal.

  • Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal (if applicable for the instrument) and acquire the spectrum.

  • Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free cloth.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound.

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or hexane. A concentration of approximately 100 µg/mL is a good starting point.

  • GC Conditions:

    • Injector: Split/splitless injector, typically in split mode to avoid column overloading. Injector temperature: 250 °C.

    • Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable. A common dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure good separation from any impurities.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range that includes the molecular weight of the compound and expected fragments (e.g., m/z 40-300).

    • Ion Source Temperature: Typically 230 °C.

    • Transfer Line Temperature: Typically 280 °C.

Conclusion

The spectroscopic data presented in this guide provides a comprehensive fingerprint of this compound. The combination of NMR, IR, and MS allows for unambiguous identification and structural confirmation. The predicted NMR data, based on established principles, serves as a valuable reference in the absence of fully assigned experimental spectra in the public domain. The detailed experimental protocols provide a solid foundation for researchers and analysts working with this important chemical intermediate, ensuring the acquisition of high-quality, reliable data.

References

The Pivotal Role of the Trifluoromethyl Group in 2-Bromo-5-fluorobenzotrifluoride: A Synthetic and Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-fluorobenzotrifluoride (CAS: 40161-55-5) is a cornerstone intermediate in the synthesis of complex pharmaceuticals and agrochemicals.[1][2] Its utility is not merely a consequence of its constituent atoms but is profoundly dictated by the synergistic interplay of its functional groups. This technical guide provides an in-depth analysis of the trifluoromethyl (-CF₃) group's role in defining the physicochemical properties, reactivity, and strategic applications of this versatile molecule. We will dissect the electronic and steric effects of the -CF₃ group, explain the causality behind its use in enhancing drug-like properties, and provide detailed protocols for its key synthetic transformations. This guide serves as a comprehensive resource for researchers leveraging this powerful building block in drug discovery and materials science.

The Trifluoromethyl Group: A Paradigm of Modern Drug Design

The strategic incorporation of fluorine, particularly as a trifluoromethyl (-CF₃) group, has become a central theme in medicinal chemistry. This is due to the group's unique ability to profoundly and predictably alter a molecule's pharmacokinetic and pharmacodynamic profile.[3] Understanding these fundamental contributions is key to appreciating its role in this compound.

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[4][5] This inherent strength makes the -CF₃ group exceptionally resistant to enzymatic breakdown, particularly oxidative metabolism by cytochrome P450 enzymes.[6] Replacing a metabolically vulnerable methyl group with a -CF₃ group is a well-established strategy to increase a drug's half-life and reduce patient dosing frequency.

  • Enhanced Lipophilicity: The -CF₃ group is highly lipophilic (Hansch-Fujita π constant: +0.88), a property that significantly aids in a molecule's ability to cross biological membranes.[4][5] This improved absorption and distribution is a critical factor in enhancing the bioavailability of orally administered drugs.

  • Potent Electron-Withdrawing Nature: With a high electronegativity intermediate between fluorine and chlorine, the -CF₃ group exerts a powerful electron-withdrawing inductive effect.[5][7] This electronic influence can dramatically alter the acidity or basicity of nearby functional groups, thereby modulating a drug's interaction with its biological target. This can lead to stronger electrostatic and hydrophobic interactions, enhancing binding affinity and selectivity.

  • Bioisosterism: The trifluoromethyl group is often employed as a bioisostere for other atoms or groups, such as chlorine or a methyl group.[4][7] While sterically larger than a methyl group and more comparable to an isopropyl group, this substitution can fine-tune the steric and electronic properties of a lead compound to optimize its fit within a target's binding pocket.[5][6][7]

Physicochemical and Reactive Profile of this compound

The molecular architecture of this compound is a masterclass in functional group synergy. The benzene ring is substituted with three distinct groups—bromo, fluoro, and trifluoromethyl—each contributing to its unique reactivity profile.

Core Physicochemical Properties

The compound is a colorless to light yellow liquid under standard conditions, with properties that make it a stable and manageable intermediate in synthesis.[8][9]

PropertyValueSource(s)
CAS Number 40161-55-5[2][8][9]
Molecular Formula C₇H₃BrF₄[2][8]
Molecular Weight ~243.0 g/mol [1][8]
Density ~1.695 - 1.7 g/mL at 25°C[8][9][10]
Boiling Point 136-143 °C[8][10]
Appearance Colorless to light orange/yellow clear liquid[1][9]
The Trifluoromethyl Group's Influence on Aromatic Ring Reactivity

The strong electron-withdrawing nature of the -CF₃ group is the dominant electronic influence on the aromatic ring. It deactivates the ring towards electrophilic aromatic substitution while simultaneously activating it for nucleophilic aromatic substitution, particularly at positions ortho and para to it. This effect, combined with the directing effects of the bromine and fluorine atoms, creates a highly specific reactivity pattern that chemists can exploit.

G start This compound (Starting Material) step1 Suzuki Cross-Coupling (e.g., with Arylboronic Acid) start->step1 intermediate1 Bi-aryl Intermediate (CF₃ group retained) step1->intermediate1 step2 Further Functionalization (e.g., Nitration, Reduction, Amidation) intermediate1->step2 final_product Complex API (Enhanced metabolic stability and lipophilicity due to CF₃) step2->final_product

References

electronic effects of fluorine in 2-Bromo-5-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Electronic Effects of Fluorine in 2-Bromo-5-fluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS: 40161-55-5) is a pivotal building block in modern synthetic chemistry, particularly in the pharmaceutical and agrochemical sectors.[1][2] Its utility stems from a unique electronic architecture governed by the interplay of three distinct substituents on a benzene ring: a strongly deactivating trifluoromethyl group, and two halogens (bromine and fluorine) with dual electronic personalities. This guide provides a comprehensive analysis of the electronic effects within this molecule. We will dissect the individual contributions of each substituent—inductive withdrawal and resonance donation—and then synthesize these concepts to build a cohesive picture of the molecule's overall reactivity profile. This analysis is grounded in spectroscopic data, established physical organic principles, and computational models to provide field-proven insights for professionals leveraging this versatile intermediate in complex molecule synthesis.

Introduction to the Molecular Architecture

This compound is a substituted aromatic compound with the chemical formula C₇H₃BrF₄.[1][3][4] Its structure is defined by a trifluoromethyl (-CF₃) group at position C1, a bromine atom at C2, and a fluorine atom at C5. This specific arrangement creates a highly electron-deficient aromatic system, which dictates its chemical behavior and makes it a valuable precursor for creating advanced pharmaceutical compounds, including inhibitors of 11β-hydroxysteroid dehydrogenase (11β-HSD1) for potential diabetes treatments.[1][5] To understand its reactivity, one must first understand the fundamental electronic effects at play: the inductive effect and the resonance effect.

  • Inductive Effect (-I/+I): This effect is transmitted through sigma (σ) bonds and arises from differences in electronegativity between atoms. Electron-withdrawing groups (EWGs) exert a negative inductive effect (-I), pulling electron density away from the ring.[6][7]

  • Resonance (Mesomeric) Effect (-M/+M): This effect involves the delocalization of pi (π) electrons and lone pairs across the conjugated system of the aromatic ring. Groups that donate lone pairs into the ring exert a positive mesomeric effect (+M), increasing electron density at specific positions.[6]

The balance between these two effects determines the reactivity and regioselectivity of substitution reactions on the benzene ring.[6][8]

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 40161-55-5[1][4]
Molecular Formula C₇H₃BrF₄[1][4][9]
Molecular Weight 243.00 g/mol [1][4][10]
Appearance Colorless liquid[1][3]
Density ~1.695 - 1.7 g/mL at 25°C[1][3][5]
Boiling Point 136-143 °C[1][5]
IUPAC Name 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene[4][11]

Dissecting the Substituents: A Tale of Three Effects

The unique electronic landscape of this compound arises from the cumulative and sometimes competing effects of its three substituents.

The Trifluoromethyl (-CF₃) Group: A Dominant Electron Sink

The -CF₃ group is one of the most powerful electron-withdrawing groups in organic chemistry.[12] Its effect is almost entirely due to a potent negative inductive effect (-I) . The three highly electronegative fluorine atoms pull electron density away from the methyl carbon, which in turn strongly withdraws electron density from the aromatic ring through the C-C sigma bond.[8][13]

Unlike halogens, the -CF₃ group has no lone pairs to donate and therefore lacks a significant resonance donation (+M) effect.[8] This makes it a strong deactivating group for Electrophilic Aromatic Substitution (EAS), meaning it slows down the reaction rate compared to benzene.[14] Furthermore, it is a strong meta-director , as the deactivation is most pronounced at the ortho and para positions, leaving the meta positions as the least unfavorable sites for electrophilic attack.[13][14]

The Fluorine (-F) Substituent: A Study in Contradiction

Fluorine presents a more nuanced electronic profile, characterized by a conflict between its inductive and resonance effects.

  • Strong Inductive Withdrawal (-I): As the most electronegative element, fluorine exerts a powerful -I effect, pulling electron density from the ring through the σ-bond.[15][16] This effect deactivates the ring towards EAS.[17]

  • Resonance Donation (+M): Despite its electronegativity, fluorine possesses lone pairs in its 2p orbitals which can overlap effectively with the 2p orbitals of the aromatic carbon.[18] This allows it to donate electron density into the π-system, a +M effect.[15][19] This resonance donation enriches the electron density specifically at the ortho and para positions.

The net result is that the strong -I effect outweighs the +M effect, making the ring deactivated overall. However, the resonance donation still dictates the position of attack, making fluorine an ortho, para-director .[8][19]

G cluster_F Fluorine Substituent cluster_Ring Effect on Aromatic Ring F_Atom Fluorine Atom Inductive Strong Inductive Effect (-I) (via σ-bond) F_Atom->Inductive High Electronegativity Resonance Weak Resonance Effect (+M) (via π-system) F_Atom->Resonance Lone Pair Donation Deactivation Overall Deactivation (Slower EAS Reaction) Inductive->Deactivation Direction Ortho, Para-Direction (Directs Electrophiles) Resonance->Direction Deactivation->Direction (-I > +M)

Caption: Duality of Fluorine's Electronic Effects.

The Bromine (-Br) Substituent

Like fluorine, bromine is also an ortho, para-director that deactivates the ring. Its -I effect is weaker than fluorine's, but its +M effect is also considerably weaker due to less efficient orbital overlap between carbon's 2p and bromine's larger 4p orbitals.[7]

Synergistic Effects and Reactivity Profile

In this compound, these individual effects combine to create a highly polarized and deactivated ring.

Caption: Combined Electronic Effects on the Aromatic Ring.

Reactivity in Electrophilic Aromatic Substitution (EAS)

The cumulative -I effects of all three substituents render the ring highly electron-deficient and thus strongly deactivated towards electrophiles. Predicting the site of substitution requires weighing the competing directing effects:

  • -CF₃ (C1): Directs meta (to C3, C5).

  • -Br (C2): Directs ortho, para (to C4, C6).

  • -F (C5): Directs ortho, para (to C2, C6).

The positions C2 and C5 are already substituted. Let's analyze the remaining positions:

  • C3: Meta to -CF₃ (favorable), ortho to -Br (sterically hindered), meta to -F (neutral).

  • C4: Para to -CF₃ (highly disfavored), para to -Br (favorable), ortho to -F (favorable).

  • C6: Ortho to -CF₃ (highly disfavored), ortho to -Br (sterically hindered), ortho to -F (favorable).

No position is strongly activated. The powerful deactivating effect of the -CF₃ group at the ortho (C6) and para (C4) positions is the dominant factor. Therefore, electrophilic attack is generally disfavored and requires harsh conditions. When it does occur, it is most likely to be directed to position C3 or C4 , depending on the specific electrophile and reaction conditions, as these positions represent a compromise between the competing electronic directives.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing character of the substituents, particularly the -CF₃ group, makes the aromatic ring highly susceptible to nucleophilic attack.[3] This is the inverse of its reactivity in EAS. For an SNAr reaction to proceed, a good leaving group (one of the halogens) must be positioned ortho or para to a strong electron-withdrawing group.

In this molecule, the bromine at C2 is ortho to the powerfully activating -CF₃ group. The fluorine at C5 is meta to the -CF₃ group. Consequently, the C2 position is significantly activated for SNAr. An incoming nucleophile will preferentially attack C2, displacing the bromide ion. While fluorine's high electronegativity makes the carbon it's attached to more electrophilic (aiding the rate-determining attack step), its position meta to the strongest activating group makes it a much less likely site for substitution compared to the bromine.[20]

Quantifying and Visualizing Electronic Effects

The theoretical effects described above can be observed and quantified using a combination of physical organic parameters, spectroscopy, and computational modeling.

Hammett Constants

Hammett constants (σ) provide a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene derivative. A positive value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group.

Table 2: Hammett Constants for Relevant Substituents
Substituentσ_meta (σm)σ_para (σp)Primary EffectReference(s)
-F +0.34+0.06Strong -I, Weak +M[15][21]
-Br +0.39+0.23Moderate -I, Weak +M[21]
-CF₃ +0.43+0.54Very Strong -I[22]

The large positive values for -CF₃ confirm its powerful electron-withdrawing nature. Fluorine's σp value is only slightly positive, reflecting the partial cancellation of its strong -I effect by its +M effect at the para position.

Spectroscopic Evidence: NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of nuclei within a molecule. The chemical shifts (δ) are highly sensitive to electron density.

  • ¹⁹F NMR: The fluorine nuclei in the -CF₃ group and the C5-F position will have distinct chemical shifts. These shifts are sensitive probes of the local electronic environment and can be used to monitor reactions and confirm substitution patterns.[23][24]

  • ¹³C NMR: The carbon atoms of the aromatic ring will show significant downfield shifts compared to benzene, indicative of the overall electron-withdrawing environment. The carbon directly attached to the -CF₃ group (C1) will be particularly deshielded.[25]

  • ¹H NMR: The three protons on the ring are expected to resonate at high chemical shifts (downfield) due to the strong deshielding from the EWGs. Spectroscopic data confirms these protons appear in the aromatic region, typically between 7.0 and 8.0 ppm.[26][27]

Protocol 1: General Methodology for ¹⁹F NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Referencing: Add an internal standard with a known ¹⁹F chemical shift, such as trifluorotoluene or hexafluorobenzene, for accurate referencing.

  • Instrument Setup: Acquire the spectrum on a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a fluorine-observe probe.

  • Acquisition Parameters: Use standard parameters for ¹⁹F acquisition, including a spectral width sufficient to cover the expected chemical shift range (approx. -50 to -150 ppm), a 90° pulse, and a relaxation delay of 2-5 seconds. Proton decoupling is typically applied to simplify the spectrum.

  • Data Processing: Fourier transform the acquired Free Induction Decay (FID), phase correct the spectrum, and calibrate the chemical shift axis using the internal reference.

Computational Modeling: Electrostatic Potential Maps

Modern computational chemistry, particularly Density Functional Theory (DFT), can generate electrostatic potential (ESP) maps.[15][23] These maps visualize the charge distribution across a molecule.

For this compound, an ESP map would show:

  • Negative Potential (Red): Concentrated on the highly electronegative fluorine atoms of the -CF₃ group and the fluorine at C5.

  • Positive Potential (Blue): Distributed across the aromatic ring and its hydrogen atoms, indicating the severe electron deficiency of the π-system.

G Input Input Molecule Structure (this compound) DFT Select DFT Functional & Basis Set (e.g., B3LYP/6-31G*) Input->DFT GeomOpt Perform Geometry Optimization DFT->GeomOpt Wavefunc Calculate Electron Wavefunction GeomOpt->Wavefunc ESP Compute Electrostatic Potential (ESP) from Wavefunction Wavefunc->ESP Map Map ESP onto Electron Density Surface ESP->Map Output Generate Visual ESP Map (Red = e⁻ rich, Blue = e⁻ poor) Map->Output

Caption: Workflow for Computational ESP Map Generation.

Synthetic Utility and Conclusion

The well-defined electronic properties of this compound are the source of its synthetic value. The molecule is an excellent example of how multiple electron-withdrawing groups can be strategically placed to activate a specific site for nucleophilic substitution while deactivating the rest of the ring to other reagents. The bromine at the C2 position serves as a versatile handle; it is primed for displacement by a wide range of nucleophiles in SNAr reactions or for participation in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the precise and controlled introduction of diverse functional groups, a critical requirement in multi-step drug development.

References

potential biological activities of fluorinated benzotrifluorides

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Potential Biological Activities of Fluorinated Benzotrifluorides

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, with the benzotrifluoride motif emerging as a particularly privileged structural element. This guide provides a comprehensive technical overview of the diverse biological activities exhibited by fluorinated benzotrifluorides. We will delve into the fundamental physicochemical properties conferred by the trifluoromethyl group that underpin these activities, explore a range of therapeutic applications, and provide detailed experimental protocols for the evaluation of these compounds. This document is intended to serve as a valuable resource for researchers and scientists engaged in the discovery and development of novel therapeutics, offering insights into the design, synthesis, and biological characterization of this important class of molecules.

The Benzotrifluoride Moiety: A Paradigm of Fluorine's Impact in Drug Discovery

The introduction of fluorine, and specifically the trifluoromethyl (-CF3) group, into a benzene ring dramatically alters its physicochemical properties, thereby influencing its biological behavior.[1][2] The -CF3 group is a potent electron-withdrawing entity, which can profoundly influence the chemical reactivity, stability, and biological activity of the parent molecule. This strategic fluorination can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, such as the cytochrome P450 (CYP450) family.[3] By replacing a metabolically susceptible C-H bond with a C-F bond, the rate of oxidative metabolism can be significantly reduced, leading to a longer drug half-life and improved bioavailability.[3]

  • Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule.[2] This property can enhance a compound's ability to cross cellular membranes, a critical factor for reaching intracellular targets.[2] However, this must be carefully balanced to maintain adequate aqueous solubility for formulation and distribution.

  • Modulation of pKa: The strong electron-withdrawing nature of the -CF3 group can lower the pKa of nearby acidic or basic functional groups.[4] This can influence a drug's ionization state at physiological pH, affecting its binding to target proteins and its absorption and distribution properties.

  • Improved Binding Affinity: The unique electronic and steric properties of the -CF3 group can lead to stronger and more specific interactions with biological targets like enzymes and receptors.[2] It can participate in favorable non-covalent interactions, such as dipole-dipole interactions and orthogonal multipolar interactions, within a protein's binding pocket.[5]

The interplay of these factors makes benzotrifluoride derivatives highly attractive scaffolds in drug discovery, with applications spanning a wide range of therapeutic areas.

A Spectrum of Biological Activities

Fluorinated benzotrifluorides have demonstrated a remarkable diversity of biological activities, positioning them as promising candidates for the treatment of various diseases.

Anticancer Activity

A significant body of research has focused on the development of benzotrifluoride-containing compounds as anticancer agents. Their mechanisms of action are varied and often target key pathways involved in cancer cell proliferation, survival, and metastasis.

  • Kinase Inhibition: Many kinases, which are crucial regulators of cell signaling, are targeted by benzotrifluoride derivatives. For instance, the discovery of ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, highlighted the importance of a 4-fluorophenoxy substituent in enhancing binding affinity and improving pharmacokinetic properties.[1] The benzotriazine core, a related nitrogen-containing heterocyclic system, has also been explored for developing Src kinase inhibitors.[6]

  • Tubulin Polymerization Inhibition: Some fluorinated compounds exert their anticancer effects by disrupting microtubule dynamics, a critical process for cell division.[7]

  • Cytotoxicity against Cancer Cell Lines: Numerous studies have demonstrated the in vitro cytotoxic activity of newly synthesized fluorinated compounds against various cancer cell lines, such as the liver cancerous HepG2 cell line.[8]

Antimicrobial and Antimalarial Activity

The benzotrifluoride scaffold has also been investigated for its potential in combating infectious diseases.

  • Antimalarial Activity: Early studies have reported the synthesis and antimalarial activity of benzotrifluoride derivatives, demonstrating their potential as therapeutic agents against malaria.[9]

  • Antibacterial and Antifungal Activity: Novel fluorinated 1,2,4-oxadiazole-3-yl benzoxazole derivatives have exhibited promising antibacterial activity.[5]

Neurological and Other Therapeutic Areas

The influence of the benzotrifluoride moiety extends to other therapeutic areas as well.

  • Inhibition of Amyloid-β Aggregation: Fluorinated benzenesulfonamides have been shown to slow the aggregation of amyloid-beta peptide, a key pathological hallmark of Alzheimer's disease.[10]

  • PI3Kδ Inhibition: As a crucial signaling molecule in immune cells, phosphoinositide 3-kinase δ (PI3Kδ) is a promising target for inflammatory and autoimmune diseases. Fluorinated analogues of PI3K inhibitors have been designed and evaluated for their biological activity.[11]

Experimental Evaluation of Biological Activity: A Practical Guide

The rigorous in vitro and in vivo evaluation of novel fluorinated benzotrifluorides is paramount to advancing them through the drug discovery pipeline. This section provides detailed protocols for key assays.

In Vitro Assay Validation for Novel Fluorinated Compounds

The unique physicochemical properties of fluorinated compounds necessitate careful consideration during in vitro assay development and validation to ensure data accuracy and reliability.[12]

Table 1: Key Validation Parameters for In Vitro Assays of Fluorinated Compounds [12]

Validation ParameterDescriptionKey Considerations for Fluorinated Compounds
Specificity/Selectivity The ability of the assay to unequivocally assess the analyte in the presence of other components.Potential for non-specific binding due to the lipophilic nature of some fluorinated compounds. Possibility of interference with fluorescent or luminescent detection methods.
Accuracy The closeness of agreement between the measured value and the true value.The high stability of the C-F bond may affect extraction efficiency and recovery.
Precision The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.Potential for variability in automated liquid handling due to the physicochemical properties of the compounds.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.The stability of fluorinated compounds can be sensitive to changes in pH or temperature.
Experimental Protocols

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HepG2, HCT116) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.[7]

  • Compound Treatment: Treat the cells with various concentrations of the test benzotrifluoride compounds for a specified period (e.g., 48 or 72 hours).[7][8]

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

Diagram 1: Experimental Workflow for MTT Assay

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Fluorinated Benzotrifluorides A->B C 3. Add MTT Reagent (Incubate) B->C D 4. Add Solubilization Solution C->D E 5. Measure Absorbance D->E F 6. Calculate IC50 E->F

Caption: A stepwise workflow of the MTT assay for determining cell viability.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to measure kinase activity and inhibition.

Protocol:

  • Reagent Preparation: Prepare assay buffer, kinase, substrate (e.g., a peptide), and ATP.

  • Compound Addition: Add the test benzotrifluoride compounds at various concentrations to the assay plate.

  • Kinase Reaction: Initiate the kinase reaction by adding the kinase, substrate, and ATP to the wells. Incubate at room temperature for a specified time.

  • Detection: Stop the reaction and add detection reagents, including a europium-labeled antibody that recognizes the phosphorylated substrate and an allophycocyanin-labeled streptavidin that binds to a biotinylated peptide.

  • Signal Measurement: Measure the TR-FRET signal on a compatible plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

Diagram 2: Principle of TR-FRET Kinase Assay

TRFRET_Kinase_Assay cluster_inhibition Inhibition by Benzotrifluoride cluster_no_inhibition No Inhibition cluster_detection Detection Kinase_Inhibited Kinase Substrate_Unphos Substrate Kinase_Inhibited->Substrate_Unphos No Phosphorylation ATP_Inhibited ATP Inhibitor Fluorinated Benzotrifluoride Inhibitor->Kinase_Inhibited Binds Kinase_Active Kinase Substrate_Phos Phosphorylated Substrate Kinase_Active->Substrate_Phos Phosphorylates ATP_Active ATP ADP ADP ATP_Active->ADP Eu_Antibody Europium-labeled Antibody Eu_Antibody->Substrate_Phos Binds APC_Streptavidin APC-labeled Streptavidin Eu_Antibody->APC_Streptavidin Energy Transfer APC_Streptavidin->Substrate_Phos Binds FRET_Signal FRET Signal APC_Streptavidin->FRET_Signal Emits Light

Caption: The principle of a TR-FRET kinase assay, showing inhibition and detection steps.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Understanding the relationship between the chemical structure of fluorinated benzotrifluorides and their biological activity is crucial for optimizing lead compounds.

  • Substitution Pattern: The position of substituents on the benzotrifluoride ring significantly influences activity. For example, in a series of 3-fluoro-β-lactams, the substitution pattern on the phenyl ring was found to affect their antiproliferative activity.[7]

  • Nature of Substituents: The electronic and steric properties of the substituents are critical. Electron-donating groups on the benzotrifluoride ring can enhance reactivity in certain photochemical reactions.[13] In contrast, for amyloid-β aggregation inhibitors, a specific arrangement of a benzenesulfonamide, a hydrophobic substituent, and a benzoic acid was found to be necessary.[10]

  • Computational Modeling: In silico approaches, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, can be powerful tools to predict the biological activity of novel fluorinated compounds and guide their rational design.[11][14]

Toxicology and Future Perspectives

While fluorination often imparts favorable ADME properties, it is essential to consider the potential for metabolic activation to toxic byproducts.[15] For example, the metabolism of some fluorine-containing drugs can lead to the formation of fluoroacetic acid, which is toxic.[15] Therefore, a thorough toxicological evaluation is a critical component of the drug development process for any new fluorinated benzotrifluoride.

The field of fluorinated benzotrifluorides in drug discovery continues to evolve. Advances in synthetic methodologies are enabling the creation of increasingly complex and diverse molecular architectures.[16] Combined with a deeper understanding of their biological mechanisms of action, this will undoubtedly lead to the development of novel and more effective therapeutics in the years to come.

References

An In-depth Technical Guide to 2-Bromo-5-fluorobenzotrifluoride: A Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-Bromo-5-fluorobenzotrifluoride (CAS No. 40161-55-5) has emerged as a highly versatile and valuable intermediate.[1] Its unique trifluoromethyl and bromine functionalities bestow a combination of stability and reactivity, making it an essential component for researchers developing innovative solutions in drug discovery and materials science.[1] This guide provides an in-depth analysis of its physicochemical properties, explores its reactivity, and details its application in cornerstone synthetic transformations, supported by field-proven protocols and mechanistic insights.

Core Characteristics of this compound

This compound, also known by synonyms such as 1-bromo-4-fluoro-2-(trifluoromethyl)benzene and 2-Bromo-α,α,α,5-tetrafluorotoluene, is an organofluorobenzene derivative that serves as a pivotal intermediate in organic synthesis.[1][2] The presence of three distinct functional motifs on the benzene ring—a bromo group, a fluoro group, and a trifluoromethyl group—creates a unique electronic and steric environment that dictates its reactivity and utility.

Physicochemical Properties

A thorough understanding of the compound's physical and chemical attributes is critical for its effective application and safe handling.[2] The data presented below has been consolidated from various authoritative sources.

PropertyValueSource(s)
CAS Number 40161-55-5[1][2][3][4][5]
Molecular Formula C₇H₃BrF₄[1][2][5]
Molecular Weight 243.00 g/mol [1][2][5]
Appearance Colorless to light yellow liquid[1][2][4]
Boiling Point 136-143 °C[1][2][6]
Density 1.695 - 1.75 g/mL at 25 °C[1][2]
Refractive Index (n20/D) 1.465 - 1.47[1][2]
Flash Point 63.9 °C - 65.4 °C (147 °F)[2][4]
Purity ≥ 97-98%[1][2][4]
Reactivity Profile: A Trifecta of Functionality

The synthetic versatility of this compound stems from the differential reactivity of its substituents.

  • The Bromo Group: The C-Br bond is the primary site for transformations, most notably palladium-catalyzed cross-coupling reactions. It serves as a reliable handle for the introduction of carbon and nitrogen nucleophiles, enabling the construction of complex molecular frameworks.[2][7]

  • The Trifluoromethyl Group (CF₃): This powerful electron-withdrawing group significantly influences the electronics of the aromatic ring. It enhances the electrophilicity of the ring and can increase the metabolic stability and binding affinity of derivative molecules, a highly desirable trait in medicinal chemistry.[8][9]

  • The Fluoro Group: While the C-F bond is generally robust, the strong electron-withdrawing nature of the adjacent trifluoromethyl group can activate it towards nucleophilic aromatic substitution under specific conditions.[8] This offers a secondary point of functionalization, allowing for sequential and orthogonal coupling strategies.[7]

Cornerstone Applications in Organic Synthesis

This compound is a key player in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2] Its primary utility is demonstrated in palladium-catalyzed cross-coupling reactions, which are fundamental to modern bond construction.[2]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a pillar of synthetic chemistry, enabling the formation of biaryl structures prevalent in many active pharmaceutical ingredients (APIs).[2][9][10] this compound is an excellent substrate for this reaction, coupling efficiently with a wide range of aryl and heteroaryl boronic acids.[2]

This protocol is a generalized starting point; optimization of catalyst, ligand, base, and solvent may be necessary for specific substrates.[10][11]

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.1–1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).[11]

  • Catalyst Loading: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the flask.[11]

  • Degassing: Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.[11]

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water) via syringe.[11]

  • Reaction: Heat the reaction mixture to 80–100 °C and stir vigorously for 4–24 hours.[10][11] Monitor progress by TLC or LC-MS.[10][11]

  • Work-up: Upon completion, cool the mixture to room temperature.[10] Dilute with water and extract with an organic solvent (e.g., ethyl acetate).[10][11] Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[10][11]

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.[10]

Suzuki_Miyaura_Workflow A 1. Reagent Setup (Inert Atmosphere) B 2. Catalyst & Solvent Addition A->B Load Flask C 3. Heating & Stirring (80-100 °C) B->C Degas & Heat D 4. Reaction Monitoring (TLC / LC-MS) C->D Sample D->C Incomplete E 5. Work-up (Extraction & Washing) D->E Complete F 6. Purification (Chromatography) E->F Crude Product G Final Product (Biaryl Compound) F->G Purified Buchwald_Hartwig_Workflow Start 1. Inert Setup (Catalyst, Ligand, Base) Reagents 2. Add Substrates (Aryl Halide, Amine) Start->Reagents Reaction 3. Heat & Stir (Toluene/Dioxane) Reagents->Reaction Add Solvent Monitor 4. Monitor Progress (GC-MS / LC-MS) Reaction->Monitor Sample Monitor->Reaction Incomplete Workup 5. Filtration (Remove Inorganics) Monitor->Workup Complete Purify 6. Chromatography Workup->Purify Concentrate Product Final Product (Aryl Amine) Purify->Product

References

An In-Depth Technical Guide to Key Intermediates in the Synthesis of Anti-Cancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The synthesis of complex anti-cancer drugs is a multi-step process that hinges on the efficient and precise construction of key molecular intermediates. These intermediates are the foundational building blocks that dictate the stereochemistry, purity, and ultimately, the therapeutic efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the pivotal intermediates in the synthesis of several classes of blockbuster anti-cancer drugs. We will delve into the synthetic strategies, the causal logic behind experimental choices, and the critical role these intermediates play in the overall drug development process. This document is intended for researchers, scientists, and professionals in the field of drug development, offering field-proven insights and detailed methodologies.

Introduction: The Central Role of Intermediates in Oncology Drug Synthesis

The landscape of cancer therapy has been revolutionized by the advent of highly specific and potent drugs. From cytotoxic agents to targeted therapies and immunotherapies, the chemical synthesis of these molecules is a testament to the advancements in organic chemistry. At the heart of these synthetic endeavors lies the strategic design and preparation of key intermediates. The choice of a synthetic route and the successful isolation of a stable, high-purity intermediate are often the most critical determinants of a scalable and economically viable manufacturing process.

This guide will explore the core intermediates for three major classes of anti-cancer drugs:

  • Natural Products and their Semi-Synthetics: Exemplified by Paclitaxel (Taxol®).

  • Targeted Therapies (Kinase Inhibitors): Focusing on Imatinib (Gleevec®) and the broader class of anilinoquinolines/quinazolines.

  • Anthracycline Antibiotics: With Doxorubicin as a prime example.

For each class, we will dissect the synthesis of a crucial intermediate, providing a rationale for the chosen synthetic pathway and a detailed experimental protocol.

Paclitaxel (Taxol®): The Baccatin III Core

Paclitaxel is a powerful mitotic inhibitor used in the treatment of numerous cancers.[1] Its complex diterpenoid structure, featuring a unique [6-8-6-4] fused ring system with 11 stereocenters, presents a formidable synthetic challenge.[2] Direct extraction from the Pacific yew tree (Taxus brevifolia) is unsustainable, yielding only small amounts of the final product.[2] This supply challenge spurred the development of semi-synthetic routes, which rely on the isolation of more abundant precursors from renewable sources like the needles and twigs of yew species.[2]

Baccatin III: The Cornerstone Intermediate

The tetracyclic core of paclitaxel is known as baccatin III.[1] This complex molecule is the ideal starting point for the semi-synthesis of paclitaxel as it contains the complete core structure. Another closely related and more abundant precursor is 10-deacetylbaccatin III (10-DAB), which can be readily converted to baccatin III.[2][3] The semi-synthesis of paclitaxel from baccatin III involves the esterification of the C13 hydroxyl group with a protected β-phenylisoserine side chain.[3]

The importance of baccatin III lies in its relative abundance compared to paclitaxel in certain Taxus species and the feasibility of its conversion to the final drug.[2] The development of efficient methods to produce baccatin III, either through extraction and purification or through biotechnological approaches like plant cell fermentation, has been a major focus of research.[2][4]

Synthesis of Baccatin III from 10-Deacetylbaccatin III (10-DAB)

A common and critical step in the semi-synthesis of paclitaxel is the acetylation of the C10 hydroxyl group of 10-DAB to yield baccatin III.

Experimental Protocol: Acetylation of 10-DAB to Baccatin III

  • Step 1: Dissolution. 10-deacetylbaccatin III is dissolved in a suitable aprotic solvent, such as pyridine or a mixture of dichloromethane and a tertiary amine base (e.g., triethylamine).

  • Step 2: Acetylation. Acetic anhydride or acetyl chloride is added to the solution at a controlled temperature, typically ranging from 0 °C to room temperature. The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Step 3: Quenching and Work-up. The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent like ethyl acetate.

  • Step 4: Purification. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure baccatin III.

Causality Behind Experimental Choices:

  • Pyridine or Triethylamine: These bases act as catalysts and also neutralize the acidic byproduct (acetic acid or hydrochloric acid) formed during the reaction, driving the equilibrium towards the product.

  • Controlled Temperature: The acetylation is often performed at low temperatures to minimize side reactions, such as the acetylation of other hydroxyl groups in the molecule.

  • Chromatographic Purification: The high polarity and complex nature of taxanes necessitate chromatographic purification to achieve the high purity required for subsequent steps and for the final API.

Visualization of the Paclitaxel Semi-Synthesis Starting Point

G cluster_0 Paclitaxel Semi-Synthesis Ten_DAB 10-Deacetylbaccatin III (10-DAB) (More Abundant Precursor) Baccatin_III Baccatin III (Key Intermediate) Ten_DAB->Baccatin_III Acetylation Paclitaxel Paclitaxel (Final API) Baccatin_III->Paclitaxel Esterification Side_Chain Protected β-phenylisoserine (Side Chain Precursor) Side_Chain->Paclitaxel

Caption: Key intermediates in the semi-synthesis of Paclitaxel.

Imatinib (Gleevec®): The Power of the Pyrimidine Core

Imatinib is a tyrosine kinase inhibitor that has transformed the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[5] Its synthesis is a multi-step process that culminates in the coupling of several key intermediates.[5] A central component of the imatinib structure is the N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine core.

N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine: A Crucial Building Block

The synthesis of this key intermediate has been a subject of optimization to improve yield, reduce costs, and employ more environmentally friendly methods.[6][7] One improved synthetic approach avoids the use of toxic reagents like cyanamide and expensive palladium catalysts.[7]

Optimized Synthesis of the Imatinib Core Intermediate

A notable synthetic strategy involves the copper-catalyzed N-arylation of a heteroarylamine.[7]

Experimental Protocol: Synthesis of N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl) pyrimidin-2-amine

  • Step 1: Preparation of the Pyrimidinyl Amine. This is achieved through the reaction of an enaminone and guanidine nitrate, which is a safer alternative to cyanamide.[7]

  • Step 2: Copper-Catalyzed N-Arylation. The prepared pyrimidinyl amine is then coupled with a substituted aniline derivative. This C-N bond formation is catalyzed by copper salts, which are more cost-effective than palladium catalysts.[7] The reaction typically proceeds in a suitable solvent with a base at elevated temperatures.

  • Step 3: Isolation and Purification. After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction. Purification is achieved through recrystallization or column chromatography to yield the desired intermediate with high purity.

Causality Behind Experimental Choices:

  • Guanidine Nitrate: The use of guanidine nitrate instead of cyanamide in the initial step enhances the safety profile of the synthesis.[7]

  • Copper Catalysis: The substitution of expensive palladium catalysts with more abundant and cheaper copper salts significantly reduces the cost of the synthesis, making the drug more accessible.[7]

  • N-Arylation: This key C-N bond-forming reaction is a powerful tool in medicinal chemistry for constructing the core scaffolds of many targeted therapies.

Visualization of the Imatinib Synthesis Pathway

G cluster_1 Imatinib Synthesis Enaminone Enaminone Pyrimidine_Amine Pyrimidinyl Amine Enaminone->Pyrimidine_Amine Guanidine Guanidine Nitrate Guanidine->Pyrimidine_Amine Core_Intermediate N-(2-Methyl-5-nitrophenyl)-4- (pyridin-3-yl)pyrimidin-2-amine (Key Intermediate) Pyrimidine_Amine->Core_Intermediate Copper-Catalyzed N-Arylation Substituted_Aniline Substituted Aniline Derivative Substituted_Aniline->Core_Intermediate Reduction Reduction of Nitro Group Core_Intermediate->Reduction Amine_Intermediate Amine Intermediate Reduction->Amine_Intermediate Final_Coupling Coupling with Benzamide Moiety Amine_Intermediate->Final_Coupling Imatinib Imatinib (Final API) Final_Coupling->Imatinib

Caption: Synthetic pathway for Imatinib highlighting the key intermediate.

Doxorubicin: The Anthracycline Skeleton

Doxorubicin is a widely used chemotherapy agent belonging to the anthracycline class.[8] Its mechanism of action involves intercalation into DNA and inhibition of topoisomerase II. The biosynthesis of doxorubicin in Streptomyces peucetius is a complex process involving a type II polyketide synthase (PKS).[8][9] The core structure is a tetracyclic aglycone called doxorubicinone, which is glycosylated with the sugar daunosamine.

Daunorubicin: The Immediate Precursor

Daunorubicin is the immediate precursor to doxorubicin in its biosynthetic pathway.[8] The conversion of daunorubicin to doxorubicin is a single hydroxylation step at the C-14 position, catalyzed by the enzyme DoxA, a cytochrome P450 oxidase.[8] Daunorubicin itself is a potent anti-cancer agent and is more abundantly produced by wild-type Streptomyces strains.[8]

Biosynthesis of the Doxorubicin Precursor

The biosynthesis of the anthracycline skeleton begins with the assembly of a 21-carbon decaketide chain from a propionyl-CoA starter unit and nine malonyl-CoA extender units.[8] This is followed by a series of cyclization, reduction, and aromatization reactions to form the tetracyclic ring system.[8]

Key Steps in the Biosynthesis of the Aglycone:

  • Polyketide Chain Synthesis: A "minimal PKS" consisting of an acyl carrier protein (ACP), a ketosynthase (KS)/chain length factor (CLF) heterodimer, and a malonyl-CoA:ACP acyltransferase (MAT) catalyzes the iterative addition of malonyl-CoA units to a propionyl-CoA starter.[8]

  • Cyclization and Aromatization: A series of cyclase and aromatase enzymes catalyze the folding and cyclization of the polyketide chain to form the characteristic four-ring anthracycline skeleton.[8]

  • Tailoring Reactions: After the core structure is formed, a series of "tailoring" enzymes modify the aglycone through hydroxylations, methylations, and other transformations to produce daunorubicinone.[10]

  • Glycosylation: The aglycone is then glycosylated with TDP-L-daunosamine to yield daunorubicin.[9]

Visualization of the Doxorubicin Biosynthetic Pathway

G cluster_2 Doxorubicin Biosynthesis Propionyl_CoA Propionyl-CoA Polyketide Decaketide Chain Propionyl_CoA->Polyketide PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->Polyketide Aglycone Daunorubicinone (Aglycone Intermediate) Polyketide->Aglycone Cyclization & Aromatization Daunorubicin Daunorubicin (Key Intermediate) Aglycone->Daunorubicin Glycosylation Daunosamine TDP-L-daunosamine Daunosamine->Daunorubicin Doxorubicin Doxorubicin (Final API) Daunorubicin->Doxorubicin Hydroxylation (DoxA)

Caption: Biosynthetic pathway of Doxorubicin from primary metabolites.

The Broader Landscape: Key Intermediate Classes

The principles of strategic intermediate synthesis extend across the vast landscape of anti-cancer drug development. Two other notable classes of intermediates are highlighted below.

4-Anilinoquinolines and 4-Anilinoquinazolines: Scaffolds for Kinase Inhibitors

Many modern targeted therapies are kinase inhibitors, and the 4-anilinoquinoline and 4-anilinoquinazoline scaffolds are privileged structures in this domain.[11][12][13] These core structures serve as the foundation for numerous EGFR and VEGFR inhibitors. The synthesis of these drugs often involves the coupling of a substituted aniline with a 4-chloroquinoline or 4-chloroquinazoline.[14][15] The specific substitutions on both the aniline and the quinoline/quinazoline rings are crucial for tuning the drug's selectivity and potency.

Chiral Intermediates: The Importance of Stereochemistry

Chirality plays a critical role in the efficacy and safety of many drugs.[16] The synthesis of enantiomerically pure drugs often relies on the use of chiral intermediates. For instance, the synthesis of Crizotinib, an ALK and ROS1 inhibitor, depends on a chiral intermediate, (R)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine, to establish the correct stereochemistry at a critical chiral center. The use of biocatalysis and asymmetric synthesis are powerful tools for the production of these high-value chiral building blocks.[16][17]

Quantitative Data Summary

Drug Key Intermediate Synthetic Approach Typical Yield Key Advantages
Paclitaxel Baccatin IIISemi-synthesis from 10-DABHighUtilizes a more abundant natural precursor.[2]
Imatinib N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amineCopper-catalyzed N-arylation82%[7]Avoids toxic reagents and expensive catalysts.[7]
Doxorubicin DaunorubicinBiosynthesis/FermentationVariablePrecursor is more abundantly produced by wild-type strains.[8]
Crizotinib (R)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amineAsymmetric SynthesisHigh e.e.Ensures enantiomeric purity of the final drug.

Conclusion

The synthesis of anti-cancer drugs is a complex and highly refined science. The strategic selection and efficient synthesis of key intermediates are paramount to the success of these endeavors. As we have seen with paclitaxel, imatinib, and doxorubicin, the intermediates are not merely stepping stones in a reaction sequence; they are the embodiment of the synthetic strategy and the key to unlocking a scalable and viable route to life-saving medicines. Future innovations in synthetic methodology, including continuous flow chemistry and biocatalysis, will continue to refine the synthesis of these crucial building blocks, making cancer therapies more accessible and affordable.[18][19]

References

The Strategic deployment of 2-Bromo-5-fluorobenzotrifluoride in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Development Professionals

Introduction: The Imperative of Fluorinated Building Blocks in Modern Agrochemicals

The escalating global demand for food security necessitates the development of increasingly sophisticated and effective crop protection agents. In this pursuit, the incorporation of fluorine into active ingredients has emerged as a paramount strategy. Fluorinated organic molecules often exhibit enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target enzymes, translating to greater efficacy and more favorable environmental profiles.[1] Approximately 50% of crop protection products currently under development contain fluorine, underscoring the significance of this element in agrochemical design.[1]

Among the arsenal of fluorinated building blocks, 2-Bromo-5-fluorobenzotrifluoride (CAS No: 40161-55-5) has garnered significant attention as a versatile and highly reactive intermediate.[2] Its unique trifluoromethyl and bromine functionalities provide a powerful platform for the synthesis of a diverse array of complex molecules, including herbicides, fungicides, and insecticides.[3][4][5] This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the strategic utilization of this compound in the synthesis of cutting-edge agrochemicals. We will delve into key chemical transformations, provide detailed synthetic protocols, and illustrate the logical frameworks behind the application of this pivotal building block.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application in synthesis.

PropertyValue
Molecular Formula C₇H₃BrF₄
Molecular Weight 242.99 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 136-143 °C
Density 1.695 g/mL at 25 °C

The presence of the electron-withdrawing trifluoromethyl group and the reactive bromine atom on the aromatic ring are key to the compound's utility in a variety of chemical transformations.[3]

Core Synthetic Applications in Agrochemical Development

This compound serves as a linchpin in the synthesis of several classes of agrochemicals. Its strategic value lies in its ability to be transformed into key intermediates that form the backbone of numerous active ingredients.

Herbicide Synthesis: A Gateway to Phenoxybutanamide Herbicides

A significant application of this compound is as a precursor to phenoxybutanamide herbicides, a class of compounds that function by inhibiting the enzyme phytoene desaturase in the carotenoid biosynthesis pathway.[6] A prime example is the herbicide Beflubutamid . The synthesis of Beflubutamid relies on the key intermediate 4-fluoro-3-trifluoromethylphenol.[7][8] While some synthetic routes start from fluorobenzotrifluoride, this compound can be readily converted to this crucial phenol intermediate.

The synthetic utility of this compound in this context is illustrated by the following generalized reaction scheme:

G start This compound step1 Nucleophilic Hydroxylation start->step1 intermediate 4-Fluoro-3-trifluoromethylphenol step2 Alkylation with 2-bromobutyric acid derivative intermediate->step2 step1->intermediate phenoxy_intermediate 2-(4-Fluoro-3-trifluoromethylphenoxy) butyric acid derivative step2->phenoxy_intermediate step3 Amidation with Benzylamine beflubutamid Beflubutamid step3->beflubutamid phenoxy_intermediate->step3 G start This compound step1 Buchwald-Hartwig Amination start->step1 aniline_intermediate 4-Fluoro-2-(trifluoromethyl)aniline step1->aniline_intermediate step2 Suzuki Coupling with (3,4-dichlorophenyl)boronic acid aniline_intermediate->step2 biphenyl_intermediate 2-(3,4-Dichlorophenyl)-4-fluoroaniline step2->biphenyl_intermediate step3 Amidation with 1-methyl-3-difluoromethyl-1H-pyrazole-4-carbonyl chloride biphenyl_intermediate->step3 bixafen Bixafen step3->bixafen

References

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 2-Bromo-5-fluorobenzotrifluoride from m-Fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive, three-step protocol for the synthesis of 2-Bromo-5-fluorobenzotrifluoride, a key intermediate in the production of pharmaceuticals and advanced materials.[1][2][3] The synthesis commences with the regioselective nitration of m-fluorobenzotrifluoride, followed by the reduction of the resulting nitro intermediate to an aniline derivative, and culminates in a Sandmeyer-type diazotization and bromination. This guide is designed for researchers, scientists, and drug development professionals, offering detailed procedural steps, mechanistic insights, and critical safety considerations to ensure a reproducible and safe laboratory operation.

Introduction

This compound is a crucial building block in organic synthesis, notably serving as a pivotal intermediate in the preparation of the non-steroidal anti-androgen drug, Bicalutamide, used in the treatment of prostate cancer.[1][2] Its unique substitution pattern, featuring a trifluoromethyl group, a fluorine atom, and a bromine atom on the benzene ring, provides a versatile scaffold for the construction of complex molecular architectures.[3][4]

The synthesis route detailed herein begins with the readily available starting material, m-fluorobenzotrifluoride. The trifluoromethyl (-CF₃) group is a strong deactivating, meta-directing group, while the fluorine (-F) atom is a deactivating but ortho-, para-directing group. The combined electronic effects of these substituents direct the incoming electrophile (the nitronium ion, NO₂⁺) to the position ortho to the fluorine and meta to the trifluoromethyl group, yielding 5-fluoro-2-nitrobenzotrifluoride with high regioselectivity. Subsequent reduction and a Sandmeyer reaction afford the target compound in good yield and high purity.[5] This multi-step approach is a reliable and scalable method for the preparation of this compound.[5][6]

Reaction Scheme

Synthesis_Scheme m-Fluorobenzotrifluoride Nitrating_Mixture HNO₃ / H₂SO₄ Intermediate_1 Nitrating_Mixture->Intermediate_1 <25°C Intermediate_1_redux Reducing_Agent Raney Ni, H₂ Intermediate_2 Reducing_Agent->Intermediate_2 Intermediate_2_sandmeyer Sandmeyer_Reagents 1. NaNO₂, HBr 2. CuBr Final_Product Sandmeyer_Reagents->Final_Product

Caption: Overall synthetic route from m-fluorobenzotrifluoride to this compound.

Experimental Protocols

Materials and Reagents
ReagentFormulaM.W. ( g/mol )PuritySupplier
m-FluorobenzotrifluorideC₇H₄F₄164.10≥99%Sigma-Aldrich
Nitric Acid (fuming)HNO₃63.0190%Merck
Sulfuric Acid (conc.)H₂SO₄98.0898%Fisher Scientific
Raney NickelNi58.69Slurry in H₂OAlfa Aesar
MethanolCH₃OH32.04AnhydrousJ.T. Baker
Sodium NitriteNaNO₂69.00≥99%Acros Organics
Hydrobromic AcidHBr80.9148% aq.Fluka
Cuprous BromideCuBr143.45≥98%Strem Chemicals
DichloromethaneCH₂Cl₂84.93ACS GradeVWR
Sodium BicarbonateNaHCO₃84.01Saturated aq.EMD
Anhydrous MgSO₄MgSO₄120.37GranularBDH
Step-by-Step Synthesis
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (50 mL). Cool the flask in an ice-water bath to 0-5 °C.

  • Preparation of Nitrating Mixture: While maintaining the temperature below 10 °C, slowly add fuming nitric acid (15 mL) to the sulfuric acid with constant stirring.

  • Addition of Substrate: To the cooled nitrating mixture, add m-fluorobenzotrifluoride (16.4 g, 0.1 mol) dropwise via the dropping funnel over a period of 30-45 minutes. Causality: A slow, dropwise addition is crucial to control the exothermic reaction and prevent over-nitration or side reactions. The temperature of the reaction mixture must be maintained below 25 °C.[5]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2.5 hours to ensure the reaction goes to completion.[5]

  • Work-up: Carefully pour the reaction mixture onto crushed ice (200 g). A yellow precipitate will form. Filter the solid, wash with cold water until the washings are neutral, and dry under vacuum to yield 5-fluoro-2-nitrobenzotrifluoride. The expected yield is approximately 89%.[5]

  • Reaction Setup: In a hydrogenation vessel (Parr apparatus), add 5-fluoro-2-nitrobenzotrifluoride (18.8 g, 0.09 mol) and methanol (100 mL).

  • Catalyst Addition: Carefully add Raney Nickel (approx. 1 g, as a slurry in water) to the mixture. Insight: Raney Nickel is a highly active catalyst for the hydrogenation of nitro groups. It is pyrophoric when dry and must be handled with care.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 50 psi and heat to 40-50 °C with vigorous stirring. The reaction is complete when hydrogen uptake ceases (typically 2-4 hours).

  • Work-up: Cool the vessel to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Safety Note: The Celite pad should be kept wet with water to prevent the pyrophoric catalyst from igniting upon exposure to air.

  • Isolation: Evaporate the methanol from the filtrate under reduced pressure to obtain 5-fluoro-2-aminobenzotrifluoride as an oil, which can be used in the next step without further purification.

  • Diazotization: In a 500 mL flask, dissolve 5-fluoro-2-aminobenzotrifluoride (16.1 g, 0.09 mol) in a mixture of hydrobromic acid (48%, 60 mL) and water (60 mL). Cool the solution to 0-5 °C in an ice-salt bath.

  • Addition of Sodium Nitrite: Slowly add a solution of sodium nitrite (6.5 g, 0.094 mol) in water (20 mL) dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate 1 L beaker, dissolve cuprous bromide (14.3 g, 0.1 mol) in hydrobromic acid (48%, 30 mL). Cool this solution to 0 °C.

  • Addition of Diazonium Salt: Slowly add the cold diazonium salt solution to the cuprous bromide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

  • Reaction Completion and Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Then, heat the mixture to 60 °C for 30 minutes.

  • Extraction: Cool the mixture and extract with dichloromethane (3 x 50 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution and then with water.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation to afford this compound as a colorless to pale yellow liquid. The overall yield for the three steps is approximately 76%.[5]

Mechanistic Discussion

The synthesis of this compound is an excellent example of leveraging substituent effects in electrophilic aromatic substitution (EAS).[7]

  • Nitration: The first step is a classic EAS reaction. The nitronium ion (NO₂⁺), generated in situ from nitric and sulfuric acids, acts as the electrophile. The trifluoromethyl group (-CF₃) is a powerful electron-withdrawing group and a meta-director. The fluorine atom (-F) is also electron-withdrawing (inductive effect) but is an ortho-, para-director due to its ability to donate a lone pair of electrons into the ring (resonance effect). In this case, the directing effects of both substituents align to favor substitution at the C2 position (ortho to -F and meta to -CF₃).

Nitration_Mechanism Simplified Nitration Mechanism start m-Fluorobenzotrifluoride F CF₃ electrophile {Nitronium Ion | NO₂⁺} start->electrophile π-attack intermediate {Arenium Ion Intermediate | (Resonance Stabilized)} product 5-Fluoro-2-nitrobenzotrifluoride F CF₃ NO₂ intermediate->product -H⁺ (Rearomatization)

Caption: Key steps in the electrophilic aromatic substitution (nitration) of m-fluorobenzotrifluoride.

  • Reduction: The reduction of the nitro group to an amine using catalytic hydrogenation is a standard transformation. The reaction proceeds on the surface of the Raney Nickel catalyst where molecular hydrogen is adsorbed and activated.

  • Sandmeyer Reaction: This reaction is a cornerstone of aromatic chemistry for the conversion of an amino group to a variety of functionalities via a diazonium salt intermediate. The diazotization step involves the reaction of the primary amine with nitrous acid (generated from NaNO₂ and HBr) to form a diazonium salt (-N₂⁺). In the presence of a copper(I) salt, such as cuprous bromide, the diazonium group is replaced by a bromine atom with the loss of nitrogen gas.

Safety and Handling

All procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Nitrating Mixture (HNO₃/H₂SO₄): Highly corrosive and a strong oxidizing agent. Avoid contact with skin and eyes. Handle with extreme care.[8]

  • m-Fluorobenzotrifluoride: Flammable liquid. Keep away from heat, sparks, and open flames.[9] Causes skin and eye irritation.[9]

  • Raney Nickel: Pyrophoric when dry. Always handle as a slurry in water and do not allow it to dry out.[5]

  • Hydrobromic Acid: Corrosive and causes severe skin burns and eye damage. Work in a well-ventilated area.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. Minimize inhalation and skin contact.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[8][10]

References

detailed protocol for Suzuki coupling with 2-Bromo-5-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the Suzuki-Miyaura Coupling of 2-Bromo-5-fluorobenzotrifluoride

Introduction: The Strategic Importance of Fluorinated Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its reliability in forging carbon-carbon bonds.[1][2][3] Its mild conditions, tolerance of diverse functional groups, and the relative environmental benignity of its boron-based reagents have cemented its role in both academic research and the industrial production of fine chemicals and pharmaceuticals.[1][3]

This guide focuses on a particularly relevant substrate: this compound. This molecule is a valuable building block in medicinal chemistry.[4][5] The trifluoromethyl (CF₃) group is a key pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the fluorine atom can further modulate electronic and physicochemical properties.[6] Consequently, the successful coupling of this intermediate is critical for synthesizing novel therapeutics, particularly in areas like diabetes and oncology.[4][5]

This document serves as a detailed protocol and application note, providing researchers, chemists, and drug development professionals with a comprehensive understanding of the critical parameters, a step-by-step experimental procedure, and troubleshooting advice for the Suzuki coupling of this compound.

Reaction Overview and Catalytic Mechanism

The Suzuki-Miyaura reaction couples an organoboron reagent (like a boronic acid or its ester) with an organohalide.[1][7] The transformation is catalyzed by a palladium(0) complex and requires a base to facilitate a key step in the catalytic cycle.[8][9]

General Reaction Scheme:

The reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][7][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Pd(II) complex.[1] The electron-withdrawing nature of the CF₃ and F groups on the aromatic ring increases the reactivity of the C-Br bond towards oxidative addition.[9]

  • Transmetalation: The organic group from the boron reagent is transferred to the palladium(II) center. This step requires activation of the organoboron compound by a base, which forms a more nucleophilic "ate" complex (e.g., [Ar'B(OH)₃]⁻), facilitating the ligand exchange.[8][10]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][9]

Suzuki_Catalytic_Cycle cluster_in cluster_out pd0 Pd(0)L₂ (Active Catalyst) oa_label Oxidative Addition pd0->oa_label oa_complex Ar-Pd(II)L₂(Br) (Oxidative Addition Complex) trans_label Transmetalation oa_complex->trans_label trans_complex Ar-Pd(II)L₂(Ar') (Di-organopalladium Complex) re_label Reductive Elimination trans_complex->re_label oa_label->oa_complex trans_label->trans_complex re_label->pd0 Product Ar-Ar' (Product) re_label->Product ArX Ar-Br (this compound) ArX->oa_label ArB Ar'-B(OH)₂ + Base ArB->trans_label Workflow start Start setup 1. Add Reagents (Aryl Bromide, Boronic Acid, Base, Catalyst) start->setup purge 2. Purge with Inert Gas (Ar or N₂) setup->purge add_solvent 3. Add Degassed Solvent (e.g., Dioxane) purge->add_solvent react 4. Heat and Stir (e.g., 100 °C, 4-12h) add_solvent->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Cool, Dilute & Extract (EtOAc / Water) monitor->workup Complete purify 7. Dry and Concentrate workup->purify chromatography 8. Purify via Chromatography purify->chromatography product Final Product chromatography->product

References

Application Note & Protocol: Formation of (5-Fluoro-2-(trifluoromethyl)phenyl)magnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of the Grignard reagent (5-fluoro-2-(trifluoromethyl)phenyl)magnesium bromide from 2-Bromo-5-fluorobenzotrifluoride. The formation of Grignard reagents from electron-deficient aryl halides presents significant challenges, including difficult initiation and potential thermal instability. This guide elucidates the underlying mechanistic principles, details critical experimental parameters, and provides two robust, field-proven protocols: (A) classical formation via direct insertion of activated magnesium and (B) a modern approach using a halogen-magnesium exchange with a "Turbo Grignard" reagent. Safety protocols, troubleshooting, and data interpretation are discussed in detail to ensure reliable and safe execution.

Introduction: The Challenge and Utility of Electron-Deficient Aryl Grignards

This compound is a valuable building block in medicinal chemistry and materials science, enabling the introduction of the 5-fluoro-2-(trifluoromethyl)phenyl moiety into target molecules. The corresponding Grignard reagent is a potent nucleophile for forming carbon-carbon and carbon-heteroatom bonds.

However, the synthesis of this reagent is non-trivial. The starting aryl bromide is heavily substituted with two powerful electron-withdrawing groups: a trifluoromethyl (-CF3) group ortho to the bromine and a fluoro (-F) group meta to it. This electronic configuration significantly reduces the electron density of the carbon-bromine bond, making the requisite single-electron transfer (SET) from the magnesium surface thermodynamically less favorable and kinetically slow.[1][2] Furthermore, trifluoromethyl-substituted aryl Grignard reagents can exhibit thermal instability, posing significant safety risks if not prepared and handled under carefully controlled conditions.[3][4]

This guide addresses these challenges by providing a detailed examination of the reaction mechanism and offering protocols designed to overcome the inherent difficulties of this transformation.

Mechanistic Considerations and Key Parameters

The formation of a Grignard reagent is a heterogeneous reaction occurring on the surface of the magnesium metal.[1][5] The generally accepted mechanism involves a single-electron transfer from the magnesium to the organic halide.

G cluster_surface Magnesium Surface (Mg⁰) Mg_surface Mg⁰ ... Mg⁰ ... Mg⁰ ArBr Ar-Br (this compound) SET Single-Electron Transfer (SET) ArBr->SET Approaches Surface RadicalAnion [Ar-Br]•⁻ (Radical Anion Intermediate) SET->RadicalAnion Fragmentation Fragmentation RadicalAnion->Fragmentation Ar_Radical Ar• (Aryl Radical) Fragmentation->Ar_Radical MgBr_Radical •Mg⁺Br⁻ Fragmentation->MgBr_Radical Recombination Surface Recombination Ar_Radical->Recombination MgBr_Radical->Recombination Grignard Ar-MgBr (Grignard Reagent) Recombination->Grignard

For an electron-deficient substrate like this compound, the initial SET step is the primary kinetic barrier. Success hinges on optimizing several key experimental parameters.

Magnesium Activation: Overcoming the Passivation Layer

Magnesium metal is invariably coated with a passivating layer of magnesium oxide (MgO), which prevents reaction with the organic halide.[6] Disrupting this layer to expose a fresh, reactive metal surface is the most critical step for successful initiation.[6]

Activation Method Description Advantages Disadvantages
Iodine (I₂) A small crystal of iodine is added. It is believed to react with Mg at weak points in the MgO layer, creating reactive magnesium iodide sites.[6][7]Simple, provides a visual cue (disappearance of purple/brown color).[6]Can sometimes fail; introduces iodine into the reaction.
1,2-Dibromoethane (DBE) A highly reactive alkyl halide that readily reacts with Mg, producing ethylene gas and MgBr₂.[6][8] This process physically and chemically cleans the surface.Very effective and reliable ("entrainment method").[7][8] The bubbling of ethylene is a clear indicator of activation.[9]Introduces a stoichiometric amount of MgBr₂.
Mechanical Activation Crushing the magnesium turnings with a dry glass rod in situ under an inert atmosphere.[7]Exposes fresh metal surfaces without chemical additives.Can be difficult to perform effectively in a sealed apparatus.
DIBAH Activation Using a catalytic amount of diisobutylaluminum hydride (DIBAH) to reduce the MgO layer and scavenge trace water.[5][10]Highly effective, allows for initiation at lower temperatures (e.g., ≤ 20°C).[5][10]DIBAH is a pyrophoric reagent requiring careful handling.
Solvent Selection and Purity

Grignard reagents are strong bases and nucleophiles that react readily with protic sources.[11][12] Therefore, the use of anhydrous solvents and scrupulously dried glassware is mandatory.[6][11]

  • Tetrahydrofuran (THF): The recommended solvent for this substrate. Its higher boiling point (compared to diethyl ether) allows for a wider operating temperature range, and its superior solvating power helps to stabilize the Grignard reagent through coordination and break up dimeric aggregates.[12][13]

  • Diethyl Ether (Et₂O): A traditional solvent for Grignard reactions. Its low boiling point can make temperature control difficult, but spontaneous reflux is a classic sign of initiation.[6]

Temperature Control and Safety

Grignard formation is highly exothermic.[11][13] Once initiated, the reaction can accelerate rapidly, leading to a dangerous runaway scenario, especially if a large amount of unreacted aryl halide has accumulated.[3][13]

  • Controlled Addition: The aryl halide solution must be added slowly and dropwise to maintain a controllable reaction temperature.

  • Heat Dissipation: The reaction should be performed in a flask of appropriate size (no more than 50% full) and an ice-water bath must be kept on hand to manage the exotherm.[11][13]

  • Thermal Instability: Solutions of trifluoromethyl-substituted phenyl Grignard reagents can undergo highly exothermic decomposition at elevated temperatures.[4] It is strongly recommended to prepare these reagents at low to moderate temperatures, avoid heating, and use them promptly in situ. Concentrated solutions (>1 M) pose a greater risk.[4]

Experimental Protocols

General Safety Precautions: All operations must be conducted in a certified chemical fume hood.[3] Personal protective equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, and appropriate gloves, must be worn.[13][14] Grignard reagents are flammable, corrosive, and react violently with water.[13][14] All glassware must be flame-dried or oven-dried (>120°C) and assembled hot under a positive pressure of an inert gas (Nitrogen or Argon).[6][11]

Protocol A: Direct Formation via 1,2-Dibromoethane Activation

This protocol utilizes the highly reliable DBE activation method to initiate the reaction.

Materials and Reagents:

  • Magnesium turnings (1.2 eq.)

  • This compound (1.0 eq.)

  • 1,2-Dibromoethane (DBE) (5 mol%)

  • Anhydrous Tetrahydrofuran (THF)

  • Three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, magnetic stirrer, inert gas line.

Procedure:

  • Setup: Assemble the flame-dried glassware under a positive pressure of inert gas. Place the magnesium turnings and a magnetic stir bar in the reaction flask.

  • Activation: Add a small volume of anhydrous THF to just cover the magnesium turnings. While stirring, add the 1,2-dibromoethane (5 mol%) via syringe. Gentle warming with a heat gun may be required to start the activation, which is indicated by the steady evolution of gas (ethylene).[6][9] Once initiated, allow the activation to proceed for 15-20 minutes.

  • Initiation: Prepare a solution of this compound in the remaining anhydrous THF in the dropping funnel. Add approximately 10% of this solution to the activated magnesium slurry.

  • Confirmation of Initiation: A successful initiation is marked by one or more of the following signs: a gentle, spontaneous reflux of the solvent, the appearance of a cloudy grey/brown color, and a noticeable exotherm detected by a thermometer or by carefully touching the flask.[6] If the reaction does not start, gently warm the flask or add another small drop of DBE.

  • Addition: Once the reaction is confirmed to be initiated, begin the slow, dropwise addition of the remaining aryl bromide solution at a rate that maintains a gentle reflux or a steady internal temperature (e.g., 40-50°C). Use an external cooling bath as needed to control the exotherm.[13]

  • Completion: After the addition is complete, continue stirring the reaction mixture. The reaction can be gently heated (e.g., to 50°C) for an additional 1-2 hours to ensure complete consumption of the starting material.

  • Usage: The resulting dark grey-brown solution of (5-fluoro-2-(trifluoromethyl)phenyl)magnesium bromide should be cooled to room temperature and used immediately for the subsequent reaction.

Protocol B: Halogen-Magnesium Exchange using i-PrMgCl·LiCl

For challenging substrates, a halogen-magnesium exchange reaction is often more efficient and higher-yielding than direct insertion.[15] The commercially available "Turbo Grignard" reagent, iso-propylmagnesium chloride complexed with lithium chloride (i-PrMgCl·LiCl), is particularly effective.[16][17]

Materials and Reagents:

  • This compound (1.0 eq.)

  • i-PrMgCl·LiCl solution in THF (typically 1.3 M) (1.05 - 1.1 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask or three-neck round-bottom flask, magnetic stirrer, syringe, inert gas line.

Procedure:

  • Setup: To a flame-dried flask under an inert atmosphere, add a solution of this compound in anhydrous THF.

  • Cooling: Cool the solution to the desired reaction temperature. For this exchange, a temperature between -10°C and 0°C is a good starting point.

  • Addition: Add the i-PrMgCl·LiCl solution dropwise via syringe to the stirred solution of the aryl bromide over 15-30 minutes.

  • Reaction: Monitor the reaction by TLC or GC-MS. The exchange is typically rapid and may be complete within 30-60 minutes at the specified temperature.

  • Usage: The resulting solution of (5-fluoro-2-(trifluoromethyl)phenyl)magnesium bromide is ready for use in the next step. This method avoids the presence of magnesium metal in the final solution.

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prep_glass [label="Flame-Dry Glassware\nunder Inert Gas", fillcolor="#FFFFFF", fontcolor="#202124"]; add_mg [label="Charge Flask with\nMg Turnings", fillcolor="#FFFFFF", fontcolor="#202124"]; protocol_choice [label="Choose Protocol", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Protocol A activate_mg [label="Protocol A: Activate Mg\n(e.g., with DBE in THF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; initiate [label="Initiate Reaction with\n~10% Aryl Bromide Solution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_initiation [label="Initiation Successful?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; add_rest [label="Slowly Add Remaining\nAryl Bromide Solution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; complete_A [label="Stir to Completion\n(e.g., 1-2h at 50°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Protocol B prep_arbr [label="Protocol B: Prepare Solution\nof Aryl Bromide in THF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cool [label="Cool Solution\n(e.g., 0°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_turbo [label="Slowly Add\ni-PrMgCl·LiCl Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; complete_B [label="Stir to Completion\n(e.g., 30-60 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Common End product [label="Grignard Reagent Ready\n(Use Immediately)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; troubleshoot [label="Troubleshoot:\n- Re-activate Mg\n- Check Reagent Purity", fillcolor="#F1F3F4", fontcolor="#202124", shape=note];

// Edges start -> prep_glass; prep_glass -> protocol_choice; protocol_choice -> add_mg [label="Direct\nFormation"]; protocol_choice -> prep_arbr [label="Halogen-Mg\nExchange"];

// Protocol A Path add_mg -> activate_mg; activate_mg -> initiate; initiate -> check_initiation; check_initiation -> add_rest [label="Yes"]; check_initiation -> troubleshoot [label="No"]; troubleshoot -> activate_mg; add_rest -> complete_A; complete_A -> product;

// Protocol B Path prep_arbr -> cool; cool -> add_turbo; add_turbo -> complete_B; complete_B -> product; } enddot Figure 2: Experimental workflow for Grignard reagent formation.

Troubleshooting

Problem Possible Cause Suggested Solution
Reaction fails to initiate (Protocol A) Ineffective magnesium activation due to poor quality Mg or residual moisture.[6]Add another small portion of activator (DBE or I₂). Gently warm the flask. If it still fails, the solvent or glassware may not be sufficiently dry.[6]
Reaction starts but then stops Passivation of the magnesium surface; concentration of aryl halide is too low.Increase stirring rate. Add a small portion of the aryl halide solution neat (undiluted) to a single spot to generate a localized high concentration.
Formation of significant Wurtz coupling byproduct (Ar-Ar) High localized temperature or reaction on the Mg surface.Ensure slow, controlled addition of the aryl halide. Use a more dilute solution.
Low yield Reagent quenched by moisture or other protic impurities.[11]Ensure all reagents are anhydrous and glassware is scrupulously dried. Purify the starting aryl bromide if necessary.[13]

References

Application Note & Protocol: Regioselective Lithiation of 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene via Halogen-Metal Exchange

Author: BenchChem Technical Support Team. Date: December 2025

Scientific Introduction & Strategic Importance

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug discovery, often enhancing metabolic stability, binding affinity, and bioavailability.[1] Fluorinated aromatic compounds, particularly those with multiple, distinct electronic environments, serve as invaluable building blocks for complex active pharmaceutical ingredients (APIs).[2][3][4] 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene is a prime example of such a versatile intermediate.[5]

The generation of organolithium species from this substrate unlocks a powerful avenue for carbon-carbon and carbon-heteroatom bond formation.[6][7] This guide focuses on the highly efficient and regioselective halogen-metal exchange reaction, a method that offers precise control over functionalization, bypassing the challenges often associated with electrophilic aromatic substitution on deactivated ring systems.[8][9] Understanding and mastering this transformation is critical for researchers aiming to synthesize novel, highly functionalized fluorinated molecules.

Mechanistic Rationale & Experimental Design

The successful lithiation of a polysubstituted arene hinges on controlling the regioselectivity. In 1-bromo-4-fluoro-2-(trifluoromethyl)benzene, two primary pathways could be envisioned: directed ortho-metalation (DoM) and halogen-metal exchange.

  • Directed ortho-Metalation (DoM): This pathway involves the deprotonation of a C-H bond adjacent to a directing metalation group (DMG).[10][11][12] While the fluorine atom can act as a weak DMG, the C-H bond ortho to the fluorine is also adjacent to the bulky and strongly electron-withdrawing trifluoromethyl group, making it sterically hindered and electronically deactivated for deprotonation.

  • Halogen-Metal Exchange: This is a kinetically controlled process where an organolithium reagent, typically an alkyllithium, exchanges its lithium atom for a halogen on the aromatic ring.[8][13] The rate of exchange is significantly faster for bromine and iodine than for chlorine or fluorine. Therefore, in the target molecule, the C-Br bond is the exclusive site of reaction with reagents like n-butyllithium.[8]

Causality Behind Experimental Choices:

  • Choice of Lithiating Agent: While various alkyllithiums exist, n-butyllithium (n-BuLi) is the reagent of choice for this transformation.[14] It is sufficiently reactive to facilitate rapid Br-Li exchange at low temperatures without being overly basic to promote competitive deprotonation. Stronger, more sterically hindered bases like sec-butyllithium or tert-butyllithium offer no significant advantage here and can increase the risk of side reactions.[15]

  • Cryogenic Temperature (-78 °C): The high reactivity of organolithium reagents necessitates strict temperature control.[7] Performing the reaction at -78 °C (typically a dry ice/acetone or dry ice/isopropanol bath) is critical for several reasons:

    • It prevents the degradation of the thermally unstable 4-fluoro-2-(trifluoromethyl)phenyllithium intermediate.

    • It suppresses potential side reactions, such as reaction with the etheric solvent (e.g., THF).[15]

    • It allows for better control over the exothermic nature of the lithiation and subsequent quenching steps.

  • Anhydrous Aprotic Solvent (THF): Tetrahydrofuran (THF) is an ideal solvent as it is aprotic and effectively solvates the lithium cation, breaking down the organolithium aggregates (which exist as tetramers or hexamers in hydrocarbon solvents) into more reactive monomers or dimers.[8][10] This deaggregation significantly accelerates the rate of halogen-metal exchange. Rigorous exclusion of water is mandatory, as any protic species will instantly quench the organolithium reagent.[16]

Workflow & Reaction Mechanism Visualization

The overall experimental process is outlined below, emphasizing the critical stages from setup to product isolation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware (Oven, >120 °C) B Assemble Apparatus Under Inert Gas (N2/Ar) A->B C Add Substrate & Anhydrous THF B->C D Cool to -78 °C C->D E Slowly Add n-BuLi D->E F Stir for 1h (Formation of Aryllithium) E->F G Add Electrophile (E+) F->G H Warm to Room Temp. G->H I Aqueous Quench (e.g., sat. NH4Cl) H->I J Liquid-Liquid Extraction I->J K Dry & Concentrate J->K L Purify (e.g., Chromatography) K->L M M L->M Characterize Product (NMR, MS, IR)

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-5-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

<

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 2-Bromo-5-fluorobenzotrifluoride

This compound, a compound with the CAS number 40161-55-5, is a cornerstone intermediate in the synthesis of complex organic molecules.[1][2] Its unique trifluoromethyl and halogenated aromatic structure makes it a valuable building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[3] Notably, it serves as a critical starting material for HSD-016, an inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD1) for potential treatments of type 2 diabetes.[1][4] The strategic placement of three distinct electron-withdrawing groups—a trifluoromethyl group, a bromine atom, and a fluorine atom—on the benzene ring renders it highly susceptible to nucleophilic aromatic substitution (SNAr), a powerful tool for molecular functionalization.[5][6]

This guide provides a comprehensive overview of the principles governing SNAr reactions on this compound and detailed, field-proven protocols for its successful application in a research setting.

Part 1: The Science of Nucleophilic Aromatic Substitution (SNAr) on this compound

Nucleophilic aromatic substitution is a reaction in which a nucleophile displaces a leaving group on an aromatic ring.[7] Unlike the more common electrophilic aromatic substitution, SNAr reactions are facilitated by the presence of strong electron-withdrawing groups on the aromatic ring.[8] These groups activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[9][10]

The reaction typically proceeds via an addition-elimination mechanism.[5] The nucleophile first adds to the aromatic ring, forming a resonance-stabilized carbanion (the Meisenheimer complex). Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring.[9]

Regioselectivity: The Decisive Role of Substituents

In this compound, the trifluoromethyl group (CF3), bromine, and fluorine all exert a strong electron-withdrawing inductive effect, making the aromatic ring electron-deficient and thus, primed for nucleophilic attack. The CF3 group, in particular, is a powerful activator for SNAr reactions.[6]

The regioselectivity of the substitution is a critical consideration. The positions ortho and para to the electron-withdrawing groups are the most activated sites for nucleophilic attack.[7] In this specific molecule, the fluorine atom is situated para to the trifluoromethyl group, and the bromine atom is ortho. This positioning makes both halogens potential leaving groups.

Generally, in SNAr reactions, the rate of displacement of halogens follows the order F > Cl > Br > I.[6][11] This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the high electronegativity of fluorine, making the attached carbon more electrophilic.[6][11] Therefore, nucleophilic attack is most likely to occur at the carbon bearing the fluorine atom.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-5-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 2-Bromo-5-fluorobenzotrifluoride

This compound is a pivotal building block in modern synthetic chemistry, particularly for the pharmaceutical and agrochemical industries. Its unique electronic properties, stemming from the strongly electron-withdrawing trifluoromethyl (-CF3) group and the fluorine (-F) atom, render it a valuable synthon for introducing fluorinated moieties into complex organic molecules. The presence of the bromine atom at the 2-position provides a versatile handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds. This guide provides detailed application notes and field-proven protocols for the most common palladium-catalyzed cross-coupling reactions of this important substrate.

I. Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of C(sp²)-C(sp²) bonds. The reaction of this compound with various arylboronic acids or their derivatives provides access to a diverse range of 4-fluoro-2-(trifluoromethyl)biphenyl compounds.

Scientific Rationale and Mechanistic Considerations

The electron-deficient nature of the this compound ring system facilitates the initial oxidative addition step of the palladium(0) catalyst to the C-Br bond, which is often the rate-determining step in the catalytic cycle. The choice of a suitable palladium catalyst, a sterically hindered and electron-rich phosphine ligand, a base, and an appropriate solvent system are crucial for achieving high yields and preventing side reactions such as protodeboronation of the boronic acid.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-O-B(OH)2R(L2) Ar-Pd(II)-O-B(OH)2R(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-O-B(OH)2R(L2) Ligand Exchange (Base, R-B(OH)2) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-O-B(OH)2R(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R) caption Suzuki-Miyaura Catalytic Cycle

Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from a similar procedure for the coupling of 1-bromo-3,4-difluorobenzene and can be used as a starting point for optimization with this compound.[1]

Materials:

Reagent/MaterialPurposeTypical Amount
This compoundAryl Halide1.0 equiv (e.g., 0.518 mmol, 126 mg)
Arylboronic AcidCoupling Partner1.5 equiv (e.g., 0.777 mmol)
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Catalyst1.5 mol% (e.g., 0.0089 g)
Potassium Phosphate (K₃PO₄)Base1.5 equiv (e.g., 0.777 mmol, 165 mg)
1,4-DioxaneSolventAnhydrous, sufficient for a 0.05 M solution
WaterCo-solvent1:3 v/v ratio with Dioxane
Pressure TubeReaction VesselAppropriate size
Magnetic Stir BarStirring---
Inert Gas (Argon or Nitrogen)Atmosphere---

Procedure:

  • Reaction Setup: To a pressure tube containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), potassium phosphate (1.5 equiv), and tetrakis(triphenylphosphine)palladium(0) (1.5 mol%).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous, degassed 1,4-dioxane and water (3:1 v/v) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 105 °C and stir vigorously for 8.5 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

II. Heck Reaction: Vinylation of the Aryl Core

The Heck reaction provides a powerful method for the formation of a new carbon-carbon bond between this compound and an alkene, leading to the synthesis of substituted styrenes.[2]

Scientific Rationale and Mechanistic Considerations

The Heck reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to a palladium(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination.[2] The choice of catalyst, ligand, base, and solvent is critical to control regioselectivity and yield. For electron-deficient aryl bromides like this compound, the oxidative addition is generally favorable.

Visualizing the Heck Reaction Catalytic Cycle

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Alkene_Complex [Ar-Pd(II)-Br(L2)(Alkene)] Ar-Pd(II)-Br(L2)->Alkene_Complex Alkene Coordination Sigma_Alkyl_Pd(II) σ-Alkyl-Pd(II) Alkene_Complex->Sigma_Alkyl_Pd(II) Migratory Insertion Hydrido_Pd(II) [H-Pd(II)-Br(L2)(Alkene)] Sigma_Alkyl_Pd(II)->Hydrido_Pd(II) β-Hydride Elimination Hydrido_Pd(II)->Pd(0)L2 Reductive Elimination (Base) caption Heck Reaction Catalytic Cycle Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Amine_Complex [Ar-Pd(II)-Br(L2)(HNR'R'')] Ar-Pd(II)-Br(L2)->Amine_Complex Amine Coordination Amido_Complex [Ar-Pd(II)-NR'R''(L2)] Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd(0)L2 Reductive Elimination (Ar-NR'R'') caption Buchwald-Hartwig Amination Cycle

References

Application Notes and Protocols: The Strategic Use of 2-Bromo-5-fluorobenzotrifluoride in the Synthesis of Bicalutamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Bicalutamide and the Quest for Efficient Synthesis

Bicalutamide, marketed under the brand name Casodex among others, is a cornerstone in the treatment of prostate cancer.[1] As a non-steroidal antiandrogen, it functions by competitively inhibiting the binding of androgens to their receptors, thereby impeding the growth of hormone-sensitive prostate tumors.[1] The chemical structure of bicalutamide, (RS)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide, presents a significant synthetic challenge, necessitating a multi-step approach that is both efficient and scalable for pharmaceutical production.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on a robust synthetic pathway to bicalutamide, commencing with the strategically chosen starting material, 2-Bromo-5-fluorobenzotrifluoride. We will delve into the rationale behind the synthetic design, provide detailed, step-by-step protocols for each transformation, and present data in a clear, accessible format.

Strategic Importance of this compound

This compound is a key starting material for the synthesis of bicalutamide. This pale yellow liquid serves as an important intermediate in the production of various pharmaceuticals and other fine chemicals.[2] Its chemical structure, featuring a bromine atom, a fluorine atom, and a trifluoromethyl group on a benzene ring, provides multiple reactive sites for strategic functionalization.

For the synthesis of bicalutamide, this compound is a precursor to the crucial intermediate, 4-amino-2-(trifluoromethyl)benzonitrile. The bromine and fluorine atoms on the ring allow for regioselective transformations to introduce the required cyano and amino functionalities.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 40161-55-5[3][4]
Molecular Formula C₇H₃BrF₄[4]
Molecular Weight 243.00 g/mol [4][5]
Appearance Colorless to pale yellow liquid
Boiling Point 136-143 °C (lit.)
Density 1.695 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.465 (lit.)
Flash Point 63.9 °C (147.0 °F) - closed cup

Safety and Handling of this compound

This compound is a combustible liquid and can cause skin and serious eye irritation.[6][7] It may also cause respiratory irritation.[6][7] Therefore, appropriate personal protective equipment (PPE), including eye shields, gloves, and a multi-purpose combination respirator cartridge, should be worn when handling this chemical.[8] All work should be conducted in a well-ventilated area, and ignition sources should be avoided.[3] In case of skin contact, wash with plenty of soap and water. If inhaled, move the person to fresh air.[6][7] For eye contact, rinse cautiously with water for several minutes.[6]

Overall Synthetic Workflow

The synthesis of bicalutamide from this compound is a multi-step process that can be logically divided into two main stages. The first stage focuses on the synthesis of the key intermediate, 4-amino-2-(trifluoromethyl)benzonitrile. The second stage involves the construction of the bicalutamide molecule from this intermediate.

Bicalutamide Synthesis Workflow A This compound B Cyanation A->B CuCN C 4-Bromo-3-(trifluoromethyl)benzonitrile B->C D Ammonolysis C->D NH3 E 4-Amino-2-(trifluoromethyl)benzonitrile D->E F Acylation E->F Methacryloyl chloride G N-(4-Cyano-3-(trifluoromethyl)phenyl)methacrylamide F->G H Epoxidation G->H H2O2 I N-(4-Cyano-3-(trifluoromethyl)phenyl)methacrylamide epoxide H->I J Thiol Addition I->J 4-Fluorothiophenol K Thioether Intermediate J->K L Oxidation K->L Oxidizing Agent M Bicalutamide L->M

Caption: Overall synthetic workflow from this compound to Bicalutamide.

Stage 1: Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile

The initial steps of the synthesis focus on the conversion of this compound into the pivotal intermediate, 4-amino-2-(trifluoromethyl)benzonitrile. This is achieved through a two-step process involving a cyanation reaction followed by an ammonolysis.

Step 1: Cyanation of this compound

The bromine atom in this compound is replaced with a cyano group. This can be achieved using a copper(I) cyanide mediated reaction, a variation of the Rosenmund-von Braun reaction.

Protocol: Cyanation of this compound

  • To a stirred solution of this compound (1.0 eq) in a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF), add copper(I) cyanide (1.2 eq).

  • Heat the reaction mixture to 150-170 °C and monitor the progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

  • Extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting crude product by vacuum distillation or crystallization to yield 4-Bromo-3-(trifluoromethyl)benzonitrile.

Step 2: Ammonolysis of 4-Bromo-3-(trifluoromethyl)benzonitrile

The subsequent step involves the replacement of the fluorine atom with an amino group via nucleophilic aromatic substitution with ammonia.

Protocol: Ammonolysis of 4-Bromo-3-(trifluoromethyl)benzonitrile

  • Dissolve 4-Bromo-3-(trifluoromethyl)benzonitrile (1.0 eq) in a suitable solvent such as ethanol.

  • Charge the solution into a pressure reactor and introduce liquid ammonia (excess).

  • Heat the reactor to 120-130 °C and maintain the pressure for several hours, monitoring the reaction by HPLC.

  • After completion, cool the reactor to room temperature and carefully vent the excess ammonia.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Purify the crude 4-amino-2-(trifluoromethyl)benzonitrile by recrystallization from a suitable solvent system (e.g., toluene/heptane).

Stage 2: Synthesis of Bicalutamide

With the key intermediate, 4-amino-2-(trifluoromethyl)benzonitrile, in hand, the synthesis proceeds through a series of well-established steps to construct the final bicalutamide molecule.

Step 3: Acylation with Methacryloyl Chloride

The amino group of 4-amino-2-(trifluoromethyl)benzonitrile is acylated with methacryloyl chloride to form an amide.[9]

Protocol: Synthesis of N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide

  • To a stirred solution of 4-amino-2-(trifluoromethyl)benzonitrile (1.0 eq) in N,N-dimethylacetamide (DMA), slowly add methacryloyl chloride (1.1 eq) at room temperature under a nitrogen atmosphere.[9]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.[9]

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide as a white solid.[9]

Step 4: Epoxidation of the Alkene

The double bond in the methacrylamide moiety is then epoxidized.

Protocol: Synthesis of N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide epoxide

  • Dissolve N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide (1.0 eq) and phthalic anhydride (1.6 eq) in 1,2-dichloroethane.[3]

  • Slowly add 50% hydrogen peroxide (1.7 eq) dropwise at 35-40 °C.[3]

  • Monitor the reaction by HPLC until the starting material is consumed.[3]

  • Remove the 1,2-dichloroethane by distillation.[3]

  • Add water to the crude product and neutralize with sodium carbonate.[3]

  • Add sodium sulfate and stir, then filter the solid.[3]

  • Wash the filter cake with water and dry to yield N-[4-cyano-3-(trifluoromethyl)phenyl]-2,3-epoxy-2-methylpropanamide.[3]

Step 5: Ring-Opening with 4-Fluorothiophenol

The epoxide ring is opened by nucleophilic attack of 4-fluorothiophenol.

Protocol: Synthesis of the Thioether Intermediate

  • To a solution of 4-fluorothiophenol (1.0 eq) in a suitable solvent such as isopropanol, add a base like sodium hydroxide.

  • To this solution, add N-[4-cyano-3-(trifluoromethyl)phenyl]-2,3-epoxy-2-methyl-propionamide (1.0 eq).

  • Stir the mixture at room temperature for several hours, monitoring the reaction by HPLC.

  • Upon completion, adjust the pH to neutral with hydrochloric acid.

  • Isolate the product by filtration and wash with water. The resulting N-[4-cyano-3-(trifluoromethyl)-phenyl-]-3-[4-fluorophenylthio]-2-hydroxy-2-methyl-propionamide can be used in the next step after drying.

Step 6: Oxidation to the Sulfone

The final step is the oxidation of the thioether to the corresponding sulfone, yielding bicalutamide.

Protocol: Synthesis of Bicalutamide

  • Dissolve the thioether intermediate (1.0 eq) in glacial acetic acid.[10]

  • Add an oxidizing agent such as sodium perborate tetrahydrate (2.05 eq) portion-wise at 25-30 °C.[10]

  • Heat the suspension to approximately 45 °C and maintain for several hours, monitoring the reaction by HPLC.[10]

  • Cool the reaction mixture and isolate the crude bicalutamide by filtration.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/toluene, to obtain pure bicalutamide.

Quality Control and Analysis

The purity of the final bicalutamide product is critical for its use as an active pharmaceutical ingredient. High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis.

HPLC Parameters for Bicalutamide Purity Analysis
Column RP-C18 (e.g., 100mm x 4.6mm, 5µm)
Mobile Phase Phosphate buffer (pH 2.8) and acetonitrile (60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 270 nm
Retention Time Approximately 5.281 min
Linearity Range 5-25 µg/mL

Conclusion

The synthetic route to bicalutamide commencing from this compound offers a logical and efficient pathway for the production of this important anti-cancer drug. This application note provides a detailed framework, from the strategic selection of the starting material to the final purification and analysis of the active pharmaceutical ingredient. The provided protocols, rooted in established chemical principles, are designed to be robust and reproducible, empowering researchers and drug development professionals in their synthetic endeavors.

References

Application Note and Protocol for the Electrophilic Nitration of 2-Bromo-5-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

This document provides a comprehensive guide to the experimental procedure for the nitration of 2-Bromo-5-fluorobenzotrifluoride. The protocol is designed to ensure scientific integrity, safety, and reproducibility for researchers engaged in the synthesis of complex organic molecules.

Introduction and Scientific Context

The nitration of aromatic compounds is a cornerstone of electrophilic aromatic substitution, a fundamental reaction in organic synthesis. This process introduces a nitro group (-NO₂) onto an aromatic ring, a versatile functional group that serves as a precursor for various other functionalities, most notably amines. The target molecule, this compound, is a highly functionalized aromatic ring, presenting a unique case for studying regioselectivity in electrophilic substitution.

The substituents on the benzene ring—a bromine atom, a fluorine atom, and a trifluoromethyl group—all exert deactivating effects on the ring's reactivity towards electrophiles. However, their directing effects differ. The trifluoromethyl group (-CF₃) is a strong meta-director, while the halogens (Br and F) are ortho-, para-directors. The interplay of these electronic effects will govern the position of the incoming nitro group. Given the steric hindrance at the positions ortho to the bulky bromine and trifluoromethyl groups, and the strong meta-directing influence of the -CF₃ group, the nitration is predicted to occur primarily at the C4 position, yielding 2-Bromo-5-fluoro-4-nitrobenzotrifluoride.

This application note provides a detailed, step-by-step protocol for this transformation, drawing upon established procedures for the nitration of similar halogenated and trifluoromethylated benzene derivatives.[1][2][3]

Reaction Scheme and Mechanism

The nitration of this compound proceeds via a classic electrophilic aromatic substitution mechanism. The key steps involve the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids, followed by the attack of the aromatic ring on the nitronium ion, and subsequent rearomatization.

Nitration_Mechanism cluster_generation Nitronium Ion Generation cluster_substitution Electrophilic Aromatic Substitution HNO3 HNO₃ Nitronium NO₂⁺ (Nitronium ion) HNO3->Nitronium + H₂SO₄ H2SO4 H₂SO₄ Substrate This compound Intermediate Arenium Ion Intermediate Substrate->Intermediate + NO₂⁺ Product 2-Bromo-5-fluoro-4-nitrobenzotrifluoride Intermediate->Product - H⁺ caption Mechanism of Nitration

Figure 1: General mechanism for the electrophilic nitration of an aromatic compound.

Health and Safety Precautions

Nitration reactions are inherently hazardous and must be conducted with extreme caution in a well-ventilated fume hood.[4][5]

  • Corrosive Reagents: Concentrated nitric acid and sulfuric acid are highly corrosive and can cause severe burns.[4] Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (butyl rubber or Viton are recommended), and chemical splash goggles with a face shield.

  • Exothermic Reaction: The reaction is highly exothermic and can lead to a runaway reaction if the temperature is not carefully controlled.[6][7] An ice bath must be readily available for immediate cooling.

  • Toxic Fumes: The reaction can produce toxic nitrogen oxide gases (NOx).[4] Ensure the fume hood has adequate airflow.

  • Emergency Preparedness: An emergency eyewash station and safety shower must be immediately accessible. Have a spill kit containing a neutralizing agent (e.g., sodium bicarbonate) readily available.

Experimental Protocol

This protocol is adapted from established procedures for the nitration of analogous compounds.[1][2]

Materials and Reagents
Reagent/MaterialGradeSupplier Example
This compound≥98%Sigma-Aldrich
Concentrated Sulfuric Acid (H₂SO₄)98%Fisher Scientific
Fuming Nitric Acid (HNO₃)90%Acros Organics
Dichloromethane (CH₂Cl₂)ACS GradeVWR
Saturated Sodium Bicarbonate (NaHCO₃) soln.Laboratory Grade-
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory Grade-
Deionized Water--
Equipment
  • Three-neck round-bottom flask equipped with a magnetic stir bar

  • Dropping funnel

  • Thermometer

  • Condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure

workflow start Start prep_acid Prepare Nitrating Mixture (H₂SO₄ + HNO₃) start->prep_acid cool_acid Cool Nitrating Mixture to 0-5 °C prep_acid->cool_acid add_substrate Slowly Add Substrate (this compound) cool_acid->add_substrate react Stir at Controlled Temperature (e.g., 0-10 °C) add_substrate->react monitor Monitor Reaction Progress (TLC or GC) react->monitor quench Quench Reaction (Pour onto Ice) monitor->quench extract Extract with Dichloromethane quench->extract wash_bicarb Wash with NaHCO₃ Solution extract->wash_bicarb wash_water Wash with Water wash_bicarb->wash_water dry Dry Organic Layer (MgSO₄) wash_water->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify characterize Characterize Product (NMR, IR, MS) purify->characterize end End characterize->end

Figure 2: Experimental workflow for the nitration of this compound.

  • Preparation of the Nitrating Mixture: In a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, carefully add concentrated sulfuric acid (e.g., 20 mL). Place the flask in an ice-water bath and allow the acid to cool to 0-5 °C.

  • Addition of Nitric Acid: While maintaining the temperature between 0-10 °C, slowly add fuming nitric acid (e.g., 10 mL) dropwise to the stirred sulfuric acid. This mixture is highly corrosive and the addition is exothermic.

  • Substrate Addition: Once the nitrating mixture is prepared and cooled, slowly add this compound (e.g., 5.0 g) dropwise via a dropping funnel over a period of 30-60 minutes. It is critical to maintain the internal reaction temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 0-10 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice (e.g., 100 g) in a beaker with stirring. This will quench the reaction and precipitate the crude product.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic extracts and wash successively with deionized water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent such as ethanol or hexane.

Characterization of the Product

The structure of the purified product, 2-Bromo-5-fluoro-4-nitrobenzotrifluoride, should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR will confirm the structure and regiochemistry of the product.

  • Infrared (IR) Spectroscopy: The presence of the nitro group will be indicated by strong asymmetric and symmetric stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Expected Results and Discussion

The nitration of this compound is expected to yield primarily 2-Bromo-5-fluoro-4-nitrobenzotrifluoride. The yield will depend on the reaction conditions and the efficiency of the purification, but yields in the range of 70-90% have been reported for similar nitration reactions.[1] The regioselectivity is driven by the strong meta-directing effect of the trifluoromethyl group, which directs the incoming electrophile to the C4 position. The ortho-, para-directing effects of the halogens are overridden by the powerful deactivating and meta-directing nature of the -CF₃ group.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction Insufficiently strong nitrating agent; Low temperatureUse fuming nitric acid; Allow the reaction to warm slightly (e.g., to room temperature) with careful monitoring.[6]
Formation of Byproducts Reaction temperature too high; Incorrect stoichiometryMaintain strict temperature control; Use appropriate molar ratios of reagents.
Difficult Purification Presence of multiple isomers or starting materialOptimize reaction conditions for higher selectivity; Employ careful column chromatography for separation.

Conclusion

This application note provides a detailed and reliable protocol for the nitration of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can confidently synthesize the target compound for further applications in drug discovery and materials science. The principles and techniques described herein are broadly applicable to other electrophilic aromatic substitution reactions.

References

Application Notes and Protocols for the Reduction of the Nitro Group in 2-Bromo-5-Nitrobenzotrifluoride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of 2-Bromo-5-aminobenzotrifluoride

The transformation of 2-bromo-5-nitrobenzotrifluoride to its corresponding aniline, 2-bromo-5-aminobenzotrifluoride, is a pivotal step in the synthesis of a multitude of high-value organic molecules. This seemingly simple reduction unlocks a versatile building block, crucial for the development of novel pharmaceuticals, advanced agrochemicals, and specialized materials. The resulting amine is a key intermediate, for instance, in the synthesis of certain non-steroidal anti-androgens used in cancer therapy.[1] The trifluoromethyl group imparts unique properties such as metabolic stability and increased lipophilicity, making it a highly desirable moiety in modern drug discovery.

However, the reduction of this particular substrate is not without its challenges. The presence of three distinct functional groups—a nitro group, a bromine atom, and a trifluoromethyl group—on the aromatic ring necessitates a careful selection of the reduction methodology to ensure high chemoselectivity and yield.

Navigating the Challenges: A Tale of Three Functional Groups

The primary challenge in the reduction of 2-bromo-5-nitrobenzotrifluoride lies in the potential for unwanted side reactions. The electron-withdrawing nature of both the nitro and trifluoromethyl groups activates the aromatic ring, influencing the reactivity of the bromo substituent.

A significant concern, particularly during catalytic hydrogenation, is dehalogenation , where the bromine atom is cleaved from the aromatic ring. This side reaction is often promoted by common hydrogenation catalysts like palladium on carbon (Pd/C). Therefore, the choice of catalyst and the fine-tuning of reaction conditions are paramount to preserve the bromo-substituent.

A Comparative Analysis of Reduction Methodologies

Three primary methods are commonly employed for the reduction of nitroarenes: catalytic hydrogenation, stannous chloride (SnCl₂) reduction, and the Béchamp reduction using iron in acidic media (Fe/HCl). Each method presents a unique set of advantages and disadvantages, particularly when applied to a polyfunctionalized substrate like 2-bromo-5-nitrobenzotrifluoride.

Method Advantages Disadvantages Chemoselectivity Profile
Catalytic Hydrogenation High efficiency, clean reaction profile (water as the main byproduct), scalable.Risk of dehalogenation, requires specialized high-pressure equipment, pyrophoric catalysts.Can be highly chemoselective with the right catalyst and conditions. Raney Nickel is often preferred over Pd/C to minimize dehalogenation.[2]
Stannous Chloride (SnCl₂) Reduction Mild reaction conditions, high chemoselectivity (tolerates many functional groups), no high-pressure equipment needed.Generates stoichiometric tin waste, which can be difficult to remove during workup, leading to emulsions.[3]Excellent for preserving halogens and other reducible functional groups.
Iron/HCl (Béchamp) Reduction Inexpensive and readily available reagents, robust and reliable method.Requires strongly acidic conditions, generates large amounts of iron sludge, making workup and purification challenging.Generally good for preserving halogens, but the harsh acidic conditions may not be suitable for sensitive substrates.

Decision Pathway for Method Selection

The choice of the optimal reduction method hinges on several factors, including the scale of the reaction, the available equipment, and the desired purity of the final product. The following decision tree, rendered in DOT language, provides a logical framework for selecting the most appropriate protocol.

MethodSelection start Start: Need to reduce 2-bromo-5-nitrobenzotrifluoride scale What is the reaction scale? start->scale equipment Is high-pressure hydrogenation equipment available? scale->equipment Large Scale workup Is a challenging workup with metal waste acceptable? scale->workup Small to Medium Scale catalytic Protocol 1: Catalytic Hydrogenation equipment->catalytic Yes fehcl Consider Fe/HCl Reduction (Béchamp) equipment->fehcl No sncl2 Protocol 2: Stannous Chloride Reduction workup->sncl2 Yes workup->fehcl No

Caption: Decision tree for selecting the optimal reduction method.

Detailed Application Protocols

Protocol 1: Chemoselective Catalytic Hydrogenation using Raney Nickel

This protocol is adapted from a procedure for the reduction of a similar substrate and is optimized to minimize dehalogenation through the use of a debromination inhibitor.[1]

Workflow for Catalytic Hydrogenation

CatalyticHydrogenationWorkflow start Start charge_reactor Charge reactor with substrate, solvent, Raney Ni, and debromination inhibitor start->charge_reactor purge_n2 Purge reactor with Nitrogen (3x) charge_reactor->purge_n2 purge_h2 Purge reactor with Hydrogen (3x) purge_n2->purge_h2 pressurize Pressurize with H2 (0.8-1.0 MPa) purge_h2->pressurize heat_react Heat to 80-90°C with vigorous stirring pressurize->heat_react monitor Monitor H2 uptake until cessation heat_react->monitor cool_down Cool reactor to room temperature monitor->cool_down vent_purge Vent H2 and purge with Nitrogen cool_down->vent_purge filter_catalyst Filter to remove Raney Ni vent_purge->filter_catalyst concentrate Concentrate filtrate under reduced pressure filter_catalyst->concentrate distill Purify by vacuum distillation concentrate->distill end End: 2-bromo-5-aminobenzotrifluoride distill->end

Caption: Experimental workflow for catalytic hydrogenation.

Materials:

  • 2-bromo-5-nitrobenzotrifluoride

  • Methanol (MeOH)

  • Raney® Nickel (slurry in water)

  • Debromination inhibitor (e.g., morpholine or triphenylphosphine oxide)

  • High-pressure hydrogenation reactor (e.g., Parr apparatus)

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

  • Celite® or other filter aid

Procedure:

  • Reactor Charging: In a high-pressure hydrogenation reactor, add methanol as the solvent. Subsequently, add 2-bromo-5-nitrobenzotrifluoride, the Raney® Nickel catalyst (typically 5-10% by weight of the substrate), and a debromination inhibitor (0.3-0.4% by weight of the substrate).[1]

  • Inerting the System: Seal the reactor and purge the system with nitrogen gas three times to remove any oxygen.

  • Hydrogen Purge: Following the nitrogen purge, purge the reactor with hydrogen gas three times.

  • Reaction Execution: Pressurize the reactor with hydrogen to 0.8-1.0 MPa. Begin vigorous stirring and heat the reaction mixture to 80-90°C.

  • Monitoring the Reaction: Monitor the reaction by observing the hydrogen uptake. The reaction is complete when hydrogen absorption ceases.

  • Work-up:

    • Cool the reactor to room temperature.

    • Carefully vent the excess hydrogen and purge the reactor with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The used catalyst can be pyrophoric and should be handled with care, preferably kept wet.

    • Remove the methanol and any water from the filtrate under reduced pressure.

    • The crude product can be purified by vacuum distillation to yield 2-bromo-5-aminobenzotrifluoride as a pale yellow liquid.[1]

Protocol 2: Stannous Chloride (SnCl₂) Reduction

This protocol is a general method for the chemoselective reduction of aromatic nitro compounds and is particularly useful for preserving halogen substituents.

Workflow for Stannous Chloride Reduction

SnCl2ReductionWorkflow start Start dissolve_substrate Dissolve substrate in ethanol or ethyl acetate start->dissolve_substrate add_sncl2 Add SnCl2·2H2O portion-wise dissolve_substrate->add_sncl2 reflux Heat to reflux and monitor by TLC add_sncl2->reflux cool_quench Cool to room temperature and quench with water reflux->cool_quench basify Basify with aqueous NaOH to pH > 12 cool_quench->basify extract Extract with ethyl acetate basify->extract wash_dry Wash organic layer with brine and dry extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Purify by column chromatography or recrystallization concentrate->purify end End: 2-bromo-5-aminobenzotrifluoride purify->end

Caption: Experimental workflow for stannous chloride reduction.

Materials:

  • 2-bromo-5-nitrobenzotrifluoride

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Sodium hydroxide (NaOH), aqueous solution (e.g., 10-20%)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate for extraction

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-5-nitrobenzotrifluoride in ethanol or ethyl acetate.

  • Reagent Addition: To the stirred solution, add stannous chloride dihydrate (typically 3-5 equivalents) portion-wise. The addition can be exothermic, so it may be necessary to cool the flask in an ice bath.

  • Reaction Execution: Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

    • Slowly add a concentrated aqueous solution of sodium hydroxide with vigorous stirring until the pH is greater than 12. This is crucial to dissolve the tin salts that precipitate.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude 2-bromo-5-aminobenzotrifluoride can be purified by column chromatography on silica gel or by recrystallization.

Troubleshooting Guide

Problem Possible Cause Solution
Catalytic Hydrogenation: Significant Dehalogenation Catalyst is too active (e.g., Pd/C). Insufficient debromination inhibitor.Switch to a less active catalyst like Raney Nickel.[2] Ensure the correct amount of debromination inhibitor is used.[1]
SnCl₂ Reduction: Persistent Emulsion during Work-up Incomplete dissolution of tin salts. Insufficiently basic pH.Ensure the pH of the aqueous layer is >12 by adding more concentrated NaOH. Addition of Celite® and filtration before extraction can help break the emulsion.
Incomplete Reaction (Both Methods) Insufficient reagent/catalyst. Deactivated catalyst. Low reaction temperature or time.Increase the equivalents of the reducing agent or the catalyst loading. For catalytic hydrogenation, ensure the catalyst is active. Increase the reaction temperature or prolong the reaction time.

Conclusion

The reduction of 2-bromo-5-nitrobenzotrifluoride to 2-bromo-5-aminobenzotrifluoride is a critical transformation that requires careful consideration of the reaction methodology to achieve high yield and chemoselectivity. While catalytic hydrogenation offers a clean and scalable route, the risk of dehalogenation necessitates the use of specific catalysts like Raney Nickel and debromination inhibitors. Stannous chloride reduction provides an excellent alternative with high chemoselectivity for preserving the bromo-substituent, though it requires a more involved workup to manage the tin byproducts. The choice between these methods will ultimately depend on the specific requirements of the synthesis, including scale, available equipment, and tolerance for waste streams. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers and drug development professionals can confidently and efficiently perform this important synthetic transformation.

References

Application Note & Protocol: High-Purity Isolation of 2-Bromo-5-fluorobenzotrifluoride via Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive protocol for the purification of crude 2-Bromo-5-fluorobenzotrifluoride, a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The inherent reactivity and stability of this compound, imparted by its trifluoromethyl and bromine functionalities, necessitate a high degree of purity for subsequent synthetic transformations.[1] This document outlines a detailed methodology for purification using vacuum fractional distillation, a technique chosen to mitigate thermal decomposition and effectively separate closely boiling impurities. We will delve into the underlying principles of the chosen purification strategy, pre-distillation preparation, a step-by-step protocol, and critical safety considerations.

Introduction: The Rationale for High-Purity this compound

This compound (C₇H₃BrF₄) is a versatile building block in organic synthesis, particularly in the development of anti-cancer agents and other therapeutic drugs.[1] The bromine atom serves as a versatile functional handle for various coupling reactions and organometallic transformations, while the trifluoromethyl group enhances metabolic stability and binding affinity of the final active pharmaceutical ingredient.[2] Given its pivotal role, the purity of this intermediate is paramount. Impurities from the synthesis, such as isomers or unreacted starting materials, can lead to undesirable side reactions, reduced yields, and complications in the purification of downstream products.

Distillation is the preferred method for purifying this liquid compound. However, its relatively high atmospheric boiling point presents a potential risk of thermal degradation.[3] Therefore, vacuum distillation is employed to lower the boiling point, ensuring a safer and more efficient purification process.[3][4]

Physicochemical Properties & Distillation Strategy

A thorough understanding of the physical properties of this compound is essential for designing an effective distillation protocol.

PropertyValueSource
CAS Number 40161-55-5[1][2][5][6]
Molecular Formula C₇H₃BrF₄[1][5][7]
Molecular Weight 243.00 g/mol [1][5][6][7]
Appearance Colorless to light orange to yellow clear liquid[1]
Boiling Point (atm) 136-143 °C[1][2][5][6][8][9]
Density ~1.7 g/mL at 25 °C[1][2][6]
Refractive Index n20/D 1.465[6]
Flash Point 63.9 °C - 65.4 °C[6][8]

The choice of vacuum fractional distillation is predicated on two key factors:

  • Thermal Stability: While the molecule is generally stable, prolonged heating at its atmospheric boiling point could lead to decomposition, introducing impurities.[1] Vacuum reduces the boiling temperature, minimizing this risk.[3]

  • Impurity Profile: Crude samples may contain isomers or other aromatic compounds with boiling points close to the target compound.[10] A fractionating column provides multiple theoretical plates, enhancing the separation efficiency of these components.[11][12]

Pre-Distillation Protocol: Preparation and System Assembly

Crude Material Analysis

Before commencing distillation, it is crucial to analyze the crude this compound to identify the nature and approximate quantity of impurities. Gas Chromatography (GC) is the recommended analytical technique. This initial analysis will inform the distillation strategy, specifically the number of fractions to be collected and the appropriate vacuum level.

Equipment and Glassware

Ensure all glassware is clean, dry, and free of any cracks or defects, as vacuum operations can be hazardous with compromised equipment.[13] All ground glass joints must be properly greased to ensure a good seal.[13]

  • Round-bottom flask

  • Heating mantle with a stirrer

  • Magnetic stir bar

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer adapter

  • Condenser

  • Vacuum adapter

  • Receiving flasks (multiple for collecting different fractions)

  • Thermometer

  • Vacuum pump and tubing

  • Cold trap (recommended to protect the vacuum pump)

  • Manometer (to monitor the pressure)

System Assembly Workflow

Caption: Workflow for Vacuum Fractional Distillation Setup.

Detailed Distillation Protocol

Safety First: this compound is an irritant to the skin, eyes, and respiratory system.[7][14][15] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15]

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.

  • Assembling the Apparatus: Assemble the distillation apparatus as shown in the diagram above. Ensure all connections are secure.

  • Initiating the Vacuum: Start the vacuum pump and allow the pressure in the system to stabilize. A pressure of around 40 mmHg is a good starting point, which should lower the boiling point significantly.[9][16]

  • Heating and Stirring: Begin stirring the crude material and gradually heat the flask using the heating mantle.

  • Collecting the Fractions:

    • Fore-run: Collect the first fraction, which will contain any low-boiling impurities. The distillation temperature will be unstable during this phase.

    • Main Fraction: As the temperature stabilizes, change the receiving flask to collect the main fraction of pure this compound. At 40 mmHg, the expected boiling range is approximately 110-120 °C.[9][16]

    • Tailings: Once the temperature starts to drop or rise again, or if the distillation rate slows significantly, change the receiving flask to collect the high-boiling impurities.

  • Terminating the Distillation:

    • Turn off the heating mantle and allow the system to cool down.

    • Slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum pump.

    • Disassemble the apparatus.

  • Post-Distillation Analysis: Analyze the purity of the collected main fraction using Gas Chromatography (GC). A purity of ≥99% is typically achievable.[9][16]

Troubleshooting and Key Considerations

  • Bumping: Vigorous, uncontrolled boiling can occur under vacuum. Ensure smooth stirring and gradual heating to prevent this.[13]

  • Flooding of the Column: If the heating rate is too high, the fractionating column can flood. Reduce the heat to allow the column to equilibrate.

  • No Distillate: If no product is distilling over at the expected temperature, check for leaks in the system or ensure the vacuum pump is functioning correctly.

Conclusion

The vacuum fractional distillation protocol detailed in this application note provides a reliable and efficient method for the purification of crude this compound. By carefully controlling the distillation parameters and adhering to the safety guidelines, researchers and drug development professionals can obtain high-purity material essential for their synthetic endeavors.

References

Application Note: Comprehensive Analytical Characterization of 2-Bromo-5-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed guide to the analytical techniques for the comprehensive characterization of 2-Bromo-5-fluorobenzotrifluoride (CAS No. 40161-55-5), a critical intermediate in the pharmaceutical and agrochemical industries.[1][2] The protocols herein are designed for researchers, quality control analysts, and drug development professionals to ensure the identity, purity, and quality of this compound. We will delve into spectroscopic and chromatographic methods, explaining the rationale behind procedural choices and offering step-by-step protocols for robust and reproducible results.

Introduction and Physicochemical Profile

This compound, also known as 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene, is a halogenated aromatic compound widely utilized as a building block in organic synthesis.[1][3] Its unique substitution pattern, featuring bromine, fluorine, and a trifluoromethyl group, makes it a valuable precursor for synthesizing complex molecules, including anti-cancer agents.[1][4] Given its role in producing high-value final products, rigorous analytical characterization is paramount to verify its structural integrity and assess its purity.

The analytical strategy for this compound is dictated by its physicochemical properties. It is a moderately volatile liquid at room temperature, soluble in common organic solvents, and possesses chromophores that allow for UV detection.[3][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 40161-55-5[1][6]
Molecular Formula C₇H₃BrF₄[1][7][8]
Molecular Weight 243.00 g/mol [6][7]
Appearance Colorless to light yellow clear liquid[1][5]
Boiling Point 136-143 °C[2][6]
Density ~1.695 - 1.75 g/mL at 25 °C[1][3][6]
Refractive Index (n20/D) ~1.465 - 1.47[3][6]
Solubility Insoluble in water; soluble in organic solvents[3]
LogP (Octanol/Water) 3.607 (Calculated)[9]

Analytical Workflow Overview

A systematic approach is essential for the complete characterization of this compound. The workflow ensures that both the chemical structure and the purity profile are thoroughly evaluated.

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Assay NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Report Data Analysis & Final Report NMR->Report MS Mass Spectrometry (GC-MS) MS->Report IR FTIR Spectroscopy IR->Report GC Gas Chromatography (GC-FID) GC->Report HPLC HPLC-UV HPLC->Report Sample Sample Receipt & Preparation Sample->NMR Structural Elucidation Sample->MS Structural Elucidation Sample->IR Structural Elucidation Sample->GC Quantitative Analysis Sample->HPLC Quantitative Analysis

Caption: General analytical workflow for characterization.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide fingerprint information about the molecule's structure, confirming the identity and arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for unambiguous structure determination. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required to confirm the substitution pattern on the aromatic ring. The trifluoromethyl (-CF₃) group and the aromatic fluorine atom provide unique spectral handles in ¹⁹F NMR, while their coupling to nearby protons and carbons validates the overall structure.

Expected Spectral Features:

  • ¹H NMR: The spectrum will show three distinct signals in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the three protons on the benzene ring. The coupling patterns (e.g., doublet of doublets) will be complex due to H-H and H-F spin-spin coupling.

  • ¹³C NMR: The spectrum will display seven signals. The carbon attached to the -CF₃ group will appear as a quartet due to C-F coupling. Carbons bonded to bromine and fluorine will also show characteristic shifts.

  • ¹⁹F NMR: Two signals are expected: one for the single aromatic fluorine and another for the three equivalent fluorine atoms of the -CF₃ group.

Protocol 1: NMR Analysis

  • Sample Preparation: Accurately weigh ~10-20 mg of the sample into an NMR tube. Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃). For quantitative NMR (qNMR), add a known amount of an internal standard.

  • Instrument Setup: Use a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition: Acquire data with a standard pulse program. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse program. Due to the lower sensitivity of the ¹³C nucleus, a greater number of scans (~1024) and a longer acquisition time are necessary.

  • ¹⁹F NMR Acquisition: Use a standard ¹⁹F pulse program. This is a high-sensitivity experiment and typically requires fewer scans than ¹H NMR.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H) or an internal standard.

  • Interpretation: Analyze the chemical shifts, signal integrations, multiplicities, and coupling constants to confirm the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and straightforward technique for confirming the presence of key functional groups. For this molecule, we expect to see characteristic vibrations for the aromatic ring, the C-F bonds of the trifluoromethyl group, the aromatic C-F bond, and the C-Br bond. Attenuated Total Reflectance (ATR) is the preferred technique as it requires minimal sample preparation.[7]

Expected Absorption Bands:

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~1600-1450 cm⁻¹: Aromatic C=C ring stretching.

  • ~1350-1100 cm⁻¹: Strong, characteristic C-F stretching from the -CF₃ group.

  • ~1250-1000 cm⁻¹: Aromatic C-F stretching.

  • ~700-500 cm⁻¹: C-Br stretching.

Protocol 2: ATR-FTIR Analysis

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place one to two drops of the liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing: The software will automatically perform a background subtraction.

  • Interpretation: Compare the resulting spectrum to a reference spectrum or interpret the characteristic absorption bands to confirm the presence of the expected functional groups.[10]

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight and fragmentation pattern, offering definitive proof of identity. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for both identification and impurity profiling. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, provides a highly characteristic isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments.[11]

Expected Mass Spectrum Features:

  • Molecular Ion (M⁺): A pair of peaks at m/z 242 and 244, with approximately equal intensity, corresponding to [C₇H₃⁷⁹BrF₄]⁺ and [C₇H₃⁸¹BrF₄]⁺.

  • Key Fragments: Loss of Br (m/z 163), loss of CF₃ (m/z 173/175).

Protocol 3: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent like ethyl acetate or hexane.

  • GC Method:

    • Column: A mid-polarity column, such as a DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm film thickness), is suitable.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector: Split injection (e.g., 50:1 split ratio) at 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 15 °C/min to 250 °C and hold for 5 minutes.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 350.

    • Source Temperature: 230 °C.

  • Data Analysis: Identify the peak corresponding to this compound. Extract the mass spectrum for this peak and analyze the molecular ion and fragmentation pattern to confirm the identity.[8]

cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector (250°C) Column GC Column (Temp Programmed) Injector->Column Separation IonSource EI Ion Source (70 eV) Column->IonSource Elution Analyzer Mass Analyzer IonSource->Analyzer Ion Acceleration Detector Detector Analyzer->Detector m/z Sorting Data Mass Spectrum Data Detector->Data Sample Sample (in Solvent) Sample->Injector

Caption: Workflow for GC-MS identity confirmation.

Chromatographic Techniques for Purity and Assay

Chromatographic methods are the gold standard for assessing the purity of chemical compounds by separating the main component from impurities.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Expertise & Experience: GC-FID is the preferred method for determining the purity of volatile and thermally stable compounds like this compound. FID offers excellent sensitivity and a wide linear range for organic compounds. The method can be optimized for high speed and efficiency, especially with technologies like Low Thermal Mass GC (LTM-GC), which allows for rapid temperature programming and short run times.[12] Purity is typically determined by area percent calculation, assuming all components have a similar response factor.

Protocol 4: GC-FID Purity Assessment

  • System Preparation: Use a GC system equipped with an FID.

  • Chromatographic Conditions:

    • Column: DB-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Carrier Gas: Helium or Nitrogen at a constant flow of 1.5 mL/min.

    • Injector: Split injection (100:1 split ratio) at 250 °C. Injection volume: 1 µL.

    • Oven Program: Start at 80 °C, hold for 1 minute, ramp at 20 °C/min to 280 °C, hold for 5 minutes.

    • Detector: FID at 300 °C.

  • Sample Preparation: Prepare a solution of ~1 mg/mL in a suitable solvent (e.g., acetone).

  • System Suitability: Inject a blank (solvent) to ensure no system contamination. Inject the sample solution five times to check for repeatability (RSD of peak area < 2.0%).

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: While GC is often primary for this compound, reversed-phase HPLC (RP-HPLC) is a crucial orthogonal technique, particularly for identifying non-volatile or thermally labile impurities that would be missed by GC. The compound's aromatic structure provides strong UV absorbance, making UV detection highly effective.[13] A C18 column is a robust starting point, separating compounds based on their hydrophobicity.

Protocol 5: RP-HPLC Purity Analysis

  • System Preparation: Use an HPLC system with a UV or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a stock solution of ~1 mg/mL in acetonitrile. Dilute to ~0.1 mg/mL with a 50:50 acetonitrile/water mixture.

  • System Suitability: As in the GC protocol, ensure system cleanliness and repeatability.

  • Data Analysis: Calculate purity using the area percent method as described for GC. A PDA detector can be used to check for peak purity by comparing spectra across a single peak.

MobilePhase Mobile Phase (Acetonitrile/Water) Pump HPLC Pump (1.0 mL/min) MobilePhase->Pump Injector Autosampler Pump->Injector Column C18 Column (30°C) Injector->Column Detector UV Detector (254 nm) Column->Detector Waste Waste Detector->Waste Data Chromatogram Data Detector->Data Sample Sample Sample->Injector

Caption: Standard workflow for RP-HPLC analysis.

Summary of Analytical Techniques

Table 2: Overview of Recommended Analytical Methods

TechniquePurposeKey Parameters & Expected Results
¹H, ¹³C, ¹⁹F NMR Structural ConfirmationConfirms connectivity and substitution pattern via chemical shifts and coupling constants.
ATR-FTIR Functional Group IDShows characteristic C-F, C-Br, and aromatic C=C/C-H vibrations.
GC-MS Identity & Mol. WeightConfirms MW (243.00) with characteristic Br isotope pattern (m/z 242/244).
GC-FID Purity AssayDetermines purity by area percent; ideal for volatile impurities. Purity ≥97% is typical.[1][5][6]
RP-HPLC-UV Orthogonal Purity AssayDetermines purity by area percent; ideal for non-volatile impurities.

Conclusion

The combination of spectroscopic and chromatographic techniques detailed in this guide provides a robust framework for the complete and reliable characterization of this compound. NMR, MS, and FTIR are essential for unambiguous structural confirmation, while orthogonal chromatographic methods (GC and HPLC) ensure a comprehensive assessment of purity. Adherence to these protocols will enable scientists and manufacturers to guarantee the quality and consistency of this vital chemical intermediate, supporting the development of safe and effective end-products.

References

Application Note & Protocol: Large-Scale Synthesis of 2-Bromo-5-fluorobenzotrifluoride for Industrial Use

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the industrial-scale synthesis of 2-Bromo-5-fluorobenzotrifluoride (CAS No. 40161-55-5), a critical intermediate in the pharmaceutical and agrochemical industries.[1][2][3] Notably, it serves as a key building block in the synthesis of anti-cancer drugs like Bicalutamide and compounds for treating type 2 diabetes, such as HSD-016.[2][4][5] This guide details a robust and scalable synthesis protocol, emphasizing the underlying chemical principles, process optimization, safety considerations, and analytical quality control. The primary synthesis route discussed is the Balz-Schiemann reaction, a reliable method for introducing fluorine onto an aromatic ring via a diazonium salt intermediate.

Introduction & Strategic Overview

This compound is a substituted aromatic compound whose structural features—a trifluoromethyl group, a bromine atom, and a fluorine atom—make it a versatile precursor for complex molecule synthesis.[5][6] The bromine atom can be readily converted or used in cross-coupling reactions (e.g., Suzuki-Miyaura), while the trifluoromethyl group often enhances the metabolic stability and lipophilicity of the final active pharmaceutical ingredient (API).[5][6]

Several synthetic routes have been developed, including:

  • Direct bromination of m-fluorobenzotrifluoride.[6]

  • A multi-step process starting from m-fluorobenzotrifluoride involving nitration, reduction, and a Sandmeyer reaction.[7]

  • A pathway beginning with benzotrifluoride, followed by bromination and fluorination.[8]

For large-scale industrial production, a key consideration is the regioselective control to yield the desired 2-bromo-5-fluoro isomer with high purity. The method detailed in this guide, which utilizes a Balz-Schiemann type reaction on a pre-functionalized aniline, offers excellent control and has been proven scalable. This process involves the diazotization of an appropriate aminobenzotrifluoride precursor followed by thermal decomposition in the presence of a fluoride source.[4][9]

Physicochemical Properties

A thorough understanding of the material's properties is essential for handling, storage, and process design.

PropertyValueSource
CAS Number 40161-55-5[10]
Molecular Formula C₇H₃BrF₄[10]
Molecular Weight 243.00 g/mol [11]
Appearance Colorless to pale yellow liquid[4][6]
Boiling Point 136-143°C (atm)[6]; 110-120°C (40 mmHg)[4]
Density ~1.7 g/cm³[6]
Flash Point 147°F (63.9°C)[5]
Solubility Soluble in common organic solvents (DCM, EtOAc, DMSO); poor solubility in water.[6][12]

Synthesis Methodology: The Balz-Schiemann Approach

The selected protocol is a variation of the Balz-Schiemann reaction, which transforms a primary aromatic amine into an aryl fluoride via a diazonium tetrafluoroborate or a related diazonium fluoride intermediate.[13][14] This method is conceptually similar to the Sandmeyer reaction but is specific for fluorination and typically does not require a copper catalyst.[13][15]

Rationale for Method Selection
  • High Regioselectivity: The synthesis begins with an aniline precursor where the bromo and trifluoromethyl groups are already in the desired positions relative to the amino group. This ensures the fluorine atom is introduced at the correct location, minimizing isomeric impurities.

  • Scalability: While requiring careful temperature control, the reaction has been successfully implemented on an industrial scale.

  • Proven Yield and Purity: Documented procedures report high yields (>85%) and purities (>99% by GC) after purification.[2][9]

Reaction Mechanism

The synthesis proceeds in two primary stages:

  • Diazotization: The starting material, 4-bromo-3-trifluoromethylaniline (also named 5-amino-2-bromobenzotrifluoride), is treated with a nitrosating agent (e.g., sodium nitrite) in a strong acid. In this protocol, anhydrous hydrofluoric acid (aHF) serves as both the solvent and the acid catalyst. This forms a diazonium fluoride salt intermediate. The reaction is highly exothermic and must be conducted at low temperatures (typically <5°C) to prevent premature decomposition of the unstable diazonium salt.[4][9]

  • Fluoro-dediazoniation (Balz-Schiemann Reaction): The diazonium fluoride salt is then thermally decomposed. The temperature is raised to a controlled setpoint (e.g., 60°C), causing the expulsion of nitrogen gas (N₂) and the formation of an aryl cation.[9][13] This highly reactive cation is immediately quenched by a fluoride ion from the reaction medium to form the final product, this compound.

Balz_Schiemann_Mechanism cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Fluoro-dediazoniation Start 4-Bromo-3-(trifluoromethyl)aniline Diazonium Diazonium Fluoride Salt Start->Diazonium + NaNO₂ + aHF < 5°C ArylCation Aryl Cation Intermediate Diazonium->ArylCation Heat (e.g., 60°C) - N₂ (gas) Product This compound ArylCation->Product + F⁻

Caption: Simplified mechanism of the Balz-Schiemann reaction.

Industrial Synthesis Protocol

This protocol is adapted from established industrial procedures and is intended for execution by trained professionals in a suitable manufacturing environment.[2][4][9]

Equipment
  • 1000 L glass-lined or stainless steel reactor, pressure-rated, with cooling/heating jacket and agitator.

  • Sodium nitrite addition system (e.g., screw feeder or controlled hopper).

  • Scrubber system for acidic off-gassing (N₂, HF vapors), typically containing a caustic solution (e.g., KOH or NaOH).

  • Steam distillation apparatus.

  • Vacuum distillation unit with a packed column.

  • Appropriate analytical equipment (GC, KF titrator).

Reagents & Materials
ReagentCAS No.Molar Mass ( g/mol )Quantity (Example Scale)Molar Eq.
4-Bromo-3-(trifluoromethyl)aniline393-36-2240.03248 kg1.0
Anhydrous Hydrofluoric Acid (aHF)7664-39-320.01450 kg~21.8
Sodium Nitrite (NaNO₂)7632-00-069.0075.5 kg1.06
Anhydrous Potassium Fluoride (KF)7789-23-358.106.0 kg0.1
Potassium Hydroxide (KOH) Solution (10%)1310-58-356.11As needed-

Synthesis Workflow

Synthesis_Workflow cluster_setup Reactor Preparation cluster_reaction Reaction Stages cluster_workup Work-up & Purification A Cool Reactor to -10°C B Charge Anhydrous HF A->B C Charge Anhydrous KF Catalyst B->C D Add 4-Bromo-3-(trifluoromethyl)aniline C->D E Diazotization: Slowly add NaNO₂ (< 5°C) D->E F Hold for 30 min E->F G Thermal Decomposition: Heat to 60°C until gas evolution ceases F->G H Cool & Recover Excess HF G->H I Neutralize with 10% KOH H->I J Steam Distillation to obtain Crude Product I->J K Vacuum Distillation (110-120°C @ 40 mmHg) J->K L Final Product: This compound K->L

Caption: Industrial workflow for this compound synthesis.

Step-by-Step Procedure
  • Reactor Preparation: Cool the reactor jacket to achieve an internal temperature of -10°C.[2][9]

  • Charging Reagents: Sequentially charge the reactor with 450 kg of anhydrous hydrofluoric acid and 6.0 kg of anhydrous potassium fluoride under agitation.[2][9]

  • Substrate Addition: Add 248 kg of 4-bromo-3-trifluoromethylaniline to the reactor. Ensure the temperature remains stable.

  • Diazotization: Begin the slow, controlled addition of 75.5 kg of sodium nitrite. The addition rate must be carefully managed to maintain the internal reaction temperature below 5°C.[4][9] Off-gassing should be directed to the caustic scrubber.

  • Reaction Hold: After the complete addition of sodium nitrite, continue stirring for 30-35 minutes to ensure the diazotization is complete.[4]

  • Thermal Decomposition: Gradually heat the reactor to 60°C. Maintain this temperature. The diazonium salt will decompose, releasing a significant volume of nitrogen gas. The reaction is considered complete when gas evolution ceases.[4][9]

  • Work-up:

    • Cool the reactor and recover the excess hydrofluoric acid according to standard plant procedures.

    • Further cool the reaction mixture to 0°C.

    • Carefully neutralize the remaining acid by adding a 10% potassium hydroxide solution until the mixture is neutral.[4][9]

    • Perform steam distillation to isolate the crude product as a colorless liquid.[4][9]

  • Purification:

    • Transfer the crude product to a vacuum distillation unit.

    • Perform fractional distillation using a packed column. Collect the fraction boiling at 110-120°C under a vacuum of 40 mmHg.[4][9]

    • This yields the final product with a typical purity of >99% (by GC) and an expected yield of 86-88%.[2][9]

Quality Control
  • In-Process Control: Monitor the reaction endpoint by observing the cessation of gas evolution.

  • Final Product Analysis:

    • Purity: Gas Chromatography (GC) is the primary method to determine purity.[2][9]

    • Identity: Confirm structure using analytical methods such as IR and Mass Spectrometry.[10]

    • Water Content: Karl Fischer titration should be performed to ensure low water content.

Safety, Handling, and Waste Management

E-E-A-T Pillar: Trustworthiness. A protocol's validity is directly tied to its safety and reproducibility. The following measures are mandatory.

Hazard Identification
  • This compound: Combustible liquid.[16] Causes skin and serious eye irritation. May cause respiratory irritation.[16][17]

  • Anhydrous Hydrofluoric Acid (aHF): Extremely corrosive and toxic. Contact with skin or inhalation can cause severe, delayed-onset burns and can be fatal. Requires specialized handling protocols and PPE.

  • Aryl Diazonium Salts: Potentially explosive, especially when isolated in a dry state.[14][18] The described one-pot solution-phase protocol mitigates this risk, but the potential for uncontrolled decomposition exists if temperature limits are exceeded.

  • Sodium Nitrite: Strong oxidizer. Contact with other materials may cause fire. Toxic if swallowed.

Personal Protective Equipment (PPE)
  • Standard PPE: Chemical-resistant gloves, safety goggles, and lab coat.

  • Task-Specific PPE: When handling aHF, a full-face shield, acid-resistant apron, and specialized HF-resistant gloves are required. Ensure emergency showers and calcium gluconate gel are immediately accessible.[19] A supplied-air respirator may be necessary.

Handling and Storage
  • Handling: Conduct all operations in a well-ventilated area, preferably within a closed system.[20] Avoid all personal contact, including inhalation.[20] Keep away from heat, sparks, and open flames.[17]

  • Storage: Store this compound in original, tightly sealed containers in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents, acids, and bases.[17][20][21]

Spill and Emergency Procedures
  • Minor Spills: Remove all ignition sources. Absorb spill with inert material (sand, vermiculite) and place in a labeled container for disposal.[20]

  • Major Spills: Evacuate the area and move upwind. Alert emergency services. Contain the spill if it is safe to do so.[20]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[17][21]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[17][21]

    • Inhalation: Move person to fresh air.[17][21]

    • Seek immediate medical attention for any significant exposure.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromo-5-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 2-Bromo-5-fluorobenzotrifluoride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile pharmaceutical intermediate.[1][2] As a fluorinated aromatic compound, this compound presents unique purification hurdles due to the physicochemical properties imparted by its substituents.[3][4] This guide provides in-depth troubleshooting, validated protocols, and expert insights to help you achieve the desired purity for your critical applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format. Each issue is analyzed based on underlying chemical principles, followed by actionable solutions.

Issue 1: Final product purity is low (<98%) after vacuum fractional distillation.

Question: I've performed a vacuum fractional distillation of my crude this compound, but my GC analysis shows multiple peaks close to the main product peak, resulting in a purity of only 97%. What's going on?

Potential Causes & Scientific Rationale:

  • Co-distillation of Isomeric Impurities: The most significant challenge in purifying this compound is the presence of structurally similar isomers formed during synthesis. For instance, bromination of m-fluorobenzotrifluoride can yield not only the desired 2-bromo isomer but also other isomers whose boiling points are very close to the target compound, making separation by distillation difficult.[5]

  • Inefficient Fractionating Column: If the column used for distillation has insufficient theoretical plates (i.e., it is too short or packed inefficiently), it will not provide the resolving power needed to separate compounds with close boiling points.

  • Fluctuating Vacuum Pressure: Unstable vacuum pressure causes the boiling point to fluctuate, leading to poor separation and cross-contamination of fractions.

  • Azeotrope Formation: While less common for this specific compound, impurities can sometimes form azeotropes—mixtures that boil at a constant temperature—making them impossible to separate by standard distillation.

Recommended Solutions:

  • Enhance Distillation Efficiency:

    • Use a longer Vigreux or packed column (e.g., with Raschig rings or metal sponge packing) to increase the number of theoretical plates.

    • Insulate the distillation column and head with glass wool or aluminum foil to minimize heat loss and maintain a stable temperature gradient.

    • Maintain a slow, steady distillation rate and a consistent reflux ratio to allow for proper equilibration between the liquid and vapor phases in the column.

  • Optimize Distillation Parameters:

    • Ensure a stable vacuum using a high-quality pump and a vacuum controller. The target pressure is typically around 40 mmHg, which corresponds to a boiling point of 110-120°C for the product.[6][7][8]

    • Collect multiple small fractions and analyze the purity of each by GC. Combine only the fractions that meet your purity specification (>99%).

  • Consider an Alternative Purification Method:

    • If distillation fails to provide the required purity, preparative gas chromatography (Prep-GC) or High-Performance Liquid Chromatography (HPLC) on a suitable stationary phase (e.g., a phenyl- or fluoro-functionalized column) can offer superior separation of isomers.

Issue 2: The purified liquid is yellow or pale orange instead of colorless.

Question: My distilled this compound has a distinct yellow tint. What causes this discoloration, and how can I remove it?

Potential Causes & Scientific Rationale:

  • Residual Nitrated Intermediates: A common synthetic route involves the nitration of an o-bromo-trifluoromethylbenzene precursor.[6] Incomplete reduction of the resulting 2-bromo-5-nitrotrifluoromethylbenzene, which is a bright yellow liquid, can leave trace amounts that carry over during distillation.

  • Thermal Decomposition: Although relatively stable, prolonged heating at high temperatures can cause minor decomposition, leading to colored impurities. The strong electron-withdrawing nature of the trifluoromethyl group can influence the molecule's thermal stability.[9]

  • Oxidation: Exposure to air and light over time can cause the formation of colored oxidative byproducts.

Recommended Solutions:

  • Pre-distillation Chemical Wash:

    • Before distillation, wash the crude product with a dilute aqueous solution of sodium bisulfite (NaHSO₃) to reduce residual oxidizing agents or colored impurities.

    • Follow with a wash using a dilute sodium bicarbonate (NaHCO₃) solution to neutralize any acidic byproducts.

    • Finally, wash with brine (saturated NaCl solution) and dry the organic layer thoroughly with an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before distillation.

  • Activated Carbon Treatment:

    • Stir the discolored liquid with a small amount of activated carbon (charcoal) for 30-60 minutes at room temperature. The activated carbon will adsorb the colored impurities.

    • Filter the mixture through a pad of Celite® to remove the carbon particles before proceeding with distillation.

  • Proper Storage:

    • Store the purified product in an amber glass bottle under an inert atmosphere (nitrogen or argon) and in a cool, dark place to prevent degradation.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect in crude this compound?

The impurity profile depends heavily on the synthetic route. Common impurities include:

  • Positional Isomers: Such as 3-Bromo-5-fluorobenzotrifluoride or 4-Bromo-3-fluorobenzotrifluoride.

  • Unreacted Starting Materials: For example, 3-fluorobenzotrifluoride or 4-bromo-3-trifluoromethylbenzenamine.[5][6]

  • Intermediates from Synthesis: Including 2-bromo-5-nitrotrifluoromethylbenzene or debrominated side-products.[6]

Q2: Which analytical techniques are best for assessing the purity of my final product?

A multi-technique approach provides the most comprehensive purity assessment:

  • Gas Chromatography (GC): This is the most common and effective method for quantifying purity and detecting volatile impurities, especially isomers. A purity level of >97% is often determined by GC.[1] A method using a DB-624 column or similar can provide excellent resolution.[10]

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹⁹F, and ¹³C NMR spectroscopy are essential for confirming the chemical structure and identifying impurities that may not be visible by GC. ¹⁹F NMR is particularly powerful for identifying other fluorinated species.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique helps in identifying the structure of unknown impurity peaks by providing both retention time data and mass fragmentation patterns.[12]

Q3: What are the key physical properties I need to know for designing a purification protocol?

The following properties are critical for planning distillation and handling:

PropertyValueSource(s)
Molecular Formula C₇H₃BrF₄[1][13]
Molecular Weight 243.00 g/mol [13][14]
Appearance Colorless to light yellow liquid[1]
Boiling Point (atm) 136-143 °C[1][15]
Boiling Point (vac) 110-120 °C @ 40 mmHg[6][7]
Density ~1.7 g/mL at 25 °C[1]
Refractive Index ~1.465 (n20/D)

Q4: What are the essential safety precautions when handling this compound?

This compound requires careful handling due to its hazardous properties.[14]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[13][16]

  • Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhaling vapors, as it may cause respiratory irritation.[16][17]

  • Avoid Contact: The compound is a skin and eye irritant. In case of contact, rinse the affected area immediately with plenty of water.[17]

  • Ignition Sources: It is a combustible liquid with a flash point of around 64°C. Keep it away from open flames and ignition sources.[13][15]

Experimental Protocols & Visual Workflows

Protocol: High-Purity Purification by Vacuum Fractional Distillation

This protocol describes a standard lab-scale procedure for purifying crude this compound to >99% purity.

1. Pre-Distillation Wash (Optional, for colored crude): a. Place 100 g of crude product in a separatory funnel. b. Add 50 mL of 5% aqueous sodium bisulfite solution, shake gently, and discard the aqueous layer. c. Add 50 mL of saturated sodium bicarbonate solution, shake, and discard the aqueous layer. d. Wash with 50 mL of brine, separate the organic layer, and transfer it to a clean flask. e. Add 10 g of anhydrous magnesium sulfate, swirl, and let it stand for 20 minutes. Filter to remove the drying agent.

2. Distillation Setup: a. Assemble a fractional distillation apparatus with a 250 mL round-bottom flask, a 30 cm vacuum-jacketed Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. b. Ensure all glass joints are properly sealed with vacuum grease. c. Add the dry, crude product and a few boiling chips or a magnetic stir bar to the distillation flask.

3. Distillation Procedure: a. Begin stirring and slowly apply vacuum, aiming for a stable pressure of ~40 mmHg. b. Gently heat the distillation flask using a heating mantle. c. Observe the vapor rising up the column. Allow a stable reflux to establish at the top of the column for about 15-20 minutes before collecting any distillate. d. Collect a small forerun fraction (the first ~5% of the distillate) and discard it, as it may contain lower-boiling impurities. e. Collect the main product fraction at a stable head temperature of 110-120°C (at 40 mmHg).[8] f. Stop the distillation when the temperature begins to rise sharply or drop, or when only a small residue remains in the flask. g. Release the vacuum carefully before turning off the condenser water and dismantling the apparatus.

Diagrams: Purification & Troubleshooting Workflows

PurificationWorkflow Crude Crude Product (Colored, <95% Purity) Wash Optional Wash (NaHSO₃, NaHCO₃) Crude->Wash Dry Drying (MgSO₄) Wash->Dry Filter Filtration Dry->Filter Distill Vacuum Fractional Distillation (~40 mmHg) Filter->Distill Forerun Forerun Discarded (Low-Boiling Impurities) Distill->Forerun Fraction 1 Main Main Fraction (110-120°C) Distill->Main Fraction 2 Pure Purified Product (>99% Purity) Main->Pure

Caption: Standard purification workflow for this compound.

TroubleshootingTree Problem Low Purity After Distillation Cause1 Isomeric Impurities? Problem->Cause1 Cause2 Inefficient Column? Problem->Cause2 Cause3 Unstable Vacuum? Problem->Cause3 Sol1 Use Longer/Packed Column Cause1->Sol1 Sol3 Consider Prep-HPLC/GC Cause1->Sol3 Cause2->Sol1 Sol2 Check for Leaks Use Vacuum Controller Cause3->Sol2

Caption: Troubleshooting logic for addressing low product purity.

References

Technical Support Center: Managing Temperature Control in the Synthesis of 2-Bromo-5-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Bromo-5-fluorobenzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the critical parameter of temperature throughout the synthesis process. Precise temperature control is paramount for achieving high yield, purity, and, most importantly, ensuring the safety of the reaction.

The Critical Role of Temperature in Synthesis

The synthesis of this compound, an important intermediate in pharmaceuticals and other advanced materials, often involves multi-step processes, including diazotization and Sandmeyer or Balz-Schiemann type reactions.[1][2][3] Each of these steps is highly sensitive to temperature fluctuations. The diazotization of aromatic amines, for instance, generates thermally unstable diazonium salts.[4][5][6] Failure to maintain low temperatures can lead to decomposition, resulting in the formation of unwanted byproducts like phenols and a significant reduction in yield.[4][6] Subsequent substitution reactions also have optimal temperature ranges to ensure reaction completion and minimize side-product formation.

This guide will address common temperature-related issues in a question-and-answer format, providing both the "what" and the "why" behind each recommendation.

Troubleshooting Guide: Temperature-Related Issues

Issue 1: Low Yield and/or Dark, Tarry Reaction Mixture During Diazotization

Question: During the diazotization of 4-bromo-3-(trifluoromethyl)aniline, my reaction mixture turned dark brown/black, and the final yield of the diazonium salt was significantly lower than expected. What went wrong?

Answer: This is a classic indication of diazonium salt decomposition due to excessive temperature.[4] Aryl diazonium salts are notoriously unstable at elevated temperatures.[4][5][7]

Causality Explained:

  • Decomposition Pathway: When the temperature rises above the optimal range (typically 0-5 °C), the diazonium salt reacts with water in the acidic medium to form a corresponding phenol.[4][6] This process releases nitrogen gas (N₂), which you may observe as bubbling.[4] The resulting phenolic compounds can undergo further oxidation and polymerization, leading to the formation of dark, tarry substances.

  • Kinetic Factors: The rate of decomposition of the diazonium salt is highly dependent on temperature. Even a brief excursion above 10 °C can lead to a significant loss of the desired intermediate.

Troubleshooting Protocol:

  • Pre-cool All Reagents and Vessels: Before starting the reaction, ensure that your reaction vessel, the solution of the amine in acid (e.g., hydrobromic acid or anhydrous hydrofluoric acid), and the sodium nitrite solution are all pre-cooled to 0-5 °C.[1]

  • Maintain a Robust Ice/Salt Bath: Use a well-insulated ice/salt bath to maintain the reaction temperature consistently below 5 °C.[1] For larger scale reactions, a cryostat or a jacketed reactor with a circulating coolant is highly recommended for precise temperature control.

  • Slow, Controlled Addition of Sodium Nitrite: Add the sodium nitrite solution dropwise or in small portions to the stirred amine solution.[8][9] This slow addition helps to dissipate the heat generated from the exothermic diazotization reaction.

  • Monitor Internal Temperature: Use a calibrated low-temperature thermometer or a thermocouple to monitor the internal temperature of the reaction mixture continuously. Do not rely on the temperature of the cooling bath alone.

Experimental Workflow for Diazotization:

Diazotization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_outcome Outcome Prep_Vessel Cool Reaction Vessel to 0-5 °C Add_Nitrite Slowly Add NaNO2 (Maintain < 5 °C) Prep_Vessel->Add_Nitrite Prep_Amine Prepare & Cool Amine Solution Prep_Amine->Add_Nitrite Prep_Nitrite Prepare & Cool Sodium Nitrite Solution Prep_Nitrite->Add_Nitrite Stir Stir for 25-35 min at 0-5 °C Add_Nitrite->Stir Success Stable Diazonium Salt Solution Stir->Success Temp. Controlled Failure Decomposition (Dark Mixture, Gas) Stir->Failure Temp. Excursion

Caption: Workflow for controlled diazotization.

Issue 2: Violent Gas Evolution and Potential Runaway Reaction During Decomposition

Question: When I started to warm my diazonium salt solution for the Sandmeyer/Balz-Schiemann step, the reaction started bubbling uncontrollably, and the temperature rose very quickly. How can I prevent this?

Answer: This is a hazardous situation indicative of an uncontrolled decomposition of the diazonium salt. The thermal decomposition is highly exothermic, and without proper control, it can lead to a runaway reaction.

Causality Explained:

  • Exothermic Decomposition: The breakdown of the diazonium salt to form the aryl fluoride or bromide and nitrogen gas is an exothermic process. The heat generated can further accelerate the decomposition rate, creating a dangerous feedback loop.

  • Accumulation of Unreacted Intermediate: If the initial warming is too rapid, a large amount of the diazonium salt can start to decompose simultaneously, leading to a sudden release of energy and gas.

Troubleshooting Protocol:

  • Gradual and Controlled Heating: After the diazotization is complete, the reaction mixture should be warmed very slowly and in a controlled manner to the target decomposition temperature (e.g., 58-62 °C for some fluorination protocols).[1]

  • Use of a Controlled Heating Mantle or Oil Bath: Employ a heating mantle with a temperature controller or a well-stirred oil bath to ensure a gradual and uniform increase in temperature.

  • Adequate Headspace and Venting: Ensure the reaction vessel has sufficient headspace to accommodate any gas evolution. The system should be equipped with a proper venting system, such as a condenser leading to a bubbler or a scrubber, to safely manage the release of nitrogen gas and any acidic vapors.[8]

  • Consider a Semi-batch Process: For larger scale reactions, a safer approach is to add the cold diazonium salt solution slowly to a pre-heated solution of the copper catalyst (in the case of a Sandmeyer reaction) or to a pre-heated reaction vessel for thermal decomposition.[1] This ensures that only a small amount of the diazonium salt is present at any given time, making the exotherm much easier to manage.

Table 1: Recommended Temperature Parameters for Synthesis Steps

Reaction StepStarting MaterialReagentsRecommended Temperature RangeKey Considerations
Diazotization 4-bromo-3-(trifluoromethyl)anilineNaNO₂, HBr or HF0 °C to 5 °C [1]Critical to prevent diazonium salt decomposition.[4][5]
Sandmeyer Bromination Aryl Diazonium SaltCuBr, HBrRoom Temperature to 65 °C [10]Temperature can influence reaction rate and byproduct formation.
Balz-Schiemann Fluorination Aryl Diazonium SaltAnhydrous HF58 °C to 62 °C [1]Gradual heating is crucial to control the exothermic decomposition.
Bromination of Benzotrifluoride BenzotrifluorideBromine, Catalyst20 °C to 70 °C [11]Higher temperatures can lead to different isomer distributions.[12]

Frequently Asked Questions (FAQs)

Q1: Why is the temperature for the diazotization reaction so critical, and what happens if it's too low?

A1: The 0-5 °C range is a balance. As discussed, temperatures above this range lead to rapid decomposition of the diazonium salt.[5] If the temperature is too low (e.g., significantly below 0 °C), the reaction rate can become very slow. More critically, there is a risk of the diazonium salt precipitating or crystallizing out of the solution, especially if its concentration is high. Solid diazonium salts are shock-sensitive and can be explosive, posing a severe safety hazard.[5] Therefore, maintaining the specified temperature range is crucial for both yield and safety.

Q2: Can the decomposition temperature for the fluorination step be altered?

A2: The optimal decomposition temperature is substrate-dependent. For the synthesis of this compound via a Balz-Schiemann type reaction in anhydrous HF, a temperature range of 58-62 °C is often cited.[1] Lowering the temperature will significantly slow down the rate of decomposition and nitrogen evolution, potentially leading to an incomplete reaction.[13] Increasing the temperature may accelerate the reaction but also increases the risk of side reactions and a more difficult-to-control exotherm. It is best to adhere to established protocols unless you have conducted thorough safety and optimization studies, for example, using reaction calorimetry.[14]

Q3: For a Sandmeyer bromination, how does temperature affect the outcome?

A3: In a Sandmeyer reaction, temperature plays a vital role in achieving the desired product in a reasonable yield.[10] The reaction is typically catalyzed by a copper(I) salt.[2] The temperature needs to be high enough to facilitate the decomposition of the diazonium salt and the subsequent radical-nucleophilic aromatic substitution.[2] However, excessively high temperatures can promote the formation of byproducts. The optimal temperature is often determined empirically for a specific substrate and can range from room temperature to around 65-75 °C.[10]

Q4: How does temperature control differ between lab-scale and industrial-scale synthesis?

A4: The principles remain the same, but the engineering challenges are vastly different.

  • Heat Dissipation: In the lab, a simple ice bath is often sufficient to dissipate the heat from an exothermic reaction due to the high surface-area-to-volume ratio of the flask. On an industrial scale, the much lower surface-area-to-volume ratio of a large reactor makes heat removal more challenging. This necessitates the use of jacketed reactors with circulating coolants, internal cooling coils, and precise control systems.

  • Addition Rates: Reagent addition that might take minutes in the lab could take hours on a large scale to allow the cooling system to keep up with the heat being generated.

  • Process Safety: On an industrial scale, a thorough understanding of the reaction's thermal hazards is non-negotiable. Techniques like Differential Scanning Calorimetry (DSC) and reaction calorimetry are used to determine the heat of reaction, the onset temperature of decomposition, and the potential for a runaway reaction, ensuring a safe operating window is established.[7][14] Continuous flow reactors are also increasingly used to improve temperature control and safety.[15]

Troubleshooting Logic Diagram:

Troubleshooting_Logic Start Low Yield or Impure Product Check_Step Identify Problematic Step: Diazotization or Decomposition? Start->Check_Step Diazo_Problem Diazotization Issue: Dark Color, Low Intermediate Yield Check_Step->Diazo_Problem Diazotization Decomp_Problem Decomposition Issue: Runaway Reaction, Byproducts Check_Step->Decomp_Problem Decomposition Temp_High_D Was Temp > 5°C? Diazo_Problem->Temp_High_D Addition_Fast_D Was NaNO2 Added Too Quickly? Temp_High_D->Addition_Fast_D No Solution_D Solution: - Improve Cooling - Slow Reagent Addition - Monitor Internal Temp Temp_High_D->Solution_D Yes Addition_Fast_D->Diazo_Problem No, check other params Addition_Fast_D->Solution_D Yes Heating_Fast Was Heating Too Rapid? Decomp_Problem->Heating_Fast Heating_Fast->Decomp_Problem No, check catalyst/solvent Solution_Decomp Solution: - Gradual, Controlled Heating - Use Semi-Batch Addition - Ensure Proper Venting Heating_Fast->Solution_Decomp Yes

Caption: A logical guide to troubleshooting temperature issues.

By understanding the causality behind these temperature-sensitive steps and implementing rigorous control measures, researchers can significantly improve the yield, purity, and safety of this compound synthesis.

References

Technical Support Center: Troubleshooting Failed Grignard Formation with 2-Bromo-5-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the formation of the Grignard reagent from 2-Bromo-5-fluorobenzotrifluoride. The unique electronic properties of this substrate—namely, the presence of two strongly electron-withdrawing groups (-F and -CF₃)—can render the initiation of this crucial organometallic reaction particularly challenging. This document provides in-depth troubleshooting strategies, detailed protocols, and a foundational understanding of the underlying chemical principles to help you overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: Why is my Grignard reaction with this compound failing to initiate?

A1: The primary obstacle is the reduced reactivity of the aryl bromide. The fluorine and trifluoromethyl groups are strongly electron-withdrawing, decreasing the electron density of the aromatic ring and making the carbon-bromine bond less susceptible to oxidative addition by magnesium. Compounding this is the ever-present passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal, which acts as a barrier to the reaction.[1][2][3] Even trace amounts of moisture can halt the reaction before it begins.[2][4]

Q2: What are the visual cues of a successful Grignard initiation?

A2: A successful initiation is marked by several key indicators:

  • Exotherm: A noticeable increase in the temperature of the reaction mixture.[1][5]

  • Turbidity: The solution becomes cloudy, often with a grey or brownish hue.[1][5]

  • Spontaneous Reflux: With volatile solvents like diethyl ether, the heat generated can cause the solvent to boil gently.[1][5]

  • Color Change: If an initiator like iodine is used, its characteristic purple or brown color will fade.[1][5]

Q3: Can the electron-withdrawing groups on my substrate cause side reactions?

A3: While the primary challenge is initiation, once the Grignard reagent is formed, its high reactivity can lead to side reactions. A common side reaction is Wurtz-type coupling, where the newly formed Grignard reagent reacts with the starting aryl bromide to form a biphenyl dimer.[2][6][7] This is often exacerbated by high local concentrations of the aryl bromide or elevated temperatures.[2][5]

Q4: Is THF or Diethyl Ether a better solvent for this specific Grignard reaction?

A4: For less reactive aryl halides, such as this compound, Tetrahydrofuran (THF) is generally the preferred solvent over diethyl ether.[8][9] THF has a higher boiling point and superior solvating properties, which help to stabilize the Grignard reagent as it forms.[9][10]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common failures in the formation of 2-(5-fluoro-2-(trifluoromethyl)phenyl)magnesium bromide.

Symptom 1: Reaction Fails to Initiate

This is the most common failure mode. The following troubleshooting workflow can help isolate and address the root cause.

A Reaction Fails to Initiate B Are Conditions Rigorously Anhydrous? A->B C Is the Magnesium Surface Activated? B->C Yes E No: Flame-dry all glassware. Use anhydrous solvent. Purge with inert gas. B->E No F No: Implement a magnesium activation protocol (see below). C->F No I Yes C->I Yes D Have Initiation Aids Been Used? G No: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. D->G No J Yes D->J Yes H Yes I->D K Consider alternative methods: Halogen-Magnesium Exchange or use of Rieke Magnesium. J->K

Caption: Troubleshooting workflow for a non-initiating Grignard reaction.

1.1. Ensuring Anhydrous Conditions

Grignard reagents are potent bases and are readily quenched by protic species, especially water.[11][12]

  • Glassware: All glassware must be meticulously dried, either in an oven at >120°C for several hours or by flame-drying under a stream of inert gas (Nitrogen or Argon) immediately before use.[2]

  • Solvents: Use only freshly opened anhydrous solvents or solvents dried using appropriate methods. For THF and diethyl ether, distillation from sodium/benzophenone is a standard procedure.[10][13]

  • Inert Atmosphere: The reaction should be conducted under a positive pressure of an inert gas to prevent atmospheric moisture from entering the system.[10][14]

1.2. Magnesium Activation

The surface of magnesium turnings is coated with a passivating layer of magnesium oxide (MgO) that must be disrupted to expose the reactive metal.[1][15]

Activation MethodDescription
Mechanical Activation Crushing the magnesium turnings with a glass rod in the reaction flask can break the oxide layer.[4][15] Sonication can also be effective.[4][15]
Chemical Activation Small amounts of activating agents can be added to the magnesium suspension before the addition of the aryl halide.[15]
Iodine (I₂)A small crystal of iodine reacts with the magnesium surface, creating reactive magnesium iodide sites.[1][16] The disappearance of the iodine color is a good indicator of initiation.[1]
1,2-Dibromoethane (DBE)DBE reacts readily with magnesium to form ethylene gas (observed as bubbling) and magnesium bromide, exposing a fresh magnesium surface.[1][15][16]
Diisobutylaluminium hydride (DIBAH)A more advanced method, DIBAH can activate the magnesium surface and also scavenge residual water.[17]

1.3. Halogen-Magnesium Exchange

For particularly unreactive aryl halides, an alternative to direct formation is a halogen-magnesium exchange reaction.[15] This involves reacting the aryl bromide with a pre-formed, more reactive Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl).[15]

i-PrMgCl + ArBr ⇌ i-PrCl + ArMgBr

This equilibrium-driven process can be very effective for substrates that are resistant to direct oxidative addition.

Symptom 2: Reaction Initiates but Stalls or Gives Low Yield

2.1. Slow Addition and Temperature Control

The formation of a Grignard reagent is an exothermic process.[5]

  • Slow Addition: The aryl bromide solution should be added dropwise to the magnesium suspension. Adding it too quickly can lead to a high local concentration, favoring the Wurtz coupling side reaction.[2][5][6]

  • Temperature Management: While gentle warming may be needed to initiate the reaction, it may require cooling to maintain a steady, controlled reflux once it has started.[5][18] Uncontrolled high temperatures can promote side reactions.[2][18]

2.2. Impact of Electron-Withdrawing Groups

The -CF₃ and -F groups on the aromatic ring significantly influence the reactivity.

A This compound B Electron-Withdrawing Groups (-CF₃, -F) A->B C Decreased Electron Density on Aromatic Ring B->C Inductive Effect D Reduced Nucleophilicity of Aryl Bromide C->D E Slower Oxidative Addition with Mg D->E F Difficulty in Grignard Formation E->F

References

purification strategies for removing impurities from 2-Bromo-5-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Bromo-5-fluorobenzotrifluoride (CAS 40161-55-5). This guide is designed for researchers, scientists, and drug development professionals who handle this critical pharmaceutical intermediate.[1] Achieving high purity is essential for successful downstream applications, such as the synthesis of anti-tumor drugs and treatments for type 2 diabetes.[1][2][3] This document provides in-depth, field-proven strategies and troubleshooting advice to address common purification challenges.

Part 1: Initial Assessment & Frequently Asked Questions (FAQs)

Before initiating any purification protocol, a preliminary analysis of your crude material is crucial. This not only informs the selection of the most appropriate purification strategy but also helps in identifying potential issues early on.

FAQs

Q1: What are the most common impurities I should expect in crude this compound?

A1: Impurities are almost always a direct result of the synthetic route employed.

  • From Sandmeyer-type Reactions: If your synthesis starts from an aniline derivative (like 4-bromo-3-trifluoromethylbenzenamine), expect to find unreacted starting materials, residual diazonium salts, and potentially regioisomers from incomplete or non-selective reactions.[2][4]

  • From Direct Bromination: Syntheses involving the direct bromination of m-fluorobenzotrifluoride can lead to unreacted starting material and over-brominated species (e.g., dibrominated products).[5]

  • General Impurities: Acidic byproducts from side reactions are common, which is why an initial basic wash is often recommended.[2][6] You may also encounter residual high-boiling solvents like DMSO or DMAc if a Halex reaction was performed.[7][8]

Q2: What is the first and most essential step before attempting distillation or chromatography?

A2: An aqueous workup, specifically a wash with a mild base, should always be your first step. A simple wash with a saturated sodium bicarbonate (NaHCO₃) solution or a dilute potassium hydroxide (KOH) solution will effectively remove acidic impurities.[2][3] This significantly reduces the load on subsequent purification steps and can prevent unwanted reactions at elevated temperatures during distillation.

Q3: How do I assess the purity of my sample at different stages?

A3: Gas Chromatography (GC) is the most effective and commonly cited method for routine purity analysis of this compound.[6][9] Its volatility and thermal stability make it ideal for GC analysis. For more complex mixtures, especially those containing stubborn isomers, High-Performance Liquid Chromatography (HPLC), potentially with a fluorinated stationary phase, can provide superior resolution.[10][11]

Q4: My crude product is a dark yellow or brown liquid. What causes this color and how do I remove it?

A4: The coloration is typically due to trace amounts of oxidized species or polymeric byproducts formed during the reaction. An initial aqueous wash can sometimes reduce the color. If the color persists, it will likely be removed during distillation, as these impurities are often much less volatile than the product. For solid intermediates in the synthetic route, recrystallization with activated charcoal can be effective.[12]

Part 2: Purification Strategies & Troubleshooting Guides

This section provides detailed protocols and troubleshooting for the most effective purification techniques. The choice between methods depends on the specific impurities present and the required final purity.

Logical Workflow for Purification

The following diagram outlines the general decision-making process for purifying crude this compound.

PurificationWorkflow Crude Crude Product (Liquid) Wash Aqueous Basic Wash (e.g., NaHCO3 soln.) Crude->Wash GC_Analysis1 Purity Assessment (GC) Wash->GC_Analysis1 Decision Impurity Profile? GC_Analysis1->Decision Analyze Chromatogram Distill Fractional Vacuum Distillation Decision->Distill Impurities have distinct boiling points Chrom Preparative Chromatography Decision->Chrom Close-boiling isomers or non-volatile impurities GC_Analysis2 Final Purity Check (GC) Distill->GC_Analysis2 Chrom->GC_Analysis2 Final_Product Pure Product (>99%) GC_Analysis2->Final_Product Purity Confirmed ChromoTroubleshoot Symptom Symptom NoSep Poor or No Separation Tailing Product Band Tailing Crack Cracked Silica Bed Cause Possible Cause WrongEluent Incorrect Eluent Polarity NoSep->WrongEluent Overload Column Overloaded NoSep->Overload Tailing->Overload Acidic Compound is acidic/chelating Tailing->Acidic Dry Column ran dry Crack->Dry Solution Solution Optimize Optimize eluent via TLC WrongEluent->Optimize UseLess Use less sample or a wider column Overload->UseLess AddTEA Add ~0.1% triethylamine to eluent Acidic->AddTEA Repack Repack column carefully Dry->Repack

References

Technisches Support-Center: Katalysatordesaktivierung bei Kreuzkupplungsreaktionen von 2-Brom-5-fluorbenzotrifluorid

Author: BenchChem Technical Support Team. Date: December 2025

Answering in German as per user's language preference.

Einführung

Willkommen im technischen Support-Center. Dieses Handbuch soll Forschern bei der Bewältigung einer der häufigsten Herausforderungen bei Palladium-katalysierten Kreuzkupplungsreaktionen begegnen: der Katalysatordesaktivierung. Unser Fokus liegt auf dem besonders anspruchsvollen Substrat 2-Brom-5-fluorbenzotrifluorid, einem wichtigen Baustein in der medizinischen Chemie, dessen elektronische Eigenschaften die Katalysatorstabilität erheblich beeinträchtigen können.[1] Die stark elektronenziehenden Trifluormethyl- und Fluorgruppen machen dieses Arylbromid anfällig für spezifische Deaktivierungspfade, die zu niedrigen Ausbeuten, unvollständigen Umsetzungen und der Bildung von Nebenprodukten führen können.

Dieses Dokument bietet detaillierte Anleitungen zur Fehlerbehebung, häufig gestellte Fragen (FAQs) und validierte Protokolle, um die Ursachen der Katalysatordesaktivierung zu diagnostizieren und zu beheben. Unser Ziel ist es, Ihnen das Wissen zu vermitteln, um Ihre Kreuzkupplungsreaktionen robust, reproduzierbar und erfolgreich zu gestalten.

Häufig gestellte Fragen (FAQs)

F1: Was macht 2-Brom-5-fluorbenzotrifluorid zu einem "schwierigen" Substrat bei Kreuzkupplungsreaktionen?

Antwort: 2-Brom-5-fluorbenzotrifluorid ist aufgrund seiner ausgeprägten elektronischen Eigenschaften ein anspruchsvolles Substrat. Die Trifluormethyl- (CF₃) und die Fluor- (F) Gruppen sind stark elektronenziehend. Dies hat zwei wesentliche Konsequenzen für den katalytischen Zyklus:

  • Beschleunigte oxidative Addition: Die elektronenarme Natur des Arylrings erleichtert den ersten, oft geschwindigkeitsbestimmenden Schritt der oxidativen Addition des Arylbromids an das Palladium(0)-Zentrum.[2][3]

  • Verlangsamte reduktive Eliminierung: Nachdem das Arylfragment an das Palladium gebunden ist, erschwert dessen elektronenarmer Charakter den letzten Schritt, die reduktive Eliminierung, bei der das gewünschte Produkt gebildet wird.[4][5][6] Dieser langsame Schritt kann dem Katalysator die Möglichkeit geben, Nebenreaktionen oder Zersetzungsprozesse einzugehen.[7]

Diese Dichotomie führt zu einem Aufbau von Palladium(II)-Intermediaten, die anfällig für Zersetzung sind, bevor die Produktbildung abgeschlossen ist.

F2: Welche sind die häufigsten Mechanismen der Palladium-Katalysatordesaktivierung?

Antwort: Unabhängig vom Substrat gibt es mehrere gängige Wege, auf denen ein Palladium-Katalysator seine Aktivität verlieren kann:

  • Bildung von Palladium-Schwarz: Dies ist die Aggregation von katalytisch aktiven Pd(0)-Spezies zu größeren, inaktiven Palladium-Nanopartikeln oder Bulk-Metall.[8][9][10] Dieser Prozess ist oft irreversibel und wird durch hohe Temperaturen oder eine unzureichende Stabilisierung durch Liganden beschleunigt.

  • Ligandenabbau: Phosphinliganden, insbesondere solche, die nicht sterisch anspruchsvoll sind, können unter Reaktionsbedingungen oxidiert oder anderweitig abgebaut werden.[10][11] Dies führt zur Freisetzung von "ligandenfreiem" Palladium, das schnell zu Palladium-Schwarz aggregiert.

  • Bildung inaktiver Komplexe: Der Katalysator kann inaktive dimere oder polymere Spezies bilden, insbesondere bei hohen Konzentrationen.[12] Bei Substraten, die koordinierende Heteroatome enthalten (wie Pyridine oder Chinoline), kann auch eine direkte Vergiftung des Metallzentrums durch Koordination des Substrats oder Produkts erfolgen.[12][13]

  • Oxidation des Katalysators: Spuren von Sauerstoff im Reaktionsgemisch können die aktive Pd(0)-Spezies zu inaktivem Pd(II) oxidieren und so den Katalysator aus dem Zyklus entfernen.[10]

F3: Welche Rolle spielt die Wahl des Liganden bei der Verhinderung der Katalysatordesaktivierung mit diesem Substrat?

Antwort: Die Wahl des Liganden ist der entscheidende Faktor für eine erfolgreiche Kupplung mit elektronenarmen Substraten wie 2-Brom-5-fluorbenzotrifluorid. Ideale Liganden für diese Aufgabe sind typischerweise sterisch anspruchsvolle, elektronenreiche Monophosphinliganden , wie die von Buchwald entwickelten Biarylphosphinliganden (z. B. SPhos, XPhos, RuPhos).[12][14][15]

Diese Liganden wirken auf mehrere Weisen:

  • Förderung der reduktiven Eliminierung: Ihre Elektronenvielfalt erhöht die Elektronendichte am Palladiumzentrum, was den ansonsten langsamen Schritt der reduktiven Eliminierung erleichtert.[7]

  • Sterische Abschirmung: Ihre sperrige Struktur verhindert die Bildung von inaktiven Palladium-Dimeren und verlangsamt die Aggregation zu Palladium-Schwarz.[15]

  • Stabilisierung von Monoliganden-Spezies: Sie begünstigen die Bildung von hochreaktiven, koordinativ ungesättigten "L-Pd(0)"-Spezies, die für eine effiziente oxidative Addition notwendig sind.[2][15]

Anleitung zur Fehlerbehebung

Dieses Handbuch ist im Format "Problem → Mögliche Ursache → Empfohlene Lösung" strukturiert, um eine schnelle Diagnose und Behebung von Problemen zu ermöglichen.

ProblemMögliche Ursache(n)Empfohlene Lösung(en) & Begründung
1. Geringe oder keine Umsetzung A. Ineffiziente Erzeugung des aktiven Pd(0)-Katalysators: Pd(II)-Präkatalysatoren (z.B. Pd(OAc)₂) werden nicht vollständig zu Pd(0) reduziert.[16]Lösung: Verwenden Sie einen gut definierten Pd(0)-Präkatalysator oder einen "Präkatalysator" der G3/G4-Generation (z.B. XPhos-Pd-G3). Diese erzeugen die aktive Spezies schnell und quantitativ unter Einwirkung der Base und vermeiden so Probleme bei der Reduktion.[17]
B. Ungeeignete Liganden/Basen-Kombination: Die Base ist nicht stark genug, um das Transmetallierungsreagenz zu aktivieren, oder der Ligand ist nicht geeignet, um die reduktive Eliminierung zu fördern.Lösung: Führen Sie ein Screening verschiedener Basen (z.B. K₃PO₄, Cs₂CO₃, K₂CO₃) und Lösungsmittel durch. Verwenden Sie sterisch anspruchsvolle, elektronenreiche Liganden wie SPhos oder RuPhos, die speziell für schwierige Kupplungen entwickelt wurden.[14]
C. Sauerstoff- oder Feuchtigkeitskontamination: Sauerstoff kann den Pd(0)-Katalysator deaktivieren. Wasser kann mit dem Transmetallierungsreagenz (z.B. Boronsäure) reagieren und dieses zersetzen.Lösung: Stellen Sie sicher, dass alle Lösungsmittel und Reagenzien rigoros getrocknet und entgast sind. Führen Sie die Reaktion unter einer strikt inerten Atmosphäre (Argon oder Stickstoff) durch. Verwenden Sie Schlenk-Techniken oder eine Glovebox.[8][13]
2. Reaktion startet, bleibt aber vorzeitig stehen A. Thermische Zersetzung des Katalysators: Bei erhöhten Temperaturen (>80-100 °C) kann der Katalysator, selbst mit einem guten Liganden, langsam zu Palladium-Schwarz aggregieren.[8][9]Lösung 1: Senken Sie die Reaktionstemperatur. Oft kann eine längere Reaktionszeit bei einer niedrigeren Temperatur (z.B. 60 °C statt 100 °C) die Zersetzung minimieren und dennoch zu einer vollständigen Umsetzung führen. Lösung 2: Erhöhen Sie die Katalysatorbeladung leicht (z.B. von 1 mol% auf 2 mol%). Dies kann helfen, die Reaktion abzuschließen, bevor der Katalysator vollständig deaktiviert ist.[8]
B. Produkt- oder Substratinhibition: Obwohl bei diesem spezifischen Substrat unwahrscheinlich, können Produkte in manchen Fällen stärker an das Palladium binden als die Reaktanden und den Katalysator vergiften.Lösung: Versuchen Sie, die Reaktion bei höherer Verdünnung durchzuführen. Dies kann die Wahrscheinlichkeit einer bimolekularen Deaktivierung oder Produktinhibierung verringern.
3. Signifikante Bildung von Nebenprodukten A. Hydrodehalogenierung (Ersatz von -Br durch -H): Dies geschieht, wenn die reduktive Eliminierung langsam ist und stattdessen eine β-Hydrid-Eliminierung (falls möglich) oder eine Reaktion mit Lösungsmittel/Verunreinigungen stattfindet.[7]Lösung: Wählen Sie einen Liganden, der die reduktive Eliminierung stark beschleunigt (siehe oben, z.B. Buchwald-Liganden). Stellen Sie sicher, dass die Base und das Lösungsmittel trocken und von hoher Qualität sind.
B. Homokupplung des Kupplungspartners (z.B. Boronsäure): Dies wird oft durch die Anwesenheit von Sauerstoff gefördert, der die oxidative Homokupplung des Boronsäure-Partners katalysiert.Lösung: Sorgen Sie für eine strikt sauerstofffreie Umgebung durch gründliches Entgasen aller Komponenten (z.B. durch drei "freeze-pump-thaw"-Zyklen oder durch Spülen mit Argon für 30-60 Minuten).[12]

Visuelle Anleitungen und Diagramme

Die folgenden Diagramme veranschaulichen die Schlüsselprozesse, die bei der Fehlerbehebung von Kreuzkupplungsreaktionen eine Rolle spielen.

Diagramm 1: Allgemeiner katalytischer Zyklus

Catalytic_Cycle Pd0 L-Pd(0) (Aktiver Katalysator) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII L-Pd(II)(Ar)(X) OxAdd->PdII Trans Transmetallierung (R-M) PdII->Trans PdII_R L-Pd(II)(Ar)(R) Trans->PdII_R RedElim Reduktive Eliminierung PdII_R->RedElim RedElim->Pd0 Regenerierung Product Produkt (Ar-R) RedElim->Product Deactivation_Pathways cluster_deactivation Deaktivierungspfade Active_Catalyst Aktiver Katalysator L-Pd(0) Pd_Black Aggregation Palladium-Schwarz Active_Catalyst->Pd_Black Hohe T, niedrige [L] Ligand_Deg Ligandenabbau L → L=O Active_Catalyst->Ligand_Deg O₂ PdII_Intermediate Pd(II)-Intermediat L-Pd(II)(Ar)(X) Inactive_Dimer Dimerisierung [L-Pd(Ar)(X)]₂ PdII_Intermediate->Inactive_Dimer Hohe [Pd] Troubleshooting_Workflow start Reaktion fehlgeschlagen (geringe/keine Umsetzung) check_inert Inerte Bedingungen und Reagenzqualität überprüfen start->check_inert check_inert->start Problem gefunden & behoben, neuer Versuch screen_ligand_base Liganden-/ Basen-Screening durchführen check_inert->screen_ligand_base Bedingungen OK use_precatalyst G3/G4-Präkatalysator verwenden screen_ligand_base->use_precatalyst optimize_temp Temperatur optimieren (oft senken) use_precatalyst->optimize_temp success Erfolgreiche Reaktion optimize_temp->success

References

Technical Support Hub: Byproduct Analysis in the Synthesis of 2-Bromo-5-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Bromo-5-fluorobenzotrifluoride. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical pharmaceutical intermediate. The purity of this compound is paramount, as it is a key starting material in the synthesis of therapeutics for conditions like type 2 diabetes and in the development of novel active pharmaceutical ingredients (APIs).[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and validated analytical protocols to help you identify, control, and minimize the formation of process-related byproducts.

Section 1: Overview of Common Synthetic Pathways

The strategy for synthesizing this compound largely depends on the available starting materials. Two dominant routes are prevalent in the field: the direct electrophilic bromination of m-fluorobenzotrifluoride and the Sandmeyer reaction starting from a corresponding aniline.

  • Direct Bromination Route: This is often the most straightforward approach, involving the direct bromination of m-fluorobenzotrifluoride using a brominating agent (e.g., potassium bromate) in a strong acid like sulfuric acid.[3] This method can achieve high yield and purity (>99%) when properly controlled.[3]

  • Sandmeyer Reaction Route: This classic transformation involves the diazotization of an aromatic amine, such as 5-fluoro-2-aminobenzotrifluoride, followed by a copper(I) bromide-catalyzed displacement of the diazonium group.[4][5] This route is essential when the precursor amine is readily available and is a powerful tool for installing the bromide at a specific position.[6]

The choice of synthesis route can significantly influence the potential byproduct profile. The following diagram outlines a decision-making workflow based on starting material availability.

start Select Synthesis Route for This compound sm1 Is m-fluorobenzotrifluoride the primary starting material? start->sm1 sm2 Is 5-fluoro-2-aminobenzotrifluoride the primary starting material? sm1->sm2 No route1 Route A: Direct Electrophilic Bromination (e.g., with KBrO3 / H2SO4) sm1->route1 Yes route2 Route B: Sandmeyer Reaction (Diazotization then CuBr) sm2->route2 Yes other_routes Other Routes (e.g., from 2-bromobenzotrifluoride) Consider if other precursors are available. sm2->other_routes No byproduct1 Key Challenge: Control of Isomer Formation (Regioselectivity) route1->byproduct1 byproduct2 Key Challenges: Diazonium Salt Stability, Phenolic Byproducts route2->byproduct2

Caption: Decision workflow for selecting a synthesis route.

Section 2: Troubleshooting & FAQs for Byproduct Mitigation

This section addresses common issues encountered during the synthesis of this compound in a practical question-and-answer format.

Q1: My GC analysis of the final product shows multiple isomeric impurities. What are they, and how can I prevent them?

Answer: This is the most common challenge, particularly in the direct bromination route. The trifluoromethyl (-CF3) group is meta-directing, while the fluorine (-F) group is ortho, para-directing. Bromination of m-fluorobenzotrifluoride is intended to add bromine at the C2 position, which is ortho to the fluorine and meta to the CF3 group.

  • Likely Byproducts: You are likely forming other isomers such as 4-bromo-3-fluorobenzotrifluoride or 2-bromo-3-fluorobenzotrifluoride.

  • Causality: The formation of these isomers is driven by reaction kinetics and thermodynamics. Insufficient temperature control or the use of an overly aggressive brominating system can reduce the regioselectivity of the reaction.

  • Troubleshooting Steps:

    • Temperature Control: Maintain the reaction temperature strictly within the recommended range (e.g., 30-50°C, depending on the specific protocol) to favor the thermodynamically preferred product.[3]

    • Slow Addition: Add the brominating agent slowly and in portions to maintain a low instantaneous concentration, which helps control the reaction rate and improve selectivity.[3]

    • Solvent/Acid System: The choice and concentration of the strong acid (e.g., sulfuric acid) can influence the electrophilicity of the brominating species. Ensure the acid concentration is consistent with established protocols.

Q2: I'm performing a Sandmeyer reaction, but my yield is low and I detect a significant peak corresponding to 5-fluoro-2-(trifluoromethyl)phenol. What is causing this?

Answer: The formation of a phenolic byproduct is a classic side reaction in Sandmeyer chemistry. It arises from the reaction of the intermediate aryl diazonium salt with water.

  • Causality: Aryl diazonium salts are thermally unstable. At elevated temperatures, the diazonium group can be displaced by water (hydrolysis) before the intended copper-catalyzed bromination can occur.

  • Troubleshooting Steps:

    • Maintain Low Temperature: The diazotization step must be performed at low temperatures, typically between 0-5°C, to ensure the stability of the diazonium salt.[7]

    • Immediate Use: Do not let the prepared diazonium salt solution stand for extended periods. It should be used immediately in the subsequent bromination step.

    • Acid Concentration: Ensure sufficient hydrobromic acid is used. The acid stabilizes the diazonium salt and provides the bromide nucleophile for the subsequent step.[7]

Q3: My GC-MS analysis shows peaks with a mass corresponding to a dibromo-fluorobenzotrifluoride. How can I prevent this over-bromination?

Answer: Over-bromination occurs when the desired product reacts further with the brominating agent to form di- or poly-halogenated species.

  • Causality: This is typically caused by an excess of the brominating agent or reaction conditions that are too harsh (e.g., excessively high temperatures or prolonged reaction times).

  • Troubleshooting Steps:

    • Stoichiometric Control: Carefully control the molar ratio of the brominating agent to the starting material. Use a slight excess if necessary for conversion, but avoid large excesses.

    • Reaction Monitoring: Monitor the reaction progress using in-process controls (e.g., GC analysis of aliquots). Stop the reaction once the starting material has been consumed to an acceptable level, before significant amounts of the dibrominated product form.

    • Temperature Management: As with isomer control, lower temperatures generally disfavor the second bromination reaction, which has a higher activation energy.

Q4: I am synthesizing the precursor 5-fluoro-2-aminobenzotrifluoride via catalytic reduction of 5-fluoro-2-nitrobenzotrifluoride, but I am seeing a debrominated impurity. How can I avoid this?

Answer: This issue can occur if the synthesis involves reducing a nitro group on a molecule that already contains a bromine atom (e.g., reducing 2-bromo-5-nitrotrifluoromethylbenzene). The catalyst used for hydrogenation can also catalyze dehalogenation.

  • Causality: Catalysts like Raney Nickel or Palladium on carbon (Pd/C) are highly active and can cleave the C-Br bond via hydrogenolysis.

  • Troubleshooting Steps:

    • Use a Debromination Inhibitor: The addition of a catalyst inhibitor can selectively suppress the dehalogenation reaction without significantly affecting the nitro group reduction. A patent for a similar synthesis explicitly mentions using inhibitors like morpholine, piperazine, or triphenylphosphine oxide.[7]

    • Optimize Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can sometimes reduce the rate of dehalogenation relative to the nitro reduction.

    • Catalyst Choice: Explore different catalysts. Some catalysts may have lower activity towards dehalogenation.

Section 3: Analytical Methodologies for Impurity Profiling

A robust analytical method is essential for identifying and quantifying byproducts. Gas Chromatography (GC) with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification is the standard technique.

Recommended GC-MS Protocol for Byproduct Analysis
  • Sample Preparation:

    • Accurately weigh ~10-20 mg of the crude or purified reaction product into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent like Dichloromethane or Acetonitrile.

    • Vortex until homogeneous.

    • Transfer an aliquot to a 2 mL GC vial for analysis.

  • GC & MS Conditions:

    • The key to separating closely related isomers is the choice of the GC column and temperature program. A mid-polarity column is often effective.[8]

ParameterRecommended SettingRationale
GC Column DB-624 or similar (6% cyanopropylphenyl)Provides good selectivity for positional isomers of halogenated aromatics.[8]
Injector Temp. 250 °CEnsures complete volatilization of the sample.
Carrier Gas Helium, constant flow ~1.2 mL/minStandard inert carrier gas for GC-MS.
Oven Program Initial: 60°C (hold 2 min) Ramp: 10°C/min to 240°C Hold: 5 minAn initial hold separates volatile components; the ramp separates the isomers of interest.
MS Source Temp. 230 °CStandard temperature for electron ionization.
MS Quad Temp. 150 °CStandard temperature for the quadrupole mass filter.
Scan Range 50 - 350 m/zCovers the molecular ion of the product (m/z 243) and potential fragments/byproducts.[9]
Table of Common Byproducts and Their Identification
Potential ByproductCommon Origin RouteKey Mass Fragments (m/z)
m-fluorobenzotrifluorideDirect Bromination164 (M+), 145, 114
Isomeric BromofluorobenzotrifluoridesDirect Bromination242/244 (M+), 223/225, 144
DibromofluorobenzotrifluorideDirect Bromination320/322/324 (M+), 241/243, 162
5-fluoro-2-(trifluoromethyl)phenolSandmeyer Reaction180 (M+), 151, 131
5-fluorobenzotrifluorideSandmeyer Reaction (Reduction)164 (M+), 145, 114

The following workflow provides a systematic approach to identifying and resolving byproduct issues.

start Impurity Peak Detected in GC Analysis step1 Step 1: Identification Analyze MS Data start->step1 step1_q Is Mass Spectrum Identifiable? step1->step1_q step2a Compare fragment pattern to known byproducts (Isomers, Over-bromination, etc.) step1_q->step2a Yes step2b Consider unexpected side reactions or starting material impurities step1_q->step2b No step3 Step 2: Root Cause Analysis Review Synthesis Route & Conditions step2a->step3 step2b->step3 step3_q Match Byproduct to Potential Cause step3->step3_q cause1 Isomer Formation (Kinetics/Temp) step3_q->cause1 Isomer Detected cause2 Side Reaction (e.g., Hydrolysis) step3_q->cause2 Phenol/Reduction Byproduct cause3 Over-reaction (Stoichiometry) step3_q->cause3 Poly-brominated Byproduct action1 Adjust Temperature & Addition Rate cause1->action1 action2 Ensure Anhydrous Conditions & Low Temperature cause2->action2 action3 Modify Reagent Stoichiometry cause3->action3 step4 Step 3: Corrective Action Implement Process Modifications end Verify Purity of New Batch action1->end action2->end action3->end

Caption: A systematic workflow for byproduct investigation and resolution.

Section 4: Purification Strategies

Even with optimized reaction conditions, trace impurities may remain. The final product is typically purified by vacuum distillation.

  • Protocol: The crude product, after being washed with a base (e.g., 10% KOH solution) and water to remove acidic residues, is subjected to vacuum distillation.[7][10]

  • Collection Fraction: The pure this compound is collected as a colorless liquid. Published procedures report collecting the fraction at 110-120°C under a pressure of 40 mmHg.[7][10] This step is highly effective at removing less volatile byproducts (like dibrominated species) and more volatile starting materials.

By combining careful reaction control, in-process monitoring, and robust analytical characterization, researchers can consistently produce high-purity this compound, ensuring the quality and integrity of downstream pharmaceutical manufacturing.

References

handling and storage recommendations for 2-Bromo-5-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 2-Bromo-5-fluorobenzotrifluoride (CAS No. 40161-55-5). This resource is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling, storage, and application of this versatile pharmaceutical intermediate. This guide moves beyond standard safety data to provide field-proven insights and troubleshoot common experimental challenges.

Section 1: Critical Safety & Handling Protocols

This section outlines the essential precautions for handling this compound, grounded in an understanding of its chemical properties. The compound is a combustible liquid that causes skin, eye, and respiratory irritation.[1] Adherence to these protocols is critical for personnel safety and experimental integrity.

Frequently Asked Questions (FAQs) - Safety & Handling

Q1: What are the primary hazards I should be aware of?

A1: this compound is classified as a combustible liquid and an irritant.[1] Key hazards include:

  • Skin and Eye Irritation: Direct contact can cause significant irritation.[1]

  • Respiratory Irritation: Inhalation of vapors may irritate the respiratory system.[1]

  • Combustibility: The liquid has a flash point of 63.9 °C (147.0 °F) and can ignite if exposed to a sufficient heat source.

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

A2: A comprehensive PPE plan is non-negotiable. Based on the hazards, the following are required:

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.

  • Hand Protection: Due to the compound's nature as a halogenated aromatic hydrocarbon, standard nitrile gloves offer poor resistance and should only be considered for incidental splash protection, to be changed immediately upon contact. For extended handling or direct immersion, Viton® (fluoroelastomer) gloves are recommended due to their excellent resistance to aromatic hydrocarbons.

  • Body Protection: A flame-resistant lab coat, worn over clothing that covers the entire body, is required.

  • Respiratory Protection: All handling of open containers must be performed in a certified chemical fume hood to control vapor inhalation.

Q3: Can I heat this compound with a Bunsen burner?

A3: Absolutely not. Open flames are a significant ignition risk for a combustible liquid. Use controlled heating sources only, such as heating mantles, oil baths, or hot plates, and always conduct heating procedures within a chemical fume hood.

Q4: What are the immediate first aid steps in case of exposure?

A4:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Section 2: Storage & Stability

Proper storage is crucial for maintaining the chemical integrity of this compound and ensuring laboratory safety.

Key Properties for Storage
PropertyValueSource
CAS Number 40161-55-5--INVALID-LINK--[2]
Molecular Formula C₇H₃BrF₄--INVALID-LINK--[2]
Molecular Weight 243.00 g/mol --INVALID-LINK--[2]
Appearance Colorless to light yellow liquid--INVALID-LINK--[3]
Boiling Point 136-143 °C--INVALID-LINK--[4]
Density 1.695 g/mL at 25 °C--INVALID-LINK--[4]
Flash Point 63.9 °C (147.0 °F) - closed cup--INVALID-LINK--
Frequently Asked Questions (FAQs) - Storage & Stability

Q1: What are the ideal storage conditions?

A1: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. It should be stored away from sources of heat, sparks, and open flames. The storage area should be designated for combustible liquids.

Q2: Can I store this chemical in a standard laboratory refrigerator?

A2: No. Standard domestic refrigerators contain ignition sources like thermostats and light switches that can ignite flammable vapors. You must use a refrigerator specifically designed and rated for the storage of flammable materials (often labeled as "lab-safe" or "flammable storage" refrigerators).

Q3: What materials are incompatible with this compound?

A3: Avoid storing this compound with strong oxidizing agents, strong acids, and strong bases.[5] The rationale is to prevent unwanted and potentially hazardous reactions. For instance, strong bases can initiate nucleophilic aromatic substitution, degrading the material.

Q4: What are the signs of decomposition or degradation I should watch for?

A4: While the compound is generally stable, improper storage can lead to degradation. Signs to look for include:

  • Color Change: A significant darkening from its typical colorless or pale yellow appearance.

  • Precipitate Formation: The appearance of solid material in the liquid.

  • Unexpected pH Changes: If tested, a deviation from neutral pH could indicate hydrolysis or other degradation. Degradation of halogenated aromatic compounds can occur via processes like dehalogenation (loss of bromine or fluorine) or hydrolysis, especially with prolonged exposure to moisture or incompatible materials.[6]

Section 3: Troubleshooting Experimental Issues

As a key intermediate in pharmaceutical synthesis, this compound is frequently used in reactions like Suzuki couplings and nucleophilic aromatic substitutions (SNAr).[6] This section addresses common problems encountered during its use.

Workflow: Troubleshooting a Failed Suzuki Coupling Reaction

G Troubleshooting a Failed Suzuki Coupling Reaction start Reaction Failure: Low or No Yield reagent_check Step 1: Verify Reagent Quality start->reagent_check sub_quality Is this compound pure? (Check for degradation) reagent_check->sub_quality Aryl Halide boronic_quality Is the boronic acid/ester active? (Check for decomposition/hydrolysis) reagent_check->boronic_quality Boron Source base_quality Is the base anhydrous and active? (e.g., K2CO3, Cs2CO3) reagent_check->base_quality Base conditions_check Step 2: Scrutinize Reaction Conditions solvent_degas Was the solvent properly degassed? (Oxygen can kill the catalyst) conditions_check->solvent_degas temp_check Was the temperature optimal and stable? (Too low = slow; Too high = degradation) conditions_check->temp_check water_content Is water content in solvent mix correct? (Crucial for some systems) conditions_check->water_content catalyst_check Step 3: Evaluate Catalyst & Ligand catalyst_activity Is the Palladium source active? (Pd(0) is sensitive) catalyst_check->catalyst_activity ligand_choice Is the phosphine ligand appropriate? (Consider Buchwald ligands for difficult couplings) catalyst_check->ligand_choice workup_check Step 4: Review Workup & Purification extraction_ph Was pH adjusted correctly during extraction? (Can affect product recovery) workup_check->extraction_ph column_issue Is the product co-eluting or sticking to silica? workup_check->column_issue sub_quality->conditions_check If all reagents are good boronic_quality->conditions_check If all reagents are good base_quality->conditions_check If all reagents are good solvent_degas->catalyst_check If conditions are correct temp_check->catalyst_check If conditions are correct water_content->catalyst_check If conditions are correct catalyst_activity->workup_check If catalyst system is appropriate ligand_choice->workup_check If catalyst system is appropriate

Caption: A logical workflow for diagnosing and solving common issues in Suzuki coupling reactions.

Frequently Asked Questions (FAQs) - Experimental Troubleshooting

Q1: My SNAr reaction with a nitrogen nucleophile is sluggish. What's the problem?

A1: The issue likely lies with the regioselectivity of the substrate. In nucleophilic aromatic substitution (SNAr) reactions, the rate of halogen displacement is generally F > Cl > Br > I. Your nucleophile is preferentially attacking the carbon bonded to the fluorine atom, not the bromine. The trifluoromethyl group is strongly electron-withdrawing, activating the ring for SNAr, but the fluorine is a much better leaving group in this context than bromine. If your desired product involves displacing the bromine, you may need to reconsider your synthetic strategy or use a catalyst system (e.g., Buchwald-Hartwig amination) designed for aryl bromide coupling.

Q2: I'm getting a significant amount of a de-brominated side product in my reaction. Why is this happening?

A2: This often occurs under reductive conditions or in the presence of certain organometallic reagents (like Grignard or organolithium reagents) if conditions are not carefully controlled. Trace water can quench an intermediate organometallic species, leading to proto-debromination. Ensure all glassware is rigorously dried and solvents are anhydrous. In palladium-catalyzed reactions like Suzuki couplings, hydrodehalogenation can be a competing side reaction, often exacerbated by impurities, suboptimal ligands, or incorrect stoichiometry of the base.

Q3: My this compound has a yellow tint. Can I still use it?

A3: A pale yellow color is often acceptable and within the specifications of many suppliers. However, a dark yellow or brown color may indicate degradation. If you suspect the quality has been compromised, it is best to purify the material (e.g., by distillation) or use a fresh bottle. Running a small-scale test reaction against a known-good standard is a practical way to verify its reactivity before committing to a large-scale synthesis.

Section 4: Spill & Waste Management Protocol

Chemical Spill Cleanup Procedure

G Chemical Spill Response Protocol spill Spill Occurs assess Assess Spill Size & Risk (Is it manageable?) spill->assess evacuate Large Spill: Evacuate Area Alert EHS & Security assess->evacuate No small_spill Small Spill: Proceed with Cleanup assess->small_spill Yes ppe Don Appropriate PPE (Viton® gloves, goggles, face shield, lab coat) small_spill->ppe ventilate Ensure Adequate Ventilation (Work within fume hood if possible) ppe->ventilate ignite Eliminate Ignition Sources (Turn off hot plates, equipment) ventilate->ignite contain Contain Spill (Use absorbent pads or sand) ignite->contain absorb Absorb Material (Cover with vermiculite or chemical absorbent) contain->absorb collect Collect Waste (Scoop into a labeled, sealable container) absorb->collect clean Decontaminate Area (Wipe with soap and water) collect->clean dispose Dispose of Waste (As halogenated organic waste) clean->dispose

Caption: Step-by-step procedure for responding to a this compound spill.

Waste Disposal

All waste containing this compound, including contaminated absorbents, gloves, and rinsates, must be treated as hazardous waste.

  • Segregate Waste: Collect all waste in a designated, clearly labeled container for halogenated organic waste . Do not mix with non-halogenated waste.

  • Container: Use a chemically resistant container with a tight-fitting lid.

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal: Follow your institution's specific procedures for hazardous waste pickup and disposal.

References

Validation & Comparative

A Comparative Reactivity Guide: 2-Bromo-5-fluorobenzotrifluoride vs. 2-Chloro-5-fluorobenzotrifluoride for Synthetic Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the selection of appropriate building blocks is a critical decision that dictates the efficiency, scalability, and cost-effectiveness of a synthetic route. Halogenated benzotrifluorides are invaluable intermediates, offering a scaffold that combines metabolic stability with versatile handles for chemical modification. This guide provides an in-depth, data-supported comparison of the reactivity of two closely related yet distinct reagents: 2-Bromo-5-fluorobenzotrifluoride (CAS 40161-55-5) and 2-Chloro-5-fluorobenzotrifluoride (CAS 50824-05-0).

Our objective is to move beyond simple catalog specifications and provide field-proven insights into how the choice between a bromine and a chlorine substituent fundamentally alters the synthetic utility of this scaffold. We will explore the underlying principles of reactivity and provide practical, experimental context for key transformations.

Foundational Principles: Electronic Landscape and the Carbon-Halogen Bond

To understand the reactivity differences, we must first analyze the inherent physicochemical properties of the molecules. Both compounds share a benzene ring substituted with two powerful electron-withdrawing groups: a trifluoromethyl group (-CF3) and a fluorine atom (-F).

  • Electronic Effects : The -CF3 group exerts a strong, deactivating inductive effect (-I) across the ring, significantly lowering the electron density of the π-system.[1][2][3] The fluorine atom also contributes a strong inductive-withdrawing effect. This electron deficiency makes the aromatic ring highly resistant to classical electrophilic aromatic substitution but activates it for nucleophilic attack, a crucial feature for SNAr reactions.[2][4][5][6]

  • The Carbon-Halogen Bond : The primary point of divergence between the two molecules is the nature of the carbon-halogen (C-X) bond at the 2-position. The Carbon-Bromine bond is significantly longer and weaker than the Carbon-Chlorine bond. This distinction is the single most important factor governing their differential reactivity in transformations where C-X bond cleavage is a rate-limiting step, most notably in metal-catalyzed cross-coupling reactions.[7][8]

BondAverage Bond Energy (kJ/mol)Bond Length (pm)Key Implication
Aryl C-Cl~339-397~174Stronger, shorter bond; requires more energy to break.
Aryl C-Br~276-338~191Weaker, longer bond; breaks more readily.
Data synthesized from sources.[9][10][11]

This fundamental difference in bond energy directly translates to a predictable hierarchy of reactivity in many common synthetic operations.

Comparative Performance in Key Synthetic Transformations
2.1 Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions, including the Nobel Prize-winning Suzuki-Miyaura and Buchwald-Hartwig amination reactions, is a cornerstone of modern synthesis. The universally accepted mechanism involves a catalytic cycle where the first and often rate-determining step is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[12][13][14][15]

The energy barrier for this step is directly related to the C-X bond strength. Consequently, the reactivity of aryl halides follows a well-established trend: I > Br >> Cl .[7][13][16][17]

This means This compound is substantially more reactive than its chloro-analogue in all standard palladium-catalyzed cross-coupling reactions.

Practical Implications:

  • Milder Conditions: Reactions with the bromo-derivative can often be conducted at lower temperatures and with lower catalyst loadings.

  • Faster Reaction Times: The bromo-compound typically reaches completion much faster.

  • Catalyst/Ligand Choice: While aryl bromides are readily coupled with a wide range of standard palladium catalysts and ligands, aryl chlorides often require more specialized, bulky, and electron-rich phosphine ligands (e.g., Buchwald-type ligands) and harsher conditions to facilitate the difficult oxidative addition step.[18][19]

Figure 1: Suzuki-Miyaura catalytic cycle. The oxidative addition step is significantly faster for this compound.

2.2 Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a potent nucleophile attacks the electron-deficient aromatic ring, displacing the halide. The mechanism proceeds via a two-step addition-elimination pathway, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][20]

The rate-determining step is typically the initial nucleophilic attack, not the cleavage of the C-X bond.[21] Reactivity is governed by two factors:

  • Ring Activation: The powerful -CF3 and -F groups strongly activate the ring for this reaction.

  • Leaving Group Aptitude: The ability of the halogen to stabilize the forming negative charge through its electronegativity.

The general reactivity trend for leaving groups in SNAr is often F > Cl > Br > I .[20][21] This is the reverse of the cross-coupling trend and is attributed to the higher electronegativity of the lighter halogens, which makes the attached carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

Therefore, in a direct SNAr comparison, 2-chloro-5-fluorobenzotrifluoride may exhibit slightly higher reactivity or be comparable to the bromo-analogue . The dominant factor for enabling the reaction is the powerful activation provided by the -CF3 and -F substituents, making the difference between Cl and Br as leaving groups less pronounced than in other reaction types.

Figure 2: The addition-elimination mechanism of SNAr. The initial attack is the slow step.

2.3 Metal-Halogen Exchange & Organometallic Reagent Formation

The formation of Grignard or organolithium reagents is a fundamental transformation for creating carbon nucleophiles. This reaction involves the insertion of a metal (like Mg or Li) into the carbon-halogen bond. The ease of this reaction is directly dependent on the C-X bond energy.

Consistent with the principles outlined earlier, the reactivity order is I > Br >> Cl .

This compound is the vastly superior substrate for forming Grignard or organolithium reagents. [22][23] The formation of a Grignard reagent from the chloro-analogue is often sluggish and may require highly activated magnesium (e.g., Rieke magnesium) or harsh conditions, leading to lower yields and more side products.[24]

G_workflow cluster_prep Grignard Preparation cluster_reaction Electrophilic Quench ArBr This compound in dry THF ArMgBr Aryl Grignard Reagent (Ar-MgBr) ArBr->ArMgBr Initiate & Reflux Mg Mg turnings Electrophile Electrophile (e.g., CO₂, Aldehyde) ArMgBr->Electrophile Add at 0°C Product Functionalized Product (e.g., Ar-COOH, Ar-CH(OH)R) Electrophile->Product

Figure 3: Typical workflow for Grignard reagent formation and reaction, best suited for the bromo-derivative.

Summary of Reactivity & Practical Recommendations
Reaction TypeThis compound2-Chloro-5-fluorobenzotrifluorideUnderlying Rationale
Pd-Catalyzed Cross-Coupling Highly Reactive Significantly Less Reactive Weaker C-Br bond facilitates rate-determining oxidative addition.[7][12][16]
Nucleophilic Aromatic Substitution Reactive Slightly More Reactive / Comparable Rate is governed by nucleophilic attack, favored by the higher electronegativity of Cl.[20][21]
Grignard/Organolithium Formation Preferred Substrate Very Difficult / Low Yield Weaker C-Br bond is essential for facile metal insertion.[22][24]
Relative Cost Generally HigherGenerally LowerBromine is a more expensive element than chlorine.

Recommendations for the Bench Scientist:

  • For Speed and Efficiency in Cross-Coupling: Choose This compound . The investment in the starting material is often offset by savings in catalyst cost, reaction time, and development effort.

  • For Grignard Chemistry: This compound is the only practical choice for reliable and high-yielding Grignard reagent formation under standard conditions.

  • For Cost-Sensitive, Large-Scale Campaigns: 2-chloro-5-fluorobenzotrifluoride can be a viable option for cross-coupling if a robust, high-temperature process with specialized catalysts has been developed and validated.

  • For SNAr Reactions: Both reagents are effective due to strong ring activation. The chloro-derivative may offer a slight kinetic advantage, but the choice can often be dictated by the cost and availability of the starting material.

Experimental Protocols

The following protocols are illustrative examples based on established chemical principles. Researchers should always perform their own optimization and safety assessments.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Objective: To synthesize 2-(4-methoxyphenyl)-5-fluorobenzotrifluoride.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.03 eq)

  • 2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 eq)

  • Toluene

  • Ethanol

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound, 4-methoxyphenylboronic acid, and Pd(PPh₃)₄.

  • Add toluene and ethanol in a 4:1 ratio to create a biphasic mixture (e.g., 8 mL toluene, 2 mL ethanol per 1 mmol of aryl bromide).

  • Add the 2M aqueous Na₂CO₃ solution via syringe.

  • Heat the reaction mixture to 85-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Grignard Reagent Formation from this compound

Objective: To prepare the Grignard reagent and trap it with carbon dioxide to form 2-trifluoromethyl-4-fluorobenzoic acid.

Materials:

  • Magnesium turnings (1.2 eq)

  • Iodine (one small crystal for initiation)

  • This compound (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Dry Ice (solid CO₂)

  • 1M Aqueous Hydrochloric Acid (HCl)

Procedure:

  • Place the magnesium turnings in a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel, under an inert atmosphere.

  • Add the iodine crystal.

  • Add a small amount of a solution of this compound in anhydrous THF to the magnesium. Gentle warming may be required to initiate the reaction (observe for bubbling and disappearance of the iodine color).

  • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C.

  • In a separate flask, crush an excess of dry ice. Carefully and quickly, transfer the Grignard solution via cannula onto the crushed dry ice with stirring.

  • Allow the mixture to warm to room temperature. Quench the reaction by slowly adding 1M HCl until the solution is acidic.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude carboxylic acid, which can be purified by recrystallization.

References

A Comparative Spectroscopic Guide to 2-Bromo-5-fluorobenzotrifluoride and its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers an in-depth spectroscopic comparison of 2-Bromo-5-fluorobenzotrifluoride against structurally similar compounds, providing researchers, scientists, and drug development professionals with a valuable resource for structural elucidation and quality control. By examining the nuances in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document highlights the unique spectral signature of this compound and explains the underlying principles governing these differences.

Introduction to Spectroscopic Analysis of Halogenated Benzotrifluorides

This compound is a halogenated aromatic compound of interest in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a trifluoromethyl group on the benzene ring, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming its identity, assessing its purity, and predicting its reactivity.

This guide will compare the spectroscopic data of this compound with three related compounds: 2-bromobenzotrifluoride, 3-fluorobenzotrifluoride, and 4-bromobenzotrifluoride. This comparative approach allows for a deeper understanding of how the position and nature of halogen substituents influence the spectroscopic properties of the benzotrifluoride core.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The chemical shifts (δ), coupling constants (J), and multiplicity of signals in ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the electronic environment and connectivity of atoms within a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The electron-withdrawing nature of the bromine, fluorine, and trifluoromethyl groups will generally shift these protons downfield. The coupling patterns will be complex due to both proton-proton (H-H) and proton-fluorine (H-F) interactions.

Comparative ¹H NMR Data:

CompoundAromatic Protons (δ, ppm)Coupling Constants (J, Hz)
This compound H-3: ~7.65 (dd) H-4: ~7.20 (dd) H-6: ~7.80 (d)J(H3-H4) ≈ 8.5 J(H3-F) ≈ 4.5 J(H4-F) ≈ 8.5 J(H6-F) ≈ 2.5
2-Bromobenzotrifluoride~7.20 - 7.80 (m)Not explicitly resolved
3-Fluorobenzotrifluoride~7.22 - 7.47 (m)[1]Not explicitly resolved[1]
4-BromobenzotrifluorideH-2,6: ~7.46 (d) H-3,5: ~7.59 (d)J ≈ 8.0

Note: Data for this compound is predicted based on established substituent effects. Data for 2-bromobenzotrifluoride is a general approximation. Data for 3-fluorobenzotrifluoride and 4-bromobenzotrifluoride is compiled from various sources and may be approximate.

The presence of the fluorine atom at position 5 in this compound is the key differentiator, introducing H-F coupling that splits the signals of adjacent protons, leading to more complex multiplets compared to its non-fluorinated or differently substituted analogs.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound will display seven signals: six for the aromatic carbons and one for the trifluoromethyl carbon. The chemical shifts of the aromatic carbons are influenced by the electronegativity of the substituents. The carbon atoms directly bonded to fluorine and bromine will show characteristic shifts, and the trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

Comparative ¹³C NMR Data:

CompoundAromatic Carbons (δ, ppm)Quaternary Carbons (δ, ppm)
This compound ~115-135C-Br: ~118 C-F: ~162 (d) C-CF₃: ~130 (q) CF₃: ~122 (q)
2-Bromobenzotrifluoride~127-134C-Br: ~122 C-CF₃: ~130 (q) CF₃: ~123 (q)
3-Fluorobenzotrifluoride~115.0 (d), 118.0 (d), 125.0, 130.5 (d)[1]~163.0 (d, C-F), ~132.0 (q, C-CF₃), ~124.0 (q, CF₃)[1]
4-Bromobenzotrifluoride~128.5, ~132.5C-Br: ~125 C-CF₃: ~130 (q) CF₃: ~123 (q)

Note: 'd' indicates a doublet due to C-F coupling, and 'q' indicates a quartet due to C-F coupling of the CF₃ group. Data is compiled from various sources and may be approximate.

The carbon directly attached to the fluorine atom in this compound and 3-fluorobenzotrifluoride will appear as a doublet with a large coupling constant (¹JCF), a key diagnostic feature.

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive to the local electronic environment. This compound will exhibit two signals in its ¹⁹F NMR spectrum: one for the trifluoromethyl group and one for the fluorine atom on the ring. The chemical shift of the trifluoromethyl group is relatively consistent across these compounds, while the chemical shift of the ring-bound fluorine is highly dependent on its position and the nature of the other substituents.

Predicted ¹⁹F NMR Data:

Compound¹⁹F Chemical Shifts (δ, ppm)
This compound CF₃: ~ -63 Ar-F: ~ -110
3-FluorobenzotrifluorideCF₃: ~ -63 Ar-F: ~ -112

Note: Chemical shifts are relative to CFCl₃.

The specific chemical shift of the aromatic fluorine provides a clear distinction between different isomers.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds. For this compound, key diagnostic bands include those from the C-H, C-F, C-Br, and C-CF₃ bonds, as well as the aromatic C=C stretching vibrations.

Characteristic IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
Aromatic C-H Stretch3100 - 3000Indicates the presence of the benzene ring.
Aromatic C=C Stretch1600 - 1450Multiple bands characteristic of the aromatic ring.
C-F Stretch (Aromatic)1270 - 1200Strong absorption.
C-CF₃ Stretch1350 - 1100Multiple strong, characteristic bands.
C-Br Stretch700 - 500Can be difficult to assign definitively.
C-H Out-of-Plane Bending900 - 675The pattern of these bands can indicate the substitution pattern on the benzene ring.

The combination of a strong C-F stretching band and the complex, intense absorptions of the CF₃ group in the fingerprint region is a hallmark of fluorinated benzotrifluorides. The specific pattern of C-H out-of-plane bending can help distinguish between isomers.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, the molecular ion peak (M⁺) will be observed, and its isotopic pattern will be characteristic of a compound containing one bromine atom (an M+2 peak of nearly equal intensity).

Expected Fragmentation Pattern:

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways:

  • Loss of a bromine atom: [M - Br]⁺

  • Loss of a fluorine atom from the trifluoromethyl group: [M - F]⁺

  • Loss of a trifluoromethyl radical: [M - CF₃]⁺

  • Formation of the tropylium ion or related aromatic cations.

The presence of both bromine and fluorine will lead to a complex isotopic pattern in the fragment ions, aiding in their identification. The high-resolution mass spectrum will provide the exact mass, confirming the elemental composition of the parent molecule and its fragments.

Experimental Protocols

NMR Spectroscopy

NMR Experimental Workflow
  • Sample Preparation: Dissolve 10-20 mg of the analyte in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe. Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies. Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a 30° pulse angle, a relaxation delay of 1 second, and 16 scans.

    • ¹³C NMR: Acquire the spectrum with a 30° pulse angle, a relaxation delay of 2 seconds, and 1024 scans, using proton decoupling.

    • ¹⁹F NMR: Acquire the spectrum with a 30° pulse angle, a relaxation delay of 1 second, and 64 scans.

  • Data Processing: Apply Fourier transformation to the free induction decays (FIDs). Phase and baseline correct the spectra. Reference the ¹H and ¹³C spectra to TMS (0 ppm).

Infrared (IR) Spectroscopy

References

A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of fluorinated aromatic compounds is a cornerstone of modern synthesis. Among these, 2-Bromo-5-fluorobenzotrifluoride stands out as a versatile building block, offering a trifluoromethyl group that can enhance metabolic stability and lipophilicity, a fluorine atom for modulating electronic properties, and a reactive bromine atom poised for cross-coupling reactions. The judicious selection of a palladium catalyst is paramount to achieving high efficacy and yield in the construction of carbon-carbon and carbon-nitrogen bonds at this position.

This comprehensive guide provides an in-depth comparison of various palladium catalysts for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of this compound. Grounded in experimental data and field-proven insights, this document will elucidate the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.

The Strategic Importance of Catalyst Selection

The electronic nature of this compound, characterized by the electron-withdrawing trifluoromethyl and fluoro groups, renders the aryl bromide susceptible to oxidative addition to a palladium(0) center, the crucial first step in most cross-coupling catalytic cycles. However, the same electronic factors can influence the rates of subsequent transmetalation and reductive elimination steps. The choice of palladium catalyst, and more specifically the ancillary ligands, is therefore critical in navigating these mechanistic intricacies to achieve optimal reaction outcomes. This guide will explore the performance of commonly employed palladium catalysts, including those with phosphine-based ligands of varying steric bulk and electron-donating ability.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Arylboronic Acids

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures. The efficacy of different palladium catalysts in the coupling of this compound with arylboronic acids is a key consideration for the synthesis of a diverse range of derivatives.

Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling
CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O9012Good
PdCl₂(dppf)dppfK₂CO₃DME802High
Pd(OAc)₂SPhosK₃PO₄Toluene10016High

Note: "Good" and "High" yields are qualitative descriptors based on typical outcomes for similar substrates and may vary depending on the specific arylboronic acid used.

Expert Insights:

  • Pd(PPh₃)₄: A classic and often reliable choice, particularly for less challenging couplings. Its performance can be substrate-dependent.

  • PdCl₂(dppf): This catalyst, featuring a bidentate ferrocenylphosphine ligand, often exhibits enhanced stability and activity, leading to higher yields and shorter reaction times, especially for heteroaryl and sterically demanding boronic acids.[1]

  • Pd(OAc)₂ with Buchwald Ligands (e.g., SPhos): The use of bulky, electron-rich phosphine ligands like SPhos with a simple palladium(II) precursor like palladium acetate is a modern and highly effective approach.[2] These systems are often superior for challenging substrates, including electron-deficient aryl bromides and sterically hindered coupling partners.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X PdII Ar-Pd(II)L_n-X OA->PdII Trans Transmetalation PdII->Trans Ar'B(OR)₂ ArPdAr Ar-Pd(II)L_n-Ar' Trans->ArPdAr RE Reductive Elimination ArPdAr->RE RE->Pd0 Product Ar-Ar' RE->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add Pd(dppf)Cl₂ to the flask under a positive pressure of inert gas.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-(4-methoxyphenyl)-5-fluorobenzotrifluoride.

Buchwald-Hartwig Amination: Constructing C-N Bonds with Diverse Amines

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines. The choice of palladium catalyst and, critically, the phosphine ligand, dictates the success of coupling this compound with a wide range of primary and secondary amines.

Comparative Performance of Palladium Catalysts in Buchwald-Hartwig Amination
Catalyst SystemLigandBaseSolventTemp (°C)Time (h)AmineYield (%)
Pd₂(dba)₃ / BINAPBINAPNaOtBuToluene10024MorpholineModerate
Pd(OAc)₂ / XPhosXPhosK₃PO₄t-BuOH10018AnilineHigh
[Pd(allyl)Cl]₂ / tBuXPhostBuXPhosNaOtBuToluene10024CarbazoleModerate

Note: Yields are qualitative and can vary significantly based on the specific amine and reaction conditions.

Expert Insights:

  • First-Generation Ligands (e.g., P(o-tol)₃): While historically significant, these ligands often require harsh conditions and have a limited substrate scope.

  • Bidentate Phosphine Ligands (e.g., BINAP, dppf): These ligands represented a significant advancement, allowing for the coupling of a broader range of amines under milder conditions.[3] They are believed to prevent the formation of inactive palladium dimers.

  • Bulky, Electron-Rich Monophosphine Ligands (e.g., XPhos, SPhos, RuPhos): The development of these "Buchwald ligands" has revolutionized the field, enabling the coupling of a vast array of amines, including challenging substrates like anilines and heterocyclic amines, often with high efficiency and under mild conditions.[4]

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X PdII_halide Ar-Pd(II)L_n-X OA->PdII_halide Amine_Coord Amine Coordination PdII_halide->Amine_Coord HNR'R'' PdII_amine [Ar-Pd(II)L_n(HNR'R'')]⁺X⁻ Amine_Coord->PdII_amine Deprotonation Deprotonation PdII_amine->Deprotonation Base PdII_amido Ar-Pd(II)L_n-NR'R'' Deprotonation->PdII_amido RE Reductive Elimination PdII_amido->RE RE->Pd0 Product Ar-NR'R'' RE->Product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Schlenk tube or sealed vial

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube or reaction vial.

  • Add anhydrous toluene, followed by this compound and morpholine.

  • Seal the vessel and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion (typically 12-24 hours), cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-morpholino-5-fluorobenzotrifluoride.

Sonogashira Coupling: Accessing Arylalkynes

The Sonogashira coupling provides a direct route to arylalkynes through the reaction of an aryl halide with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Comparative Performance of Palladium Catalysts in Sonogashira Coupling
CatalystCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂CuIEt₃NTHF604High
Pd/CCuIPiperidineDMF1006Good
Pd(OAc)₂ / PPh₃CuIEt₃NDMF1003High

Note: Yields are qualitative and can be influenced by the specific alkyne and reaction conditions.

Expert Insights:

  • Pd(PPh₃)₂Cl₂/CuI: This is the classic and most widely used catalyst system for Sonogashira couplings. It is generally reliable and effective for a broad range of substrates.[5]

  • Pd/C: Heterogeneous palladium on carbon can be an attractive option due to its ease of removal from the reaction mixture. However, it may require higher temperatures and can sometimes exhibit lower activity compared to homogeneous catalysts.

  • Copper-Free Sonogashira: In some cases, the copper co-catalyst can lead to undesirable alkyne homocoupling (Glaser coupling). Copper-free protocols, often employing bulky, electron-rich phosphine ligands, have been developed to circumvent this issue.

Catalytic Cycle of Sonogashira Coupling

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X PdII Ar-Pd(II)L_n-X OA->PdII Trans Transmetalation PdII->Trans Cu-C≡CR' ArPdAlkynyl Ar-Pd(II)L_n-C≡CR' Trans->ArPdAlkynyl RE Reductive Elimination ArPdAlkynyl->RE RE->Pd0 Product Ar-C≡CR' RE->Product Alkyne R'C≡CH Base_deprot Base Alkyne->Base_deprot Cu_acetylide Cu-C≡CR' Base_deprot->Cu_acetylide Cu(I)X Cu_acetylide->Trans

Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ and CuI.

  • Add anhydrous THF and degassed Et₃N.

  • Add this compound and phenylacetylene dropwise at room temperature.

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-(phenylethynyl)-5-fluorobenzotrifluoride.

Conclusion

The successful cross-coupling of this compound is highly dependent on the judicious choice of the palladium catalyst system. For Suzuki-Miyaura reactions, while traditional catalysts like Pd(PPh₃)₄ are viable, modern systems employing bulky, electron-rich phosphine ligands such as SPhos, or the robust PdCl₂(dppf), often provide superior results. In Buchwald-Hartwig aminations, the use of specialized Buchwald ligands is almost always necessary to achieve high yields and broad substrate scope. For Sonogashira couplings, the classic Pd(PPh₃)₂Cl₂/CuI system remains a reliable and effective choice.

This guide has provided a framework for catalyst selection and detailed experimental protocols. It is imperative for researchers to understand that these are starting points, and optimization of reaction parameters such as base, solvent, temperature, and reaction time may be necessary to achieve the desired outcome for a specific substrate combination. By leveraging the insights and data presented herein, scientists and drug development professionals can confidently navigate the complexities of palladium-catalyzed cross-coupling reactions to accelerate their research and development efforts.

References

yield comparison of different synthetic routes to 2-Bromo-5-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

An Expert's Guide to the Synthesis of 2-Bromo-5-fluorobenzotrifluoride: A Comparative Yield Analysis

Introduction: The Strategic Importance of this compound

In the landscape of pharmaceutical development, the efficiency and scalability of synthetic routes to key intermediates are paramount. This compound (CAS No. 40161-55-5) stands out as a critical building block, primarily utilized in the synthesis of advanced pharmaceutical ingredients.[1] Its structural motifs are integral to drugs such as the non-steroidal anti-androgen bicalutamide, used in prostate cancer therapy, and novel inhibitors of 11β-hydroxysteroid dehydrogenase (11β-HSD1) for the treatment of type 2 diabetes.[1][2][3]

Given its expanding applications, the market demand for this intermediate is steadily increasing.[2] Consequently, the development of high-yield, cost-effective, and environmentally sustainable synthetic pathways is a significant focus for researchers and chemical manufacturers.[4] This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, supported by experimental data from peer-reviewed literature and patents, to aid researchers and process chemists in making informed decisions.

Route 1: Multi-step Synthesis from m-Fluorobenzotrifluoride

This classical approach builds the molecule through a sequence of reliable and well-understood aromatic substitutions, culminating in a Sandmeyer reaction. The overall strategy involves nitration, reduction, and then diazotization followed by bromination.

Synthetic Workflow

A m-Fluorobenzotrifluoride B Nitration (HNO₃ / H₂SO₄) A->B C 5-Fluoro-2-nitrobenzotrifluoride B->C D Reduction (Raney Ni / H₂) C->D E 5-Fluoro-2-aminobenzotrifluoride D->E F Sandmeyer Reaction (NaNO₂, HBr, CuBr) E->F G This compound (Overall Yield: 76.1%) F->G

Caption: Workflow for the synthesis starting from m-Fluorobenzotrifluoride.

Expert Analysis & Rationale

This three-step synthesis is a robust and logical pathway.[5] The initial nitration is a standard electrophilic aromatic substitution, with the trifluoromethyl (-CF₃) group acting as a meta-director and the fluorine (-F) as an ortho-, para-director. The directing effects combine to favor the formation of 5-fluoro-2-nitrobenzotrifluoride. The subsequent reduction of the nitro group to an amine is efficiently achieved via catalytic hydrogenation.

The final and key step is the Sandmeyer reaction , a cornerstone of aromatic chemistry for converting arylamines into aryl halides.[6][7] The amine is first converted to a diazonium salt with sodium nitrite and a strong acid (HBr). This diazonium salt is then decomposed in the presence of a copper(I) bromide catalyst. The copper(I) species facilitates a single-electron transfer (SET) mechanism, leading to the formation of an aryl radical and the release of nitrogen gas, which drives the reaction to completion.[8] This method provides a reliable way to install the bromine atom at a specific position that might be difficult to achieve through direct bromination.

Detailed Experimental Protocol
  • Step 1: Nitration of m-Fluorobenzotrifluoride

    • Cool m-fluorobenzotrifluoride to below 10°C in a reaction vessel.

    • Prepare a nitrating mixture of nitric acid and concentrated sulfuric acid.

    • Under vigorous stirring, add the nitrating mixture dropwise, ensuring the reaction temperature does not exceed 25°C. The molar ratio of the mixed acid to the starting material should be between 1.1 and 1.5:1.[5]

    • After addition, allow the reaction to proceed at room temperature for 2.5 hours to yield 5-fluoro-2-nitrobenzotrifluoride.[5]

  • Step 2: Reduction to 5-Fluoro-2-aminobenzotrifluoride

    • The 5-fluoro-2-nitrobenzotrifluoride intermediate is reduced in a catalytic hydrogenation system using Raney nickel as the catalyst.[5]

    • This step yields 5-fluoro-2-aminobenzotrifluoride (also known as 4-fluoro-2-trifluoromethylaniline).

  • Step 3: Diazotization and Bromination (Sandmeyer Reaction)

    • Mix the 5-fluoro-2-aminobenzotrifluoride with 40% hydrobromic acid and cool the mixture to 5°C. Add cuprous bromide.[5]

    • Prepare an aqueous solution of sodium nitrite.

    • Add the sodium nitrite solution dropwise to the reaction mixture while maintaining the low temperature.

    • After the addition is complete, continue the reaction at low temperature for 30 minutes, then allow it to warm to room temperature for 1-2 hours until gas evolution ceases.[5]

    • Separate the organic layer and purify by vacuum distillation to obtain the final product.

A patent describing this route reports an overall yield of 76.1% with a purity exceeding 98% .[5]

Route 2: Halogen Exchange from 2-Bromobenzotrifluoride

This innovative two-step approach starts with the bromination of commercially available benzotrifluoride, followed by a nucleophilic fluorination reaction. This route is notable for its potentially high yields in the final step.

Synthetic Workflow

A Benzotrifluoride B Bromination (KBr, CuBr, H₂SO₄, Catalyst) A->B C 2-Bromobenzotrifluoride (Yield: 92.1%) B->C D Fluorination (KF, KCoF₄, DMSO) C->D E This compound (Yield: 96.7%) D->E

Caption: Workflow for the synthesis starting from Benzotrifluoride.

Expert Analysis & Rationale

This route leverages a direct C-H activation/bromination followed by a C-H activation/fluorination. The first step installs the bromine atom. The second step, fluorination, is more novel. While direct fluorination of aromatic rings is often challenging, this patented method employs potassium fluoride (KF) and potassium tetrafluorocobaltate(III) (KCoF₄) in a polar aprotic solvent (DMSO).[9][10] This method can be seen as a variation of the Swarts reaction , which typically involves halogen exchange using metallic fluorides.[11][12][13] The use of DMSO as a solvent is critical, as its high boiling point allows for the necessary reaction temperatures, and its polar nature helps to solubilize the fluoride salts. This pathway is particularly attractive due to its high reported yields for each step.

Detailed Experimental Protocol
  • Step 1: Synthesis of 2-Bromobenzotrifluoride

    • In a flask, mix benzotrifluoride, 80% sulfuric acid, potassium bromide, cuprous bromide, and a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride.[10]

    • Stir the reaction at room temperature for approximately 6 hours.

    • Filter the reaction mixture. Add water to the filtrate and extract the product with dichloromethane.

    • Purify the product by column chromatography to yield 2-bromobenzotrifluoride. The reported yield for this step is 92.1% .[10]

  • Step 2: Fluorination to this compound

    • In a flask, combine the 2-bromobenzotrifluoride from the previous step with DMSO, potassium fluoride (KF), and KCoF₄.[9][10]

    • Heat the mixture under reflux for approximately 5 hours.

    • After cooling, remove part of the solvent by distillation. Add water to the residue and extract with dichloromethane.

    • Purify the final product by column chromatography. This step reportedly achieves a remarkable yield of 96.7% .[9][10]

Route 3: Diazotization and Fluorination of a Bromo-Amine Intermediate

This highly efficient route begins with a pre-functionalized aniline, 5-amino-2-bromobenzotrifluoride, and introduces the fluorine atom in the final step via a diazotization-fluorination reaction, often referred to as a Balz-Schiemann type reaction.

Synthetic Workflow

A 5-Amino-2-bromobenzotrifluoride B Diazotization (NaNO₂, Anhydrous HF) A->B C Diazonium Fluoride Salt B->C D Thermal Decomposition C->D E This compound (Yield: 86.8%) D->E

Caption: Workflow utilizing a diazotization-fluorination strategy.

Expert Analysis & Rationale

This is arguably one of the most direct methods, provided the starting material, 5-amino-2-bromobenzotrifluoride, is readily available. The core of this synthesis is the transformation of an amino group into a fluorine atom. The amine is treated with sodium nitrite in the presence of anhydrous hydrofluoric acid (HF). This forms a diazonium fluoride salt intermediate.[3][9] Unlike the Sandmeyer reaction which uses copper salts, this process typically involves the thermal decomposition of the diazonium salt, which then releases nitrogen gas and installs the fluorine atom onto the aromatic ring. The use of anhydrous HF is crucial and requires specialized equipment due to its corrosive nature. The high yield makes this an attractive option for industrial-scale production.

Detailed Experimental Protocol
  • Cool a stainless steel reactor to -10°C.

  • Charge the reactor with anhydrous hydrofluoric acid and a small amount of anhydrous potassium fluoride.[3][9]

  • Add 5-amino-2-bromobenzotrifluoride to the reactor.

  • Slowly add sodium nitrite in portions, ensuring the internal temperature does not rise above 5°C. Stir for 30 minutes to complete the diazotization.[3][9]

  • Raise the temperature to approximately 60°C and maintain it. The diazonium salt will decompose, releasing nitrogen gas.[9]

  • Once gas evolution ceases, recover the excess HF. Cool the mixture to 0°C and neutralize with a 10% KOH solution.

  • Perform steam distillation to obtain the crude product.

  • Purify by vacuum distillation, collecting the fraction at 110-120°C (40 mmHg). This method has been reported to produce the final product with a yield of 86.8% and a GC purity of 99% .[3][9]

Route 4: Direct Bromination of m-Fluorobenzotrifluoride

This route represents the most atom-economical approach, seeking to install the bromine atom in a single step via electrophilic aromatic substitution on the starting material.

Synthetic Workflow

A m-Fluorobenzotrifluoride B Direct Bromination (Br₂, H₂SO₄, Composite Catalyst) A->B C This compound (Yield: >91.1%) B->C

Caption: Workflow for the direct bromination of m-Fluorobenzotrifluoride.

Expert Analysis & Rationale

Direct bromination is, in principle, the ideal synthetic route due to its simplicity and reduction of intermediate steps and waste. However, the challenge lies in achieving high regioselectivity. The trifluoromethyl group is a deactivating meta-director, while the fluorine is a deactivating ortho-, para-director. The desired product requires bromination ortho to the -CF₃ group and para to the -F group. Achieving this selectivity requires a carefully designed catalyst system. A patent describes the use of a composite catalyst system in concentrated sulfuric acid to achieve high conversion (>99%) and excellent selectivity (92-95%) for the desired isomer.[14] This approach avoids the multiple steps of the nitration-reduction-Sandmeyer sequence.

Detailed Experimental Protocol
  • To a reaction vessel, add concentrated sulfuric acid, m-fluorobenzotrifluoride, and a composite catalyst system (e.g., lithium bromide, iron bromide, and a phase-transfer catalyst like tetrabutylammonium bromide).[14]

  • Under stirring, add bromine dropwise while maintaining the reaction temperature between 50-55°C.[14]

  • Monitor the reaction by GC until the starting material is consumed (approx. 6 hours).

  • Cool the reaction mixture, separate the acid layer, and wash the crude product.

  • Purify by vacuum distillation to obtain this compound. The reported yield is over 91.1% .[14]

Comparative Summary of Synthetic Routes

Synthetic RouteStarting MaterialKey StepsOverall Yield (%)Purity (%)AdvantagesDisadvantages
Route 1 m-Fluorobenzotrifluoride3 (Nitration, Reduction, Sandmeyer)76.1%[5]>98%[5]Well-established chemistry, high purity.Multiple steps, generates more waste.
Route 2 Benzotrifluoride2 (Bromination, Fluorination)~89% (Calculated)HighHigh yield per step, novel fluorination.Requires specialized fluorinating agent (KCoF₄) and catalyst.
Route 3 5-Amino-2-bromobenzotrifluoride1 (Diazotization-Fluorination)86.8%[3][9]99%[3][9]High yield, high purity, very direct.Requires specific starting material; use of anhydrous HF.
Route 4 m-Fluorobenzotrifluoride1 (Direct Bromination)>91.1%[14]HighMost atom-economical, fewest steps.Relies on a specific composite catalyst for selectivity.

Conclusion and Industrial Outlook

For industrial-scale production, Route 4 (Direct Bromination) and Route 3 (Diazotization-Fluorination) appear to be the most compelling options. The direct bromination route is exceptionally efficient in terms of step economy, which significantly reduces processing time, solvent usage, and waste generation. Its viability, however, is entirely dependent on the performance and cost of the proprietary catalyst system needed to ensure high regioselectivity.

Route 3 offers a very high-yield and high-purity final step. If the precursor, 5-amino-2-bromobenzotrifluoride, can be sourced or synthesized economically, this route is highly attractive. The main operational consideration is the handling of anhydrous hydrofluoric acid, which requires specialized infrastructure.

Route 1, while being the most "classic," is likely less competitive due to its three-step sequence and lower overall yield. Route 2 presents an innovative and high-yielding alternative, though the cost and availability of the cobalt-based fluorinating agent may influence its economic feasibility.

Ultimately, the choice of synthetic route will depend on a balance of factors including raw material cost, process safety, capital expenditure for specialized equipment, and the desired purity of the final product. Future research will likely focus on refining catalyst systems for direct functionalization to further improve the efficiency and environmental footprint of this important pharmaceutical intermediate.[4]

References

A Senior Application Scientist's Guide to the Biological Activity of 2-Bromo-5-fluorobenzotrifluoride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern therapeutic design. The unique properties of fluorine—its high electronegativity, small size, and ability to modulate metabolic stability and binding affinity—make fluorinated compounds a rich area of investigation. Among these, derivatives of 2-Bromo-5-fluorobenzotrifluoride stand out as a versatile platform for the development of novel therapeutic agents.

This guide provides an in-depth comparison of the biological activities of this compound derivatives, drawing on experimental data to offer a clear perspective on their potential in oncology and beyond. We will delve into their application as anticancer agents, particularly in the context of prostate cancer, and explore their potential as inhibitors of key enzymes and as antimicrobial agents.

The Strategic Advantage of the this compound Scaffold

The this compound core offers several strategic advantages for medicinal chemistry. The trifluoromethyl group (-CF3) is a strong electron-withdrawing group that can significantly influence the pKa of nearby functionalities, enhance metabolic stability by blocking potential sites of oxidation, and improve membrane permeability. The fluorine and bromine atoms provide additional points for synthetic modification, allowing for the generation of diverse chemical libraries. The bromine atom, in particular, is an excellent handle for cross-coupling reactions, enabling the introduction of a wide array of substituents to probe structure-activity relationships (SAR).

Anticancer Activity: A Focus on Prostate Cancer

A significant body of research on this compound derivatives has centered on their potential as anticancer agents, particularly for the treatment of prostate cancer. This is largely due to the scaffold's presence in the structure of Bicalutamide, a non-steroidal antiandrogen drug used in the treatment of prostate cancer.

Comparative Antiproliferative Activity of Bicalutamide Analogues

A study by Kandil et al. (2021) provides valuable insights into the antiproliferative activity of a series of bicalutamide analogues, some of which are structurally related to derivatives of this compound. The study evaluated these compounds against four human prostate cancer cell lines: 22Rv1, DU-145, LNCaP, and VCap.[1]

Table 1: In Vitro Antiproliferative Activity (IC50, µM) of Bicalutamide and its Analogues against Prostate Cancer Cell Lines [1]

Compound22Rv1DU-145LNCaPVCap
Bicalutamide45.2051.6148.9347.33
Compound 16 6.59 8.22 10.86 9.74
Compound 179.9915.4321.8730.85
Compound 274.698.9115.0311.24
Enzalutamide11.4723.1832.5453.04

Data extracted from Kandil et al. (2021).[1]

The data clearly demonstrates that strategic modifications to the bicalutamide scaffold can lead to a significant enhancement in anticancer activity. Notably, the deshydroxy analogue Compound 16 and Compound 27 exhibited markedly lower IC50 values across all tested cell lines compared to the parent drug, Bicalutamide, and in some cases, were more potent than the second-generation antiandrogen, Enzalutamide.[1] This underscores the potential for developing highly potent anticancer agents from the this compound core.

Experimental Protocol: MTT Assay for Antiproliferative Activity

The antiproliferative activity of these compounds is typically assessed using a colorimetric method such as the MTT assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Step-by-Step MTT Assay Protocol: [2][3][4][5][6]

  • Cell Seeding: Plate prostate cancer cells (e.g., 22Rv1, DU-145, LNCaP, VCap) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the reference drug (e.g., Bicalutamide) in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with Compounds A->C B Prepare Compound Dilutions B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate % Cell Viability H->I J Determine IC50 Values I->J

Caption: Workflow for determining antiproliferative activity using the MTT assay.

Enzyme Inhibition: Targeting 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

Derivatives of this compound have also been explored as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is involved in the conversion of inactive cortisone to active cortisol and is a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity.

Experimental Protocol: In Vitro 11β-HSD1 Inhibition Assay

The inhibitory activity of compounds against 11β-HSD1 can be determined using a cell-free enzymatic assay.

Step-by-Step 11β-HSD1 Inhibition Assay Protocol: [7][8][9]

  • Enzyme and Substrate Preparation: Prepare a reaction buffer containing recombinant human 11β-HSD1, NADPH as a cofactor, and a substrate such as cortisone.

  • Compound Incubation: Add the test compounds at various concentrations to the reaction mixture and pre-incubate for a short period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Reaction Termination: After a defined incubation period, stop the reaction, typically by adding a quenching solution.

  • Product Quantification: The amount of cortisol produced is quantified using methods such as HPLC, mass spectrometry, or a competitive immunoassay (e.g., HTRF).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor. The IC50 value is then determined from the dose-response curve.

HSD1_Inhibition_Assay cluster_components Reaction Components cluster_process Assay Process cluster_detection Detection & Analysis Enzyme 11β-HSD1 Enzyme Mix Combine Enzyme, Cofactor, and Inhibitor Enzyme->Mix Cofactor NADPH Cofactor->Mix Substrate Cortisone Start Add Substrate to Start Reaction Substrate->Start Inhibitor Test Compound Inhibitor->Mix Incubate Pre-incubate Mix->Incubate Incubate->Start Stop Stop Reaction Start->Stop Quantify Quantify Cortisol Production Stop->Quantify Analyze Calculate % Inhibition & IC50 Quantify->Analyze

Caption: General workflow for an in vitro 11β-HSD1 inhibition assay.

Potential as Antimicrobial and Antifungal Agents

The incorporation of fluorine is a well-established strategy to enhance the antimicrobial and antifungal activity of various heterocyclic compounds. The trifluoromethyl group can increase the lipophilicity of a molecule, facilitating its passage through microbial cell membranes.

While specific studies on the antimicrobial activity of a series of this compound derivatives are limited, research on other fluorinated benzimidazole derivatives has shown promising results. For instance, a study by Jasim et al. (2023) demonstrated that fluoro-substituted benzimidazoles exhibited good antibacterial and antifungal properties compared to their non-fluorinated counterparts.[10] This suggests that derivatives of this compound could also possess significant antimicrobial potential, warranting further investigation.

Comparative Antimicrobial Activity of Fluorinated Compounds

The following table provides a conceptual comparison based on general trends observed for fluorinated antimicrobial agents.

Table 2: Conceptual Comparison of Antimicrobial Activity

Compound ClassGeneral Activity TrendRationale for Activity
Non-fluorinated Benzotrifluoride AnaloguesModerateBaseline activity of the core scaffold.
This compound Derivatives Potentially Enhanced Increased lipophilicity from the trifluoromethyl group may improve cell penetration. The fluorine atom can modulate electronic properties, potentially enhancing target interaction.
Other Fluorinated HeterocyclesOften HighFluorine substitution is a known strategy to boost antimicrobial potency by altering physicochemical properties and target binding.[10][11]

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. The experimental data on bicalutamide analogues clearly demonstrates that derivatives of this core can exhibit potent antiproliferative activity against prostate cancer cells, often surpassing the efficacy of existing drugs. Further exploration of the structure-activity relationships, particularly through modifications at the bromine and fluorine positions, is likely to yield even more potent and selective anticancer compounds.

The potential of these derivatives as 11β-HSD1 inhibitors and antimicrobial agents is also an exciting avenue for future research. Systematic screening of a library of this compound derivatives against a panel of microbial strains and key metabolic enzymes could uncover new lead compounds for the treatment of infectious and metabolic diseases.

As a self-validating system, the protocols described herein provide a robust framework for the biological evaluation of these compounds. By combining rational design, efficient synthesis, and rigorous biological testing, the full therapeutic potential of this compound derivatives can be unlocked.

References

cost-benefit analysis of different 2-Bromo-5-fluorobenzotrifluoride synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Synthesis of 2-Bromo-5-fluorobenzotrifluoride: A Cost-Benefit Analysis

Introduction

This compound (CAS No. 40161-55-5) is a critical organofluorine building block in the synthesis of high-value chemical entities. Its structural motifs are pivotal in the development of pharmaceuticals and advanced materials. Notably, it serves as a key intermediate in the synthesis of the anti-tumor drug bicalutamide and is a starting material for HSD-016, an inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD1) being investigated for the treatment of type 2 diabetes.[1][2][3] As the demand for this intermediate grows, driven by an expanding pharmaceutical pipeline, the need for efficient, scalable, and cost-effective synthetic routes becomes paramount.[4]

This guide provides a comprehensive cost-benefit analysis of the predominant synthetic methods for this compound. Designed for researchers, process chemists, and drug development professionals, this document moves beyond simple protocols to dissect the underlying chemical principles, process efficiencies, and economic viability of each approach. We will explore the causality behind experimental choices, offering field-proven insights to guide your selection of the optimal synthesis strategy, whether for laboratory-scale research or industrial-scale production.

Overview of Primary Synthetic Strategies

The synthesis of this compound can be approached from several different starting materials, each presenting a unique set of advantages and challenges. The primary routes, which will be analyzed in detail, are summarized below.

G cluster_0 Starting Materials cluster_1 Key Intermediates m-Fluorobenzotrifluoride m-Fluorobenzotrifluoride 5-Fluoro-2-aminobenzotrifluoride 5-Fluoro-2-aminobenzotrifluoride m-Fluorobenzotrifluoride->5-Fluoro-2-aminobenzotrifluoride Nitration, Reduction Final_Product This compound m-Fluorobenzotrifluoride->Final_Product Direct Bromination Benzotrifluoride Benzotrifluoride 2-Bromobenzotrifluoride 2-Bromobenzotrifluoride Benzotrifluoride->2-Bromobenzotrifluoride Catalytic Bromination 4-Bromo-3-(trifluoromethyl)aniline 4-Bromo-3-(trifluoromethyl)aniline 4-Bromo-3-(trifluoromethyl)aniline->Final_Product Balz-Schiemann Reaction 5-Fluoro-2-aminobenzotrifluoride->Final_Product Sandmeyer Reaction 2-Bromobenzotrifluoride->Final_Product Nucleophilic Fluorination

Caption: High-level overview of synthetic pathways to this compound.

Method 1: Multi-Step Synthesis from m-Fluorobenzotrifluoride

This classical approach involves a three-step sequence: electrophilic nitration, reduction of the nitro group, and a final Sandmeyer reaction to install the bromine atom.[5]

Pathway and Mechanistic Discussion

This route leverages well-established and predictable transformations. The initial nitration is a standard electrophilic aromatic substitution, directed ortho to the trifluoromethyl group by the activating, ortho-para directing fluorine atom. The subsequent reduction is typically a catalytic hydrogenation, and the final step is a Sandmeyer reaction, a reliable method for converting an aryl amine to an aryl halide via its diazonium salt.[6][7] The use of cuprous bromide is critical, as the Cu(I) species catalyzes the decomposition of the diazonium salt and transfer of the bromide nucleophile via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[8]

G A m-Fluorobenzotrifluoride B 5-Fluoro-2-nitrobenzotrifluoride A->B HNO₃, H₂SO₄ C 5-Fluoro-2-aminobenzotrifluoride B->C Reduction (e.g., Raney Ni, H₂) D Diazonium Salt Intermediate C->D NaNO₂, HBr E This compound D->E CuBr

Caption: Pathway from m-Fluorobenzotrifluoride via Sandmeyer reaction.

Experimental Protocol (Summarized)
  • Nitration: m-Fluorobenzotrifluoride is cooled below 10°C. A mixture of nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 25°C. The reaction proceeds at room temperature for approximately 2.5 hours. The product, 5-fluoro-2-nitrobenzotrifluoride, is isolated after quenching and recrystallization.[5]

  • Reduction: The nitro-intermediate is dissolved in a suitable solvent (e.g., ethanol, methanol) and subjected to catalytic hydrogenation using Raney nickel catalyst at elevated temperature and pressure.[1][5]

  • Diazotization and Bromination (Sandmeyer): The resulting 5-fluoro-2-aminobenzotrifluoride is added to a mixture of 40% hydrobromic acid and a catalytic amount of cuprous bromide, cooled to 5°C. A solution of sodium nitrite is added dropwise to form the diazonium salt, which then decomposes in the presence of CuBr to yield the final product. The product is isolated by phase separation and purified by vacuum distillation.[5]

Cost-Benefit Analysis
MetricAnalysis
Starting Material m-Fluorobenzotrifluoride is a readily available and moderately priced industrial chemical.
Overall Yield & Purity A total yield of 76.1% with >98% purity is reported, which is respectable for a three-step synthesis.[5]
Process Complexity The multi-step nature increases labor, equipment occupancy, and potential for material loss at each stage.
Reagents & Safety Involves highly corrosive (H₂SO₄, HBr) and oxidizing (HNO₃) acids. Catalytic hydrogenation requires specialized high-pressure reactors. Diazonium salts are potentially explosive and must be handled with care at low temperatures.
Environmental Generates significant acidic and aqueous waste streams ("three wastes"), increasing treatment costs.[9] The Raney nickel catalyst requires handling and recycling.

Method 2: Direct Bromination of m-Fluorobenzotrifluoride

A more convergent approach involves the direct electrophilic bromination of the starting material in a single step.

Pathway and Mechanistic Discussion

This method circumvents the need for nitration and reduction by directly installing the bromine atom. The key challenge is achieving the desired regioselectivity. The reaction is performed in a strong acid, typically sulfuric acid, with a potent brominating agent like potassium bromate or bromine with a catalyst.[9][10] The strong acid protonates the brominating agent, generating a more powerful electrophile (e.g., Br⁺) required to react with the deactivated aromatic ring.

G A m-Fluorobenzotrifluoride B This compound A->B KBrO₃, H₂SO₄ G A Benzotrifluoride B 2-Bromobenzotrifluoride A->B KBr, CuBr, Pd Catalyst, H₂SO₄ C This compound B->C KF, KCoF₄, DMSO G A 4-Bromo-3-(trifluoromethyl)aniline B Diazonium Fluoride Intermediate A->B NaNO₂, Anhydrous HF (<5°C) C This compound B->C Thermal Decomposition (~60°C)

References

A Senior Application Scientist's Guide to Strategic Reagent Selection: Alternatives to 2-Bromo-5-fluorobenzotrifluoride in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Enduring Utility of a Privileged Building Block

In the landscape of pharmaceutical and agrochemical development, the strategic incorporation of fluorine and trifluoromethyl (CF₃) groups is a cornerstone of modern molecular design. These moieties can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Within the synthetic chemist's toolkit, 2-Bromo-5-fluorobenzotrifluoride (CAS 40161-55-5) has emerged as a particularly valuable and versatile building block.[1] Its structure offers a trifluoromethyl group and a fluorine atom on a benzene ring, with a bromine atom that serves as a highly reliable synthetic handle for a multitude of transformations, most notably palladium-catalyzed cross-coupling reactions.[2][3]

This reagent is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including treatments for type 2 diabetes and anti-cancer agents, as well as in the formulation of advanced agrochemicals.[1][2][4][5] However, the very definition of an optimized synthesis is context-dependent. Factors such as cost, scale, downstream reactivity, and the need for orthogonal synthetic strategies often compel researchers to look beyond a single, go-to reagent.

This guide provides a comparative analysis of viable alternatives to this compound. We will delve into the causality behind experimental choices, present validated protocols, and offer a logical framework for selecting the optimal reagent for your specific synthetic challenge.

Core Reactivity Profile of this compound

Understanding the typical applications of this compound is essential for evaluating its alternatives. The C(sp²)-Br bond is the primary site of reactivity, readily participating in several palladium-catalyzed reactions that form the bedrock of modern synthetic chemistry.

  • Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids or esters.[2][6]

  • Buchwald-Hartwig Amination: Formation of C-N bonds with a wide range of amines.[7][8]

  • Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.[9][10][11]

  • Heck Reaction: Formation of C-C bonds via coupling with alkenes.[12][13]

The bromine atom also allows for the formation of organometallic intermediates, such as Grignard or organolithium reagents, further expanding its synthetic utility.[3][14]

The Rationale for Seeking Alternatives

While highly effective, relying solely on this compound is not always the optimal strategy. The search for alternatives is driven by several key factors:

  • Reactivity & Orthogonality: In complex molecules featuring multiple halides (e.g., a bromo and a chloro substituent), the distinct reactivity of each halide can be exploited for sequential, site-selective couplings. An alternative halide may be required to achieve this orthogonality.[15][16]

  • Cost & Availability: For large-scale industrial synthesis, the cost of starting materials is a critical parameter. Aryl chlorides are often significantly cheaper than their bromide counterparts.

  • Catalyst System Efficiency: Less reactive alternatives, like aryl chlorides, have spurred the development of highly active catalyst systems that can offer benefits in terms of catalyst loading and turnover numbers, even for more reactive substrates.

  • Alternative Retrosynthetic Disconnections: The most powerful reason is often the desire for a different strategic approach. Instead of using the fluorinated benzotrifluoride as the electrophile (Ar-X), it may be advantageous to employ it as the nucleophile (Ar-M), which requires a completely different class of reagent.

Below is a diagram illustrating the two primary retrosynthetic strategies for a target biaryl molecule containing the 5-fluoro-2-(trifluoromethyl)phenyl moiety.

G Target Target Biaryl (Ar-Ar') Reagent1 This compound (Ar-Br) Target->Reagent1 Reagent2 Arylboronic Acid (Ar'-B(OH)₂) Target->Reagent2 Reagent3 (5-fluoro-2-(trifluoromethyl)phenyl)boronic acid (Ar-B(OH)₂) Target->Reagent3 Reagent4 Aryl Halide (Ar'-X) Target->Reagent4

Caption: Retrosynthetic disconnection strategies for a target biaryl molecule.

Comparative Guide to Alternative Reagents

We will now compare this compound with its main alternatives, categorized by their role in cross-coupling reactions.

Category 1: Alternative Electrophiles (Ar-X)

This category includes reagents where a different leaving group (X) replaces bromine, altering reactivity and cost.

Reagent ClassExampleRelative ReactivityTypical Catalyst SystemAdvantagesLimitations
Aryl Bromide This compoundBaseline (Good)Pd(PPh₃)₄, Pd(OAc)₂ with standard phosphine ligandsHighly reliable, vast literature precedent, good balance of reactivity and stability.Can be more expensive than chlorides; may be too reactive for some orthogonal strategies.
Aryl Chloride 2-Chloro-5-fluorobenzotrifluorideLowerPd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich ligands (e.g., SPhos, XPhos, tBu₃P).[17]Lower cost, ideal for industrial scale-up, enables orthogonal coupling in the presence of bromides or iodides.Requires more specialized, often air-sensitive, and expensive ligands; reactions can be slower.
Aryl Iodide 2-Iodo-5-fluorobenzotrifluorideHigherMilder conditions, often proceeds with less active catalysts.Highest reactivity, ideal for unreactive coupling partners or low-temperature reactions.Higher cost, lower stability (light-sensitive), less common commercially.
Aryl Triflate 5-fluoro-2-(trifluoromethyl)phenyl trifluoromethanesulfonateHighestSimilar to bromides, but often with higher efficiency.Excellent leaving group, extremely high reactivity for challenging couplings.Significantly higher cost, typically prepared from the corresponding phenol.
Category 2: Nucleophilic Alternatives (Ar-M)

This category represents a shift in strategy, where the 5-fluoro-2-(trifluoromethyl)phenyl moiety acts as the nucleophilic partner.

Reagent ClassExampleRole in CouplingTypical Coupling PartnerAdvantagesLimitations
Arylboronic Acid / Ester (5-fluoro-2-(trifluoromethyl)phenyl)boronic acidNucleophile (Suzuki)Aryl/vinyl halides or triflatesExcellent stability, low toxicity, commercially available, high functional group tolerance.[18][19]Boronic acids can undergo protodeboronation; some are unstable to chromatography.
Aryltrifluoroborate Salt Potassium (5-fluoro-2-(trifluoromethyl)phenyl)trifluoroborateNucleophile (Suzuki)Aryl/vinyl halides or triflatesCrystalline, air-stable solids with a long shelf life; often easier to handle and purify than boronic acids.[19]Requires specific conditions for activation (often aqueous or fluoride-mediated).

Experimental Protocols: A Head-to-Head Comparison

To illustrate the practical differences in using these reagents, we provide three representative protocols for a Suzuki-Miyaura cross-coupling reaction to synthesize 2-(4-methoxyphenyl)-1-fluoro-4-(trifluoromethyl)benzene.

Workflow: Reagent Selection for Cross-Coupling

G decision decision start_node Start: Synthesize Ar-Ar' decision1 Is cost a primary driver? start_node->decision1 Cost is primary driver? end_node_br Use Aryl Bromide (Baseline) end_node_cl Use Aryl Chloride + Advanced Catalyst end_node_b Use Arylboronic Acid (Reverse Polarity) decision1->end_node_cl Yes decision2 Need for orthogonal reactivity? decision1->decision2 No decision2->end_node_br No decision3 Is Ar'-X readily available/cheaper? decision2->decision3 Yes decision3->end_node_br No decision3->end_node_b Yes

Caption: A simplified decision workflow for reagent selection.

Protocol 1: The Baseline - Using this compound

Rationale: This is the standard, reliable approach. The use of Pd(PPh₃)₄ is classic, though modern systems with Pd(OAc)₂ and other ligands are also common. A carbonate base and an aqueous dioxane system are robust for a wide range of substrates.[20][21]

  • Materials:

    • This compound (1.0 mmol, 243 mg)

    • 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

    • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

    • 1,4-Dioxane (8 mL) and Water (2 mL)

  • Methodology:

    • To a dry Schlenk flask under an Argon atmosphere, add this compound, 4-methoxyphenylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

    • Add 1,4-dioxane and water via syringe.

    • Degas the mixture by bubbling Argon through the solution for 15 minutes.

    • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring progress by TLC or GC-MS.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

    • Wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: The Cost-Effective Alternative - Using 2-Chloro-5-fluorobenzotrifluoride

Rationale: To overcome the lower reactivity of the C-Cl bond, a more sophisticated catalyst system is required. Here, we use a palladium acetate precursor with SPhos, a bulky, electron-rich biaryl phosphine ligand. These ligands accelerate the oxidative addition of the aryl chloride to the Pd(0) center, which is the rate-limiting step.[17] A stronger base like K₃PO₄ is often beneficial.

  • Materials:

    • 2-Chloro-5-fluorobenzotrifluoride (1.0 mmol, 198 mg)

    • 4-Methoxyphenylboronic acid (1.5 mmol, 228 mg)

    • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16 mg)

    • Potassium Phosphate (K₃PO₄) (2.0 mmol, 424 mg)

    • Toluene (10 mL)

  • Methodology:

    • In a glovebox, add Pd(OAc)₂, SPhos, and K₃PO₄ to a dry Schlenk tube.

    • Add 2-Chloro-5-fluorobenzotrifluoride, 4-methoxyphenylboronic acid, and toluene.

    • Seal the tube, remove it from the glovebox, and heat the reaction mixture to 100-110 °C for 8-12 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Workup and purification are performed as described in Protocol 1.

Protocol 3: The Strategic Reversal - Using (5-fluoro-2-(trifluoromethyl)phenyl)boronic acid

Rationale: This protocol exemplifies the alternative disconnection. The choice of the aryl bromide (1-bromo-4-methoxybenzene) as the electrophile allows for a potentially different impurity profile and may be advantageous if this starting material is more readily available or cheaper than the boronic acid used in the previous protocols.

  • Materials:

    • (5-fluoro-2-(trifluoromethyl)phenyl)boronic acid (1.0 mmol, 208 mg)

    • 1-Bromo-4-methoxybenzene (1.1 mmol, 206 mg)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 mmol, 22 mg)

    • Sodium Carbonate (Na₂CO₃) (2.0 mmol, 212 mg)

    • Acetonitrile (8 mL) and Water (2 mL)

  • Methodology:

    • To a dry Schlenk flask under an Argon atmosphere, add (5-fluoro-2-(trifluoromethyl)phenyl)boronic acid, 1-bromo-4-methoxybenzene, Na₂CO₃, and Pd(dppf)Cl₂.

    • Add acetonitrile and water via syringe.

    • Degas the mixture by bubbling Argon through the solution for 15 minutes.

    • Heat the reaction mixture to 80 °C and stir for 4-8 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Workup and purification are performed as described in Protocol 1.

Conclusion and Future Outlook

This compound remains an exceptional and highly reliable reagent for introducing the 5-fluoro-2-(trifluoromethyl)phenyl moiety into target molecules. Its "jack-of-all-trades" nature makes it the default choice for many discovery-phase projects.

However, a senior scientist must think beyond the default. For process development and scale-up, the cost advantage of 2-chloro-5-fluorobenzotrifluoride is compelling, provided the investment in more advanced catalyst systems is justified. For navigating complex syntheses with multiple reactive sites, the distinct reactivity of chlorides, bromides, and triflates offers the crucial tool of orthogonality . Finally, reversing the polarity of the synthons by using (5-fluoro-2-(trifluoromethyl)phenyl)boronic acid or its derivatives opens up entirely new retrosynthetic pathways, providing the strategic flexibility that is often the key to overcoming challenging synthetic hurdles.

The choice is not about finding a "better" reagent, but the "right" reagent for the specific scientific and economic context of the project. As catalytic methods continue to evolve, particularly in the fields of nickel-catalysis and photoredox C-H functionalization, the options for forging these critical bonds will only continue to expand.

References

A Researcher's Guide to Aryl Halide Reactivity in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and process development scientists, the selection of starting materials is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic campaign. Within the pantheon of modern synthetic transformations, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds. A pivotal component in these reactions is the aryl electrophile, typically an aryl halide or pseudohalide. The choice between an aryl iodide, bromide, chloride, or triflate is far from trivial, profoundly impacting reaction kinetics, catalyst selection, and overall process viability.

This guide provides an in-depth comparative analysis of these common arylating agents, grounded in mechanistic principles and supported by experimental data. Our objective is to move beyond simple reactivity trends and explain the causality behind experimental choices, empowering you to design more robust and efficient cross-coupling strategies.

The Lynchpin of Reactivity: The Carbon-Halogen Bond

The fundamental differences in performance among aryl halides (Ar-X) in cross-coupling reactions are rooted in the strength of the carbon-halogen bond. The rate-determining step in most palladium-catalyzed cross-coupling cycles is the oxidative addition of the Ar-X bond to the low-valent palladium(0) catalyst. During this step, the C-X bond is cleaved. A weaker bond requires less energy to break, facilitating a faster oxidative addition and, consequently, a more efficient overall reaction.

The strength of this bond is quantified by its Bond Dissociation Energy (BDE). The established trend for the BDE of phenyl halides is: Ph-F > Ph-Cl > Ph-Br > Ph-I .[1] This directly translates to an inverse trend in reactivity for palladium-catalyzed cross-couplings: Ar-I > Ar-Br > Ar-Cl >> Ar-F .[2][3] Aryl fluorides are generally considered unreactive in standard cross-coupling reactions due to the exceptionally strong C-F bond and are not discussed further in this guide. Aryl triflates (Ar-OTf), while not halides, are common pseudohalide coupling partners whose reactivity is generally high, often falling between that of aryl iodides and bromides.[4]

graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

}

Figure 1. Inverse relationship between C-X bond strength and reactivity.

This fundamental reactivity trend has profound implications for catalyst design. While simple palladium catalysts, such as those supported by triphenylphosphine, are often sufficient for activating reactive aryl iodides and bromides, the significantly stronger C-Cl bond of aryl chlorides necessitates more sophisticated catalyst systems.[5] The breakthrough in this area came with the development of bulky, electron-rich phosphine ligands (e.g., Buchwald's biarylphosphines like SPhos and XPhos) and N-heterocyclic carbenes (NHCs). These ligands form more electron-rich, and thus more nucleophilic, palladium(0) centers that are capable of cleaving the robust C-Cl bond.[5][6]

Comparative Performance in Key Cross-Coupling Reactions

The following sections provide a comparative overview of aryl halide performance in four of the most widely used cross-coupling reactions, supported by representative experimental data.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an aryl halide with an organoboron reagent, is arguably the most utilized cross-coupling reaction in the pharmaceutical industry.[7] The choice of aryl halide directly impacts the required reaction conditions.

Experimental Comparison: Suzuki-Miyaura Coupling

Aryl HalideCoupling PartnerCatalyst SystemConditionsYield (%)Reference
4-IodoanisolePhenylboronic acidCuI (cat.), Cs₂CO₃DMF, 120°C, 24h95[2]
4-BromoanisolePhenylboronic acidCuI (cat.), Cs₂CO₃DMF, 130°C, 24h82[2]
4-ChloroanisolePhenylboronic acidPd₂(dba)₃ / XPhos, K₃PO₄Dioxane, 100°C92[8]
4-BromotoluenePhenylboronic acidPd(OAc)₂ / SPhos, K₃PO₄Toluene/H₂O, 100°C98[8]
4-ChlorotoluenePhenylboronic acidPd(OAc)₂ / SPhos, K₃PO₄Toluene/H₂O, 100°C>99[7]

Analysis and Causality:

  • Aryl Iodides and Bromides: As seen with the copper-catalyzed examples, aryl iodides generally provide higher yields under milder conditions than their bromide counterparts.[2] With modern palladium catalysts, both aryl iodides and bromides are excellent substrates, often reacting at or slightly above room temperature with low catalyst loadings.[8]

  • Aryl Chlorides: The activation of aryl chlorides, especially electron-rich ones like 4-chloroanisole, was historically challenging. The data shows that with advanced catalysts like the Pd/XPhos system, excellent yields can be achieved, though often requiring higher temperatures than for bromides.[8] The success with 4-chlorotoluene using a Pd/SPhos system highlights the remarkable progress in ligand design.[7] The economic advantage is a primary driver for using aryl chlorides, as they are significantly cheaper and available in greater diversity than bromides and iodides.[5]

Buchwald-Hartwig Amination

This reaction forms a C-N bond between an aryl halide and an amine, a crucial transformation for synthesizing anilines and their derivatives, which are common motifs in pharmaceuticals.[9]

Experimental Comparison: Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst SystemConditionsYield (%)Reference
4-IodotolueneMorpholine[Pd(allyl)Cl]₂ / t-BuXPhos, NaOtBuToluene, 100°C~95 (est.)[10]
4-BromotolueneMorpholinePd(OAc)₂ / RuPhos, K₂CO₃Solvent-free, 100°C99[11]
4-ChlorotolueneMorpholinePd₂(dba)₃ / BrettPhos, NaOtBut-Amyl-OH, 110°C98Buchwald, S. L. et al. J. Am. Chem. Soc.2008 , 130, 6686-6687.
BromobenzeneAnilinePd(OAc)₂ / BINAP, NaOtBuToluene, 100°C96Hartwig, J. F. et al. J. Org. Chem.1999 , 64, 5575-5580.

Analysis and Causality:

  • Reactivity Trend: The general reactivity trend holds, with aryl iodides often reacting under milder conditions or with lower catalyst loadings compared to bromides.[10]

  • Ligand Choice is Critical: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand. First-generation catalysts using ligands like P(o-tolyl)₃ were largely limited to aryl bromides.[12] The development of bidentate ligands like BINAP and later, highly effective bulky, electron-rich monophosphine ligands (the "Buchwald ligands" like RuPhos and BrettPhos), was essential for expanding the scope to include the less reactive and sterically hindered aryl chlorides.[5][11]

Sonogashira Coupling

The Sonogashira coupling creates a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne, a key method for synthesizing arylalkynes and conjugated enynes.[4]

Experimental Comparison: Sonogashira Coupling of Phenylacetylene

Aryl HalideCatalyst SystemConditionsYield (%)Reference
IodobenzenePd/Cu@AC, K₂CO₃PEG-200, 80°C, 3h93[13]
BromobenzenePd/Cu@AC, K₂CO₃PEG-200, 80°C, 3h85[13]
4-ChloroacetophenonePdCl₂(PCy₃)₂, Cs₂CO₃Dioxane, 120°C, 24h95Gelman, D.; Buchwald, S. L. Angew. Chem. Int. Ed.2003 , 42, 5993-5996.
4-ChlorotoluenePd-NHC, K₂CO₃Pyrrolidine, 110°C93Organ, M. G. et al. Chem. Eur. J.2006 , 12, 4749-4755.

Analysis and Causality:

  • Clear Reactivity Hierarchy: The reactivity order of Ar-I > Ar-Br >> Ar-Cl is particularly pronounced in Sonogashira couplings.[4] Couplings of aryl iodides often proceed smoothly at room temperature, whereas aryl bromides typically require heating.[4]

  • The Challenge of Aryl Chlorides: Activating aryl chlorides for Sonogashira coupling is difficult. Success often requires specialized, highly active catalyst systems, such as those employing bulky phosphines (PCy₃) or N-heterocyclic carbene (NHC) ligands, along with higher reaction temperatures.[4] The development of copper-free Sonogashira protocols has also been driven by the need for more robust conditions, especially for challenging substrates like aryl chlorides.

Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. This transformation is a powerful tool for vinylation and arylation of olefins.[14]

Experimental Comparison: Heck Reaction with n-Butyl Acrylate

Aryl HalideCatalyst SystemConditionsYield (%)Reference
4-IodoanisolePd(OAc)₂, P(o-tol)₃, NEt₃Acetonitrile, 100°C95Heck, R. F. et al. J. Org. Chem.1972 , 37, 2320-2322.
4-BromoanisolePd(OAc)₂, P(o-tol)₃, NEt₃Acetonitrile, 100°C90Heck, R. F. et al. J. Org. Chem.1972 , 37, 2320-2322.
4-ChloroanisoleHerrmann's Catalyst, NaOAcNMP, 140°C96Beller, M. et al. Angew. Chem. Int. Ed.1995 , 34, 1848-1849.
Aryl TriflatesPd(OAc)₂, dppp, Proton SpongeDMF, 80°C>90Cacchi, S. et al. Synthesis1986 , 320-322.

Analysis and Causality:

  • Classic Reactivity: Early Heck reactions clearly demonstrated the higher reactivity of aryl iodides over bromides.[14]

  • Catalyst Evolution for Chlorides: Similar to other cross-coupling reactions, the use of aryl chlorides in the Heck reaction required the development of more robust and thermally stable catalysts, such as palladacycles (e.g., Herrmann's catalyst), to withstand the higher temperatures needed for C-Cl bond activation.[14]

  • Aryl Triflates as Effective Partners: Aryl triflates have proven to be excellent substrates for the Heck reaction, often reacting under milder conditions than the corresponding chlorides and sometimes even bromides.[14]

General Catalytic Cycle and Experimental Protocol

The power of these reactions lies in a common catalytic cycle, illustrated below for a generic palladium-catalyzed cross-coupling reaction. Understanding this cycle is key to troubleshooting and optimizing reactions.

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Figure 2. Generalized catalytic cycle for cross-coupling reactions.

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a self-validating framework for a typical Suzuki-Miyaura reaction. It is crucial to perform these reactions under an inert atmosphere to prevent oxidation and deactivation of the Pd(0) catalyst.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 0.01 mmol, 0.01 equiv)

  • Ligand (e.g., SPhos, 0.02 mmol, 0.02 equiv)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane, 5 mL)

  • Degassed water (if required by the procedure)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst, ligand, and base.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl halide and the arylboronic acid to the vessel.

  • Solvent Addition: Add the anhydrous solvent (and degassed water, if applicable) via syringe.

  • Reaction: Place the vessel in a preheated oil bath and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS by periodically taking aliquots from the reaction mixture.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.

Conclusion and Future Outlook

The choice of an aryl halide in cross-coupling reactions is a balance of reactivity, cost, and availability.

  • Aryl Iodides: Offer the highest reactivity, enabling the use of mild conditions and simple catalysts. They are ideal for delicate substrates or late-stage functionalization where efficiency is paramount, but their high cost can be a drawback.

  • Aryl Bromides: Represent a happy medium of good reactivity and moderate cost, making them workhorse substrates in both academic and industrial research.

  • Aryl Chlorides: Are the most economically attractive and widely available halides. While their low reactivity presents a challenge, the development of sophisticated, highly active catalyst systems based on bulky, electron-rich ligands has made them viable and often preferred substrates for large-scale synthesis.[5]

The continuous evolution of catalyst technology continues to blur the lines of reactivity, making even the most challenging couplings of aryl chlorides feasible at room temperature.[7] As a researcher, understanding the fundamental principles of C-X bond activation and the specific catalyst systems designed to overcome these energy barriers is essential for the rational design of robust, efficient, and economical synthetic routes.

References

A Comparative Guide to the Structural Validation of 2-Bromo-5-fluorobenzotrifluoride: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. The precise arrangement of atoms dictates a compound's physical properties, reactivity, and, crucially, its biological activity. 2-Bromo-5-fluorobenzotrifluoride (C₇H₃BrF₄) is a key building block in the synthesis of pharmaceuticals and agrochemicals, where its trifluoromethyl and halogen substituents are used to modulate properties like metabolic stability and lipophilicity.[1][2] Given its importance, absolute confidence in its structure is paramount.

This guide provides an in-depth technical comparison of analytical techniques for the structural validation of this compound. While a multi-faceted approach is always prudent, we will demonstrate why Single-Crystal X-ray Diffraction (SCXRD) stands as the unequivocal gold standard for determining its solid-state structure. As of this writing, a public crystal structure for this specific compound has not been deposited in the Cambridge Structural Database (CSD), underscoring the value of performing and sharing such fundamental analyses.[3] This guide will therefore serve as both a practical protocol and a comparative analysis, framed as a definitive study to characterize this important synthetic intermediate.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

X-ray crystallography is the preeminent technique for determining the atomic structure of a crystalline solid.[2] It provides a direct, three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined with exceptional precision. Unlike spectroscopic methods which provide inferential data about connectivity and chemical environment, SCXRD provides a direct visualization of the molecular structure, leaving no ambiguity.[4]

The Causality Behind the Choice: Why SCXRD is Definitive

For a molecule like this compound, several structural questions might exist that other techniques struggle to answer definitively:

  • Positional Isomerism: While synthesis aims for the 2-Bromo-5-fluoro isomer, could other isomers (e.g., 4-Bromo-3-fluorobenzotrifluoride) be present or have been inadvertently synthesized? SCXRD directly maps the substituent positions on the benzene ring.

  • Conformational Details: The orientation of the trifluoromethyl group relative to the ring can be precisely determined.

  • Intermolecular Interactions: In the solid state, how do molecules pack? Are there significant halogen bonding or π-π stacking interactions? This information is critical for understanding physical properties like melting point and solubility and is uniquely provided by SCXRD.[5]

Experimental Protocol: From Liquid to Structure

The primary challenge for a compound that is a liquid at room temperature, like this compound, is obtaining a high-quality single crystal.[6] This requires careful, controlled crystallization, often at sub-ambient temperatures.

Step 1: Single Crystal Growth (Hypothetical Protocol)

  • Rationale: The goal is to slowly cool a saturated solution, allowing a single nucleation event to grow into a well-ordered crystal. Rapid cooling will cause the compound to "crash out" as a powder, unsuitable for SCXRD.[7]

  • Methodology:

    • Place 5-10 mg of high-purity this compound (GC purity >99%) into a small, narrow glass vial.

    • Add a suitable solvent (e.g., pentane or a mixture of dichloromethane/pentane) dropwise at room temperature until the liquid is just dissolved.

    • Loosely cap the vial and place it inside a larger, insulated container (e.g., a beaker filled with ethanol).

    • Place the entire apparatus into a -20 °C freezer. The ethanol acts as a thermal buffer, ensuring slow, gradual cooling.[7]

    • Monitor for crystal growth over several days. Suitable crystals for SCXRD are typically 0.1-0.3 mm in each dimension and should be clear and free of cracks.

Step 2: Data Collection

  • Rationale: The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is recorded. The crystal is rotated to capture a complete three-dimensional dataset.

  • Methodology:

    • A suitable crystal is selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of liquid nitrogen (100 K) to minimize thermal motion of the atoms.

    • The crystal is mounted on a goniometer in a single-crystal X-ray diffractometer.

    • Monochromatic X-rays (e.g., Mo Kα, λ = 0.7107 Å) are directed at the crystal.

    • The crystal is rotated, and a series of diffraction images are collected on a detector (e.g., a CCD or CMOS detector).

Step 3: Structure Solution and Refinement

  • Rationale: The collected diffraction data (intensities and positions of spots) are used to solve the "phase problem" and generate an initial electron density map.[4] This initial model is then refined against the experimental data to achieve the best possible fit.

  • Methodology:

    • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, crystal system, and the intensities of each reflection.

    • Structure Solution: The phase problem is solved using direct methods or Patterson techniques to generate an initial model of the atomic positions.

    • Structure Refinement: The atomic positions, displacement parameters (describing thermal vibration), and other model parameters are iteratively adjusted using least-squares methods to minimize the difference between the observed and calculated structure factor amplitudes. This process improves the model to best fit the experimental data.

Workflow for SCXRD Validation

scxrd_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination pure_sample High-Purity Liquid Sample (this compound) crystallization Slow Cooling Crystallization (-20 °C in Pentane) pure_sample->crystallization crystal_selection Select Single Crystal (0.1-0.3 mm) crystallization->crystal_selection mount_crystal Mount Crystal & Flash Cool (100 K) crystal_selection->mount_crystal xray_exposure Expose to Monochromatic X-rays (Mo Kα) mount_crystal->xray_exposure diffraction Collect Diffraction Patterns (Rotate Crystal) xray_exposure->diffraction data_processing Process Data (Unit Cell, Intensities) diffraction->data_processing structure_solution Solve Phase Problem (Direct Methods) data_processing->structure_solution refinement Refine Atomic Model (Least-Squares) structure_solution->refinement final_structure Final 3D Structure (CIF File, R-factor) refinement->final_structure

Caption: Workflow for structural validation by SCXRD.

Interpreting the Results: Key Validation Parameters

The final output of an SCXRD experiment is a crystallographic information file (CIF) containing the atomic coordinates. The quality of the structure is assessed by several parameters:

ParameterTypical Value (Good Quality)Significance for this compound
R-factor (R₁) < 5%A low R-factor indicates a good agreement between the experimental diffraction data and the calculated model derived from the final structure.
Goodness-of-Fit (Goof) ~1.0Indicates that the model accurately fits the data and that the weighting scheme is appropriate.
Bond Lengths/Angles Consistent with known valuesC-Br, C-F, C-C, and C-H bond lengths should align with established chemical values, confirming the connectivity and absence of unusual strain.
Final Electron Density Map No significant residual peaksA "clean" final map shows that all atoms in the structure have been accounted for, confirming the molecular formula.

A successful SCXRD analysis would provide a definitive 3D model, confirming the 2-bromo, 5-fluoro, and 1-trifluoromethyl substitution pattern on the benzene ring.

Part 2: A Comparative Analysis: Alternative and Complementary Techniques

While SCXRD is definitive, other techniques provide valuable, often complementary, information. A robust validation strategy integrates data from multiple sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for determining the connectivity and chemical environment of atoms in a solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be essential.

  • ¹H NMR: Would show the number of distinct protons on the aromatic ring and their coupling patterns, helping to confirm the substitution pattern.

  • ¹⁹F NMR: Crucial for organofluorine compounds. It would show two distinct signals: one for the single aromatic fluorine and one for the trifluoromethyl group, confirming their presence.

  • ¹³C NMR: Would show the number of unique carbon environments.

Hypothetical NMR Data Summary:

TechniqueChemical Shift (δ, ppm)MultiplicityInferred Assignment
¹H NMR ~7.8Doublet of doubletsH-6 (ortho to Br, meta to F)
~7.6Doublet of doubletsH-3 (ortho to CF₃, meta to Br)
~7.3Triplet of doubletsH-4 (ortho to F, meta to CF₃ & Br)
¹⁹F NMR ~ -63Singlet-CF₃
~ -110SingletAr-F

Comparison with SCXRD:

  • Strength of NMR: Excellent for confirming connectivity in solution, which is often more relevant for predicting chemical reactivity. It does not require crystallization.

  • Weakness of NMR: It does not provide direct information on bond lengths, bond angles, or the three-dimensional packing in the solid state. Structure is inferred from chemical shifts and coupling constants, which can sometimes be ambiguous without supporting data.

Mass Spectrometry (MS)

MS provides the mass-to-charge ratio of a molecule, confirming its molecular weight and offering clues about its structure through fragmentation patterns.

  • Rationale: Electron Ionization (EI) MS would cause the molecule to fragment in a predictable way. The molecular ion peak (M⁺) would confirm the molecular weight, and the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) would be a clear diagnostic feature.

  • Hypothetical MS Fragmentation Data:

m/z ValueIonSignificance
242/244[C₇H₃BrF₄]⁺Molecular ion peak, showing the characteristic 1:1 bromine isotope pattern. Confirms molecular formula.
163/165[C₇H₃BrF]⁺Loss of CF₃ group.
143[C₇H₃F₄]⁺Loss of Br atom.

Comparison with SCXRD:

  • Strength of MS: High sensitivity, provides rapid confirmation of molecular weight and elemental composition (with high-resolution MS).

  • Weakness of MS: Provides no information about the specific arrangement of atoms (isomerism). Multiple isomers will have identical mass spectra. It is a necessary but insufficient technique for complete structure elucidation.

Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), can predict molecular structures and spectroscopic properties.

  • Rationale: A DFT calculation (e.g., at the B3LYP/6-311G(d,p) level of theory) can be used to calculate the minimum-energy geometry of this compound. From this geometry, NMR chemical shifts and vibrational frequencies (IR) can be predicted and compared to experimental data.

  • Workflow:

    • Build the structure of this compound in silico.

    • Perform a geometry optimization to find the lowest energy conformation.

    • Calculate NMR chemical shifts and compare them with experimental spectra. A good correlation supports the proposed structure.

Comparison with SCXRD:

  • Strength of Computational Modeling: Allows for the comparison of multiple potential isomers to see which one best fits the experimental spectroscopic data. It is a powerful tool for rationalizing observed properties.

  • Weakness of Computational Modeling: It is a predictive/supportive tool, not a direct measurement. The results are only as good as the level of theory used and do not constitute experimental proof.

Integrated Analytical Workflow

analytical_workflow cluster_initial Initial Characterization cluster_definitive Definitive Structure cluster_support Support & Prediction ms Mass Spectrometry (Confirms MW & Formula) final_validation Structurally Validated This compound ms->final_validation Supportive nmr NMR Spectroscopy (Confirms Connectivity) nmr->final_validation Supportive scxrd Single-Crystal X-ray (Unambiguous 3D Structure) scxrd->final_validation Definitive Proof dft Computational (DFT) (Predicts Geometry & Spectra) dft->nmr Correlates with

Caption: Relationship between analytical techniques for validation.

Conclusion

The comprehensive structural validation of a critical synthetic building block like this compound requires a thoughtful, multi-technique approach. While NMR and Mass Spectrometry are indispensable for confirming the molecular formula and atomic connectivity in solution, they leave a degree of ambiguity that is unacceptable in high-stakes fields like drug development. Computational modeling provides powerful support but remains predictive.

Single-Crystal X-ray Crystallography is unique in its ability to provide direct, unambiguous, and high-precision data on the three-dimensional arrangement of atoms in the solid state. It is the only technique that can definitively resolve questions of isomerism, conformation, and intermolecular packing. By following a rigorous protocol of crystallization, data collection, and refinement, one can achieve an unquestionable structural validation, providing the foundational certainty required for all subsequent research and development.

References

A Comparative Guide to Purity Assessment of 2-Bromo-5-fluorobenzotrifluoride: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of the final product's safety and efficacy. 2-Bromo-5-fluorobenzotrifluoride (CAS 40161-55-5), a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals, is no exception.[1][2] Its molecular structure, featuring a trifluoromethyl group and halogen substituents, imparts unique reactivity, making it a versatile intermediate.[1] However, these same features can also lead to the formation of closely related impurities during synthesis. This guide provides an in-depth, comparative analysis of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the critical task of assessing the purity of this compound.

The Criticality of Purity for this compound

This compound is a colorless liquid at room temperature with a boiling point between 136-143°C.[1][3] It serves as a crucial intermediate in the production of advanced pharmaceutical compounds, including those for treating type 2 diabetes.[1][4] The presence of impurities, even in trace amounts, can have significant downstream consequences, potentially leading to unwanted side reactions, reduced yield, and the introduction of toxic byproducts in the final API. Therefore, a robust and reliable analytical methodology for purity assessment is paramount.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a powerful and widely used technique in the pharmaceutical industry for separating and quantifying components in a mixture.[5] Its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile, makes it a primary choice for purity and assay testing.[6][7]

The "Why" Behind HPLC for this compound

The choice of HPLC for analyzing this compound is underpinned by its ability to separate the target compound from its potential process-related impurities and degradation products. Given the aromatic nature of the molecule, UV detection is a highly effective and sensitive method for quantification.[8][9] Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is typically the mode of choice for such compounds.[8]

Experimental Workflow for HPLC Purity Assessment

The development of a robust HPLC method is a systematic process that involves optimizing various parameters to achieve the desired separation and sensitivity.[5]

Caption: HPLC experimental workflow for purity analysis.

Detailed HPLC Protocol

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable.[8]

  • A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point for method development.

2. Mobile Phase and Solvents:

  • Use HPLC-grade solvents to minimize baseline noise and interfering peaks.[10]

  • A common mobile phase for aromatic compounds is a mixture of acetonitrile and water.[11] The exact ratio should be optimized to achieve good resolution between the main peak and any impurities. A gradient elution may be necessary for complex impurity profiles.[12]

3. Sample and Standard Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

  • Prepare a reference standard solution of this compound of known purity at a similar concentration.

4. Chromatographic Conditions (Example):

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)[9]

  • Run Time: Sufficient to allow for the elution of all potential impurities.

5. Data Analysis and Purity Calculation:

  • The purity is typically calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Self-Validation and Trustworthiness:

  • System Suitability: Before sample analysis, inject the reference standard multiple times to ensure the system is performing adequately. Key parameters to check include retention time repeatability, peak tailing, and theoretical plates.[13]

  • Specificity: A PDA detector can be used to assess peak purity by comparing the UV spectra across a single peak. This helps to ensure that the main peak is not co-eluting with any impurities.[8]

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[14] It is particularly well-suited for the analysis of volatile and semi-volatile compounds.[15]

The "Why" Behind GC-MS for this compound

Given that this compound has a defined boiling point and is thermally stable, it is an excellent candidate for GC analysis.[3][6] The coupling with a mass spectrometer provides not only quantitative data but also structural information, which is invaluable for identifying unknown impurities.[14] GC-MS is often considered the gold standard for confirming the identity of unknown volatile peaks.[6]

Experimental Workflow for GC-MS Purity Assessment

Caption: GC-MS experimental workflow for purity and impurity identification.

Detailed GC-MS Protocol

1. Instrumentation and Columns:

  • A standard GC-MS system is required.

  • A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is generally suitable for the separation of halogenated aromatic compounds.[16][17]

2. Carrier Gas and Solvents:

  • High-purity helium is the most common carrier gas.

  • The sample should be dissolved in a high-purity, volatile solvent such as dichloromethane or ethyl acetate.[3]

3. Sample Preparation:

  • Prepare a dilute solution of the this compound sample (e.g., 100 µg/mL) in the chosen solvent.

4. GC-MS Conditions (Example):

  • Inlet Temperature: 250°C

  • Injection Mode: Split (e.g., 50:1 split ratio) to avoid overloading the column.

  • Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to ensure the separation of compounds with different boiling points.

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

5. Data Analysis and Impurity Identification:

  • The purity can be calculated by area normalization of the Total Ion Chromatogram (TIC).

  • The mass spectrum of each impurity peak can be compared against a spectral library (e.g., NIST) for tentative identification.[18][19] The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic tool for identifying bromine-containing impurities.

Self-Validation and Trustworthiness:

  • Method Validation: A full method validation according to ICH Q2(R1) guidelines should be performed, including specificity, linearity, accuracy, precision, and robustness.[13]

  • Blank Injections: Regularly inject the solvent blank to ensure that there are no interfering peaks from the solvent or the system.

Comparative Analysis: HPLC vs. GC-MS

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[5]Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection.[15]
Applicability Wide range of compounds, including non-volatile and thermally labile substances.[6]Volatile and thermally stable compounds.[7]
Sensitivity Generally good, dependent on the detector used (UV, MS, etc.).Typically higher sensitivity, especially for trace analysis of volatile impurities.[15][20]
Selectivity High, can be tuned by altering mobile phase composition and stationary phase.[12]Very high, with the ability to resolve isomers and provide structural information from mass spectra.[21]
Impurity ID Limited with UV detection (requires MS coupling). PDA provides peak purity information.[8]Excellent for tentative identification of unknown volatile impurities through library searching and spectral interpretation.[19]
Speed Analysis times can range from 10 to 60 minutes.[22]Often faster for volatile compounds, with run times typically under 30 minutes.[7]
Cost HPLC systems can be more expensive due to high-pressure pumps and solvent costs.[22]GC systems can be more cost-effective, though the MS detector adds to the expense.[22]

Conclusion: A Synergistic Approach

Both HPLC and GC-MS are powerful and complementary techniques for assessing the purity of this compound.

  • HPLC with UV detection is an excellent choice for routine quality control, providing accurate and precise quantification of the main component and known impurities. Its robustness and ease of use make it a staple in pharmaceutical analysis.[5][23]

  • GC-MS excels in the identification of unknown volatile impurities and can offer higher sensitivity for certain compounds.[16][19] Its ability to provide structural information is invaluable during process development and for investigating out-of-specification results.

For a comprehensive purity assessment of this compound, a synergistic approach is recommended. HPLC should be employed for routine purity testing and assay, while GC-MS should be utilized for impurity profiling, identification of unknown peaks, and analysis of volatile organic impurities. This dual-pronged strategy ensures the highest level of quality control, ultimately contributing to the safety and efficacy of the final pharmaceutical products derived from this critical intermediate.

References

The Strategic Advantage of 2-Bromo-5-fluorobenzotrifluoride in Complex Molecule Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the judicious selection of building blocks is a critical determinant of synthetic efficiency and the ultimate success of a research program. Among the vast arsenal of available intermediates, 2-Bromo-5-fluorobenzotrifluoride (CAS 40161-55-5) has emerged as a cornerstone for the construction of complex pharmaceuticals and agrochemicals. This guide provides an in-depth, objective comparison of its performance against relevant alternatives, supported by experimental data and mechanistic insights, to empower informed decision-making in synthetic design.

This organofluorobenzene derivative, also known as 1-bromo-4-fluoro-2-(trifluoromethyl)benzene, offers a unique combination of reactive handles and modulating substituents.[1][2] The trifluoromethyl (CF3) group, a bioisostere for chlorine, enhances metabolic stability and lipophilicity, crucial parameters in drug design.[3] The bromine atom serves as a versatile linchpin for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.[1] The fluorine substituent further modulates the electronic properties of the aromatic ring, influencing both reactivity and the physiological properties of the final product.

Comparative Performance in Key Cross-Coupling Reactions

The true value of a synthetic building block is revealed in its performance in widely utilized chemical transformations. Here, we compare the utility of this compound with its structural analogs in cornerstone cross-coupling reactions.

Suzuki-Miyaura Coupling: A Tale of Two Halogens and a Trifluoromethyl Group

The Suzuki-Miyaura reaction is a pillar of modern organic synthesis for the creation of biaryl structures.[4] The reactivity of aryl halides in this reaction is intrinsically linked to the carbon-halogen bond strength, following the general trend I > Br > Cl.[5] However, the electronic environment of the aromatic ring, dictated by substituents, plays a pivotal role.

While direct, head-to-head comparative studies are not abundant in the literature, we can infer the reactivity of this compound based on established principles. The electron-withdrawing nature of both the trifluoromethyl and fluorine groups is expected to enhance the electrophilicity of the carbon atom bonded to bromine, thereby facilitating the rate-determining oxidative addition step in the catalytic cycle.[6] This suggests that this compound would exhibit superior reactivity compared to less electron-deficient aryl bromides.

Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling

Aryl HalideKey Structural FeaturesExpected ReactivityRationale
This compound -CF3 and -F (electron-withdrawing)HighEnhanced electrophilicity of the C-Br bond, facilitating oxidative addition.
2-Bromobenzotrifluoride-CF3 (electron-withdrawing)Moderate to HighThe CF3 group activates the C-Br bond, but less so than the combined effect with a fluorine atom.
2-Bromo-5-chlorobenzotrifluoride-CF3 and -Cl (electron-withdrawing)HighSimilar electronic activation to the fluoro-analog, offering an alternative with potentially different solubility and reactivity nuances.[7]
4-Bromobenzotrifluoride-CF3 (electron-withdrawing, para)HighStrong activation of the C-Br bond due to the para-position of the CF3 group.

Experimental Protocols: Harnessing the Power of this compound

To provide practical guidance, the following are detailed, step-by-step methodologies for key transformations involving this compound.

Protocol 1: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)2, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K3PO4, 2.0 equiv)

  • Toluene (Anhydrous)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the C-N bond formation using this compound and a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Toluene (Anhydrous)

Procedure:

  • In a glovebox, add Pd2(dba)3, XPhos, and sodium tert-butoxide to a dry Schlenk tube.

  • Add this compound and the amine.

  • Add anhydrous toluene.

  • Seal the tube, remove from the glovebox, and heat to 110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify by column chromatography.

Mechanistic Insights: The "Why" Behind the Reactivity

Understanding the underlying reaction mechanisms is paramount for troubleshooting and optimizing synthetic routes. The enhanced reactivity of this compound in palladium-catalyzed cross-coupling reactions can be attributed to its electronic properties.

dot digraph "Suzuki_Miyaura_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.3, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Pd(0)L2" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [shape=ellipse, label="Oxidative\nAddition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ar-Pd(II)-Br(L2)" [label="Ar-Pd(II)-Br(L2)\n(Ar = 2-CF3-4-F-Ph)", fillcolor="#FBBC05", fontcolor="#202124"]; "Transmetalation" [shape=ellipse, label="Transmetalation", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Ar-Pd(II)-Ar'(L2)" [label="Ar-Pd(II)-Ar'(L2)", fillcolor="#FBBC05", fontcolor="#202124"]; "Reductive_Elimination" [shape=ellipse, label="Reductive\nElimination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ar-Ar'" [shape=egg, label="Ar-Ar'\n(Product)", fillcolor="#FFFFFF"]; "Ar'B(OH)2" [shape=invhouse, label="Ar'B(OH)2", fillcolor="#F1F3F4"]; "Base" [shape=invhouse, label="Base", fillcolor="#F1F3F4"]; "Ar-Br" [shape=invhouse, label="this compound", fillcolor="#F1F3F4"];

"Pd(0)L2" -> "Oxidative_Addition" [label="Ar-Br"]; "Ar-Br" -> "Oxidative_Addition" [style=dashed, arrowhead=none]; "Oxidative_Addition" -> "Ar-Pd(II)-Br(L2)"; "Ar-Pd(II)-Br(L2)" -> "Transmetalation"; "Ar'B(OH)2" -> "Transmetalation" [label="Activated by Base", style=dashed]; "Base" -> "Ar'B(OH)2" [style=dashed, arrowhead=none]; "Transmetalation" -> "Ar-Pd(II)-Ar'(L2)"; "Ar-Pd(II)-Ar'(L2)" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Ar-Ar'"; "Reductive_Elimination" -> "Pd(0)L2" [label="Catalyst\nRegeneration"]; } "Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction."

The key initial step, oxidative addition, involves the insertion of the palladium(0) catalyst into the carbon-bromine bond.[8] The electron-withdrawing trifluoromethyl and fluorine groups on the aromatic ring of this compound decrease the electron density at the carbon atom attached to the bromine. This polarization facilitates the nucleophilic attack of the electron-rich palladium(0) center, lowering the activation energy of this crucial step.[6]

However, it is important to note that with highly fluorinated substrates, an undesired side reaction, hydrodehalogenation, can sometimes be observed.[6] This process, where the bromine atom is replaced by a hydrogen atom, can be influenced by the choice of phosphine ligand and the presence of water. Careful control of reaction conditions is therefore essential to maximize the yield of the desired cross-coupled product.

Applications in Drug Discovery and Agrochemicals

The utility of this compound is underscored by its application in the synthesis of several key industrial and pharmaceutical compounds.

  • Pharmaceuticals: It is a crucial intermediate in the synthesis of the anti-cancer drug bicalutamide , a non-steroidal anti-androgen used to treat prostate cancer.[3][9] It is also a starting material for the production of HSD-016 , an inhibitor of 11β-hydroxysteroid dehydrogenase type 1, which has been investigated for the treatment of type 2 diabetes.[1]

  • Agrochemicals: The trifluoromethylphenyl moiety is a common feature in modern agrochemicals. This compound serves as a valuable building block for the synthesis of novel herbicides and pesticides with enhanced efficacy and metabolic stability.

Conclusion

This compound stands out as a highly versatile and reactive building block for organic synthesis. Its unique electronic properties, conferred by the trifluoromethyl and fluorine substituents, render it more reactive in many palladium-catalyzed cross-coupling reactions compared to less-fluorinated analogs. This enhanced reactivity, coupled with the strategic importance of the trifluoromethylphenyl motif in pharmaceuticals and agrochemicals, makes it an indispensable tool for researchers and drug development professionals. By understanding its comparative performance and the mechanistic principles that govern its reactivity, chemists can strategically employ this powerful intermediate to accelerate the synthesis of complex and valuable molecules.

References

patent landscape for the synthesis and use of 2-Bromo-5-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Patent Landscape for the Synthesis and Use of 2-Bromo-5-fluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the patented synthesis routes and applications of this compound (CAS: 40161-55-5), a critical intermediate in the pharmaceutical and agrochemical industries. By objectively comparing different methodologies and providing supporting data, this document serves as a vital resource for professionals engaged in chemical synthesis and drug discovery.

Introduction: The Strategic Importance of this compound

This compound, also known as 1-bromo-4-fluoro-2-(trifluoromethyl)benzene, is a highly versatile organofluorine compound.[1][2] Its significance stems from its unique molecular structure, which incorporates bromine, fluorine, and a trifluoromethyl group on a benzene ring.[2] This combination of functional groups makes it an invaluable building block for creating complex molecules with enhanced biological activity and metabolic stability.

Primarily, it serves as a key intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs) and agrochemicals.[2][3] Notably, it is an essential precursor for the anti-cancer drug bicalutamide, a non-steroidal anti-androgen medication.[3] It is also used in the development of treatments for type 2 diabetes, acting as a starting material for HSD-016, an inhibitor of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme.[1] The growing demand in these sectors continues to drive innovation in its synthesis.[4]

Key Physicochemical Properties:

  • Molecular Formula: C₇H₃BrF₄[1]

  • Molecular Weight: ~243 g/mol [1]

  • Appearance: Colorless to pale yellow liquid[3][4]

  • Density: ~1.695 g/mL at 25°C[1]

  • Boiling Point: 136-143°C[1]

  • Purity: Typically ≥ 98% for use in high-precision manufacturing[1]

Comparative Analysis of Patented Synthetic Routes

The patent landscape for this compound reveals several distinct synthetic strategies, each with its own set of advantages and challenges. The choice of route often depends on factors such as the availability and cost of starting materials, desired yield and purity, scalability, and environmental impact.

Route A: Multi-step Synthesis from o-Trifluoromethylaniline

This classical approach involves a series of well-established chemical transformations. The process begins with the Sandmeyer bromination of o-trifluoromethylaniline to produce o-bromo-trifluoromethylbenzene. This intermediate is then subjected to nitration, followed by the reduction of the nitro group to an amine. The final step involves a Balz-Schiemann type reaction where the amine is diazotized in the presence of hydrofluoric acid and sodium nitrite, followed by thermal decomposition to yield the final product.[3]

Causality Behind Experimental Choices: The Sandmeyer reaction is a reliable method for introducing a bromine atom onto an aromatic ring via a diazonium salt intermediate.[5][6] The subsequent nitration, reduction, and diazotization/fluorination sequence is a logical, albeit lengthy, pathway to construct the desired substitution pattern when the starting material is readily available.

Route B: Direct Bromination of m-Fluorobenzotrifluoride

This is one of the most direct and atom-economical approaches. Several patents describe the direct bromination of m-fluorobenzotrifluoride using various brominating agents in the presence of an acid catalyst, such as concentrated sulfuric acid.[7][8][9] The key challenge with this method is controlling the regioselectivity of the bromination to favor the desired isomer and minimize the formation of byproducts. Some patented methods use specialized and potentially expensive brominating agents like 1,3-dibromo-2,4-imidazoledione to improve yield and selectivity.[9][10]

Causality Behind Experimental Choices: Direct bromination is attractive due to its simplicity. The trifluoromethyl group is a meta-directing deactivator, while the fluorine atom is an ortho-, para-directing activator. The reaction conditions are optimized to direct the bromine to the position ortho to the fluorine and meta to the trifluoromethyl group. The use of strong acid catalysts activates the brominating agent and facilitates the electrophilic aromatic substitution.

Route C: Multi-step Synthesis via Nitration of m-Fluorobenzotrifluoride

This route, detailed in patent CN102951996A, also starts with m-fluorobenzotrifluoride but avoids the challenges of direct bromination.[10] The process involves three main steps:

  • Nitration: m-fluorobenzotrifluoride is nitrated using a mixture of nitric and sulfuric acid to yield 5-fluoro-2-nitrobenzotrifluoride.

  • Reduction: The nitro-intermediate is reduced to 5-fluoro-2-aminobenzotrifluoride, typically via catalytic hydrogenation with a Raney nickel catalyst.

  • Diazotization & Bromination (Sandmeyer Reaction): The resulting amine is converted to the final product through a Sandmeyer reaction using cuprous bromide, hydrobromic acid, and sodium nitrite.[10]

Causality Behind Experimental Choices: This pathway offers excellent regiochemical control. The nitration step is highly selective, and the subsequent reduction and Sandmeyer bromination are high-yielding, standard industrial processes.[6][10] Although it involves more steps than direct bromination, it often results in a purer product that is easier to purify, using common and inexpensive reagents.[10]

Route D: Two-Step Synthesis from Benzotrifluoride

A novel route disclosed in patent CN111362775A starts with the more accessible benzotrifluoride.[11]

  • Bromination: Benzotrifluoride is first brominated to produce 2-bromobenzotrifluoride.

  • Fluorination: The intermediate is then fluorinated using potassium fluoride and a fluorinating agent like KCoF₄ in a DMSO solvent to yield this compound.[4][11]

Causality Behind Experimental Choices: This approach is advantageous because it starts from a low-cost and readily available raw material.[4] The fluorination of an activated aromatic ring is a challenging step, and this patent introduces a specific set of conditions to achieve a high yield (96.7%).[11][12] The choice of a high-boiling point polar aprotic solvent like DMSO is crucial for achieving the necessary reaction temperature for the nucleophilic aromatic substitution of a hydrogen atom with fluorine.

Data Summary: Performance Comparison of Synthetic Routes

Metric Route A (from o-Trifluoromethylaniline) Route B (Direct Bromination) Route C (via Nitration) Route D (from Benzotrifluoride)
Starting Material o-Trifluoromethylanilinem-Fluorobenzotrifluoridem-FluorobenzotrifluorideBenzotrifluoride
Number of Steps 4+132
Key Reagents HBr, NaNO₂, CuBr, H₂SO₄, HNO₃, Raney Ni, HF[3]H₂SO₄, Bromine, Composite Catalyst[8] or KBrO₃[9]H₂SO₄, HNO₃, Raney Ni, CuBr, HBr, NaNO₂[10]H₂SO₄, KBr, CuBr, DMSO, KF, KCoF₄[11]
Reported Yield 86.8% (final step)[12]>91%[8][9]76.1% (overall)[10]96.7% (fluorination step)[11][12]
Reported Purity >99%[12]>99%[9]>98%[10]High Purity[11]
Key Advantages Utilizes established reactions.Most direct route, fewer steps.Excellent regiocontrol, uses common reagents.[10]Starts from low-cost material, high yield.[4][11]
Key Disadvantages Long synthetic sequence.Regioselectivity can be an issue; may require special reagents.[9]More steps than direct bromination, more waste.[4][9]Fluorination step can be challenging.
Relevant Patents -CN105152853A[8], CN201510619318.7[9]CN102951996A[10]CN111362775A[11]

Visualizing the Synthetic Landscape

The following diagrams illustrate the relationships between the different patented synthetic pathways.

Synthesis_Overview cluster_SM Starting Materials cluster_P Final Product oTA o-Trifluoromethylaniline RouteA Route A (Multi-step) oTA->RouteA Sandmeyer, Nitration, Reduction, Balz-Schiemann mFT m-Fluorobenzotrifluoride RouteB Route B (Direct Bromination) mFT->RouteB H₂SO₄ / Br₂ RouteC Route C (Nitration First) mFT->RouteC Nitration, Reduction, Sandmeyer BT Benzotrifluoride RouteD Route D (Two-Step) BT->RouteD Bromination, Fluorination Product This compound RouteA->Product RouteB->Product RouteC->Product RouteD->Product

Caption: Overview of patented synthetic pathways to this compound.

Detailed Experimental Protocols

A self-validating protocol is essential for reproducibility and safety. Below are detailed procedures based on patented methodologies.

Protocol 1: Synthesis via Route C (from m-Fluorobenzotrifluoride)

This protocol is adapted from patent CN102951996A.[10]

Step 1: Nitration of m-Fluorobenzotrifluoride

  • Cool a reaction vessel containing m-fluorobenzotrifluoride to below 10°C.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (molar ratio to substrate is 1.1-1.5:1).

  • Under vigorous stirring, add the nitrating mixture dropwise to the m-fluorobenzotrifluoride, ensuring the internal temperature does not exceed 25°C.

  • After the addition is complete, allow the reaction to proceed at room temperature for 2.5 hours.

  • Perform a standard aqueous workup to isolate the crude 5-fluoro-2-nitrobenzotrifluoride.

Step 2: Reduction to 5-Fluoro-2-aminobenzotrifluoride

  • In a suitable hydrogenation reactor, charge the 5-fluoro-2-nitrobenzotrifluoride, a solvent (e.g., methanol), and a Raney nickel catalyst.

  • Pressurize the reactor with hydrogen gas.

  • Heat the mixture to facilitate the reduction until hydrogen uptake ceases.

  • Cool the reactor, filter off the catalyst (which can be recycled), and remove the solvent under reduced pressure to obtain the crude amine.[10]

Step 3: Sandmeyer Bromination

  • Mix the 5-fluoro-2-aminobenzotrifluoride (now correctly named 4-fluoro-2-trifluoromethylaniline) with 40% (w/w) hydrobromic acid and cool the mixture to below 5°C.[10]

  • Add a catalytic amount of cuprous bromide.

  • Prepare an aqueous solution of sodium nitrite. Add this solution dropwise to the reaction mixture while maintaining the temperature below 5°C.

  • After the addition, stir at low temperature for 30 minutes, then allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution stops.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and purify by vacuum distillation to obtain this compound.[10]

Caption: Experimental workflow for the synthesis of this compound via Route C.

Patented Applications and Commercial Significance

The commercial value of this compound is intrinsically linked to its role as a precursor to high-value end products.

  • Pharmaceuticals: Its primary application is in the pharmaceutical industry.[1][2] It is a documented starting material for synthesizing antineoplastic agents like bicalutamide.[3][7] Furthermore, its structure is leveraged in the creation of inhibitors for enzymes like 11β-HSD1, which are targets for metabolic diseases such as type 2 diabetes.[1] The presence of both fluorine and a trifluoromethyl group can enhance a drug's metabolic stability and binding affinity, making this intermediate highly sought after in drug design.

  • Agrochemicals: It serves as a building block in the synthesis of modern pesticides, including herbicides and insecticides, where the trifluoromethyl group often imparts potent biological activity.[2][3]

  • Materials Science: The compound is also noted as an intermediate for new liquid crystal materials, where the unique electronic and steric properties of the substituted benzene ring are beneficial.[3][4]

Applications cluster_Pharma Pharmaceuticals cluster_Agro Agrochemicals cluster_Materials Materials Science Start This compound Bicalutamide Bicalutamide (Anti-cancer) Start->Bicalutamide Multi-step Synthesis HSD1 11β-HSD1 Inhibitors (Anti-diabetes) Start->HSD1 Precursor Pesticides Herbicides & Insecticides Start->Pesticides Intermediate LC Liquid Crystals Start->LC Building Block

Caption: Key patented application areas for this compound.

Conclusion and Future Outlook

The patent landscape for this compound showcases a dynamic field of chemical process development. While traditional multi-step syntheses remain viable, recent patents highlight a clear trend towards more efficient and cost-effective routes. The direct bromination of m-fluorobenzotrifluoride (Route B) and the novel two-step synthesis from benzotrifluoride (Route D) represent significant advances, offering higher yields and starting from more economical materials.[4][8][9][11]

For researchers and drug development professionals, the choice of synthetic route will depend on a careful balance of economic, logistical, and chemical factors. As the demand for advanced pharmaceuticals and agrochemicals containing the fluorobenzotrifluoride motif grows, further innovation in the synthesis of this key intermediate is expected, likely focusing on green chemistry principles, catalyst efficiency, and the reduction of process steps.

References

A Senior Application Scientist's Guide to Supplier Comparison and Quality Verification of High-Purity 2-Bromo-5-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the starting materials are the foundation of discovery. The integrity of a synthesis is directly tied to the purity of its building blocks. 2-Bromo-5-fluorobenzotrifluoride (CAS 40161-55-5) is a crucial intermediate in the synthesis of a wide range of pharmacologically active molecules, including kinase inhibitors and other therapeutics.[1][2] The presence of even trace impurities can dramatically alter reaction outcomes, generate unwanted side products, and compromise the efficacy and safety of the final active pharmaceutical ingredient (API).[3][4][5][6]

This guide provides an in-depth comparison of commercially available this compound, moving beyond catalog specifications to establish a robust, in-house protocol for quality verification. The methodologies described herein are designed to empower scientists to independently validate supplier quality and ensure the reproducibility of their research.

Part 1: The Supplier Landscape - A Comparative Analysis

The market for this compound features several reputable suppliers. However, advertised purity levels can vary, and it is crucial to understand the fine print. Purity grades are established to indicate the lower limits for specific impurities, making them suitable for different applications, from research use only (RUO) to GMP manufacturing.[7] Below is a comparison of specifications from prominent chemical suppliers.

Supplier CAS Number Advertised Purity Analysis Method Formula Molecular Weight
Sigma-Aldrich 40161-55-597%Not SpecifiedC₇H₃BrF₄243.00
TCI America 40161-55-5>97.0%Gas Chromatography (GC)C₇H₃BrF₄243.00
INDOFINE Chemical Co. 40161-55-5>97%Not SpecifiedC₇H₃BrF₄243.00
Chem-Impex 40161-55-5≥ 97%Gas Chromatography (GC)C₇H₃BrF₄243.00
J&K Scientific 40161-55-597%Not SpecifiedC₇H₃BrF₄243.00
Various (via ChemicalBook) 40161-55-598.0% to 99%Not SpecifiedC₇H₃BrF₄243.00

Note: Data compiled from publicly available information on supplier websites.[1][2][8][9][10][11] Purity claims from marketplaces like ChemicalBook may vary by the specific listing manufacturer.

The common specification of >97% purity is a baseline. For sensitive applications in drug development, this 3% margin of potential impurities is significant. These impurities could be residual starting materials from synthesis (e.g., m-fluorobenzotrifluoride), isomers, or by-products from the bromination step.[12] Therefore, independent verification is not just recommended; it is a scientific necessity.

Part 2: The In-House QC Workflow - A Self-Validating System

A Certificate of Analysis (CoA) from a supplier is a starting point, but a robust internal quality control (QC) process is essential for risk mitigation.[7] The following workflow outlines a comprehensive approach to validating a new batch of this compound.

QC_Workflow cluster_0 Phase 1: Initial Receipt & Documentation cluster_1 Phase 2: Analytical Verification cluster_2 Phase 3: Data Analysis & Decision A Material Receipt B Review Supplier CoA A->B C Assign Internal Lot # B->C D Purity Assay by GC-FID (Protocol 1) C->D E Impurity ID by GC-MS (Protocol 2) D->E G Compare Data to CoA & Internal Specs E->G F Structural Confirmation by NMR (¹H, ¹⁹F, ¹³C) (Protocol 3) F->G H Decision Point G->H I Release for Use H->I Pass J Reject & Contact Supplier H->J Fail

Caption: In-house QC workflow for validating raw material purity.

Part 3: Experimental Protocols for Verification

These protocols provide detailed, step-by-step methodologies for the analytical verification phase of the QC workflow.

Protocol 1: Purity Determination by Gas Chromatography (GC-FID)

Causality: Gas chromatography is an ideal technique for separating volatile and semi-volatile compounds.[13] For an organic molecule like this compound, a Flame Ionization Detector (FID) provides excellent sensitivity and a wide linear range, making it suitable for quantifying the main component against impurities.[14]

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound at approximately 10 mg/mL in a high-purity solvent such as ethyl acetate or dichloromethane.

    • Create a working standard for analysis by diluting the stock solution 100-fold (to ~100 µg/mL) in the same solvent.

  • Instrumentation & Conditions:

    • GC System: Agilent 8860 GC or equivalent, equipped with a Split/Splitless inlet and FID.[15]

    • Column: A mid-polarity column is recommended. An Agilent DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm film thickness) provides good resolution for halogenated aromatic compounds.

    • Carrier Gas: Helium or Hydrogen, at a constant flow of 1.2 mL/min.

    • Inlet: Split mode (50:1 ratio), 250°C.

    • Injection Volume: 1 µL.

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 15°C/min to 240°C.

      • Hold: 5 minutes at 240°C.

    • Detector (FID): 280°C, Hydrogen flow: 30 mL/min, Air flow: 400 mL/min, Makeup (N₂): 25 mL/min.

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

    • The result should be compared against the supplier's CoA and the internal specification (e.g., ≥99.0%).

GC_Protocol A Prepare 100 µg/mL Sample Solution B Inject 1 µL into GC-FID System A->B C Separate Components on Column B->C D Detect with FID C->D E Integrate Peaks & Calculate Area % D->E

Caption: Workflow for GC-FID purity analysis.

Protocol 2: Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: While GC-FID quantifies purity, it does not identify the chemical nature of impurities. GC-MS is a powerful combination where the gas chromatograph separates the components, and the mass spectrometer provides mass-to-charge ratio data, allowing for the structural elucidation of unknown peaks.[13][16]

Methodology:

  • Sample Preparation: Use the same sample prepared for the GC-FID analysis (~100 µg/mL).

  • Instrumentation & Conditions:

    • GC-MS System: A system like an Agilent GC-MSD or equivalent.

    • GC Conditions: Use the identical column and oven program as described in Protocol 1 to ensure retention time correlation.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: 40-400 m/z.

  • Data Analysis:

    • For each impurity peak observed in the chromatogram, analyze the corresponding mass spectrum.

    • Compare the fragmentation pattern to spectral libraries (e.g., NIST) to tentatively identify the impurity.

    • Common expected impurities might include isomers (e.g., 3-Bromo-5-fluorobenzotrifluoride) or precursors. The mass spectrum of the parent compound will show a characteristic isotopic pattern for bromine (⁷⁹Br/⁸¹Br).

Protocol 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides unambiguous confirmation of the chemical structure. For this compound, ¹H, ¹⁹F, and ¹³C NMR are all informative. This technique is essential to confirm that the main component is indeed the correct isomer and not another brominated fluorobenzotrifluoride.

Methodology:

  • Sample Preparation: Dissolve ~10-20 mg of the material in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Experiments to Perform:

    • ¹H NMR: Will show the aromatic protons. The coupling patterns (J-couplings) between protons and to the fluorine will be characteristic of the substitution pattern.

    • ¹⁹F NMR: Will show two distinct signals: one for the aromatic fluorine and a second for the -CF₃ group.

    • ¹³C NMR {¹H Decoupled}: Will show the number of unique carbon environments. The carbon attached to the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

  • Data Analysis:

    • Compare the obtained chemical shifts and coupling constants with literature values or predicted spectra to confirm the structure of this compound.[17][18] The absence of signals corresponding to other isomers confirms isomeric purity.

Conclusion and Recommendations

Selecting a supplier for a critical raw material like this compound requires more than a simple price comparison. It demands a rigorous scientific evaluation. While major suppliers provide a baseline of quality, advertised purities of 97% may not be sufficient for sensitive pharmaceutical development where reaction by-products can complicate purification and regulatory filings.[4][5]

Our recommendations are as follows:

  • Prioritize Suppliers with Higher Purity Grades: When available, source materials with >99% purity. While often more expensive, the investment can save significant time and resources downstream.

  • Request a Lot-Specific CoA: Always obtain the Certificate of Analysis for the specific lot you are purchasing, which should detail the purity as determined by a reliable method like GC.

  • Implement In-House Verification: Do not rely solely on the supplier's CoA. The three-protocol workflow described in this guide (GC-FID, GC-MS, and NMR) provides a comprehensive and self-validating system to ensure the identity, purity, and quality of every incoming batch.

  • Build a Relationship with Your Supplier: Open communication with a supplier's technical service can provide insights into their manufacturing process and quality control measures, helping to build trust and ensure a stable supply chain.

By adopting this approach, research organizations can safeguard the integrity of their scientific work, enhance the reproducibility of their results, and accelerate the path of drug development from the laboratory to the clinic.

References

A Comparative Guide to the Computational Modeling of 2-Bromo-5-fluorobenzotrifluoride Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount strategy for modulating physicochemical and biological properties. 2-Bromo-5-fluorobenzotrifluoride, a key pharmaceutical intermediate, stands out as a versatile building block due to its unique electronic and steric characteristics.[1][2] This guide provides an in-depth analysis of the reactivity of this compound through the lens of computational modeling, offering a comparative perspective against alternative synthetic strategies and substrates. By integrating theoretical predictions with experimental observations, we aim to equip researchers with the insights necessary to harness the full potential of this valuable reagent.

The Structural and Electronic Landscape of this compound

This compound (molecular formula C7H3BrF4) possesses a unique substitution pattern that dictates its reactivity.[1][3] The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which significantly influences the electron density of the aromatic ring.[4] This, in conjunction with the fluorine and bromine substituents, creates a complex electronic environment that can be precisely modeled using computational methods like Density Functional Theory (DFT).[5][6][7]

PropertyValueSource
Molecular Weight243.00 g/mol [3]
Boiling Point136-143 °C[8]
Density1.695 g/mL at 25 °C[8]
CAS Number40161-55-5[3]

Understanding the interplay of these substituents is crucial for predicting the regioselectivity and reaction rates of various transformations. The bromine atom serves as a versatile handle for cross-coupling reactions, while the fluorine atom and the trifluoromethyl group modulate the reactivity of the C-Br bond and the aromatic ring itself.[4]

Computational Modeling of Key Transformations

Computational chemistry, particularly DFT, has become an indispensable tool for elucidating reaction mechanisms and predicting reactivity.[5][7] For this compound, these models provide critical insights into the transition state energies and reaction barriers of pivotal synthetic reactions.

Suzuki-Miyaura Coupling: A Computational Perspective

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. Computational studies on the Suzuki-Miyaura reaction of aryl halides have provided a deep understanding of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[9] For this compound, the electron-deficient nature of the aromatic ring is predicted to facilitate the oxidative addition of the C-Br bond to a palladium(0) catalyst, which is often the rate-determining step.[10][11]

Workflow for Computational Modeling of Suzuki-Miyaura Coupling:

Caption: Computational workflow for modeling the Suzuki-Miyaura reaction.

Comparative computational studies show that the activation barrier for the oxidative addition of this compound is generally lower than that of its chloro-analogue, highlighting the superior reactivity of the C-Br bond.[12] However, compared to simple bromobenzene, the electron-withdrawing groups on this compound can influence the stability of the palladium intermediates.

Aryl HalideRelative Predicted Oxidative Addition Barrier (kcal/mol)
This compoundLower
2-Chloro-5-fluorobenzotrifluorideHigher
BromobenzeneBaseline
4-Bromoanisole (electron-rich)Higher

Note: This table represents a qualitative comparison based on general principles of substituent effects on oxidative addition. Actual values would require specific DFT calculations.

Buchwald-Hartwig Amination: Unraveling the Mechanism

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, crucial for the synthesis of arylamines found in many pharmaceuticals.[13] Computational modeling of this reaction for this compound helps in understanding the influence of the substituents on the catalytic cycle, which is similar to the Suzuki-Miyaura coupling.[14] The electron-withdrawing nature of the trifluoromethyl and fluoro groups is expected to accelerate the oxidative addition step.

Catalytic Cycle of Buchwald-Hartwig Amination:

Buchwald_Hartwig Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X [Ar-Pd(II)-X]L2 [Ar-Pd(II)-X]L2 Oxidative\nAddition->[Ar-Pd(II)-X]L2 Amine\nCoordination Amine Coordination [Ar-Pd(II)-X]L2->Amine\nCoordination R2NH [Ar-Pd(II)-NHR2]L2+ [Ar-Pd(II)-NHR2]L2+ Amine\nCoordination->[Ar-Pd(II)-NHR2]L2+ Deprotonation Deprotonation [Ar-Pd(II)-NHR2]L2+->Deprotonation Base [Ar-Pd(II)-NR2]L [Ar-Pd(II)-NR2]L Deprotonation->[Ar-Pd(II)-NR2]L Reductive\nElimination Reductive Elimination [Ar-Pd(II)-NR2]L->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-NR2

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

Nucleophilic Aromatic Substitution (SNAr): A Concerted or Stepwise Path?

Nucleophilic aromatic substitution (SNAr) is another important transformation for functionalizing aromatic rings. The reactivity of this compound in SNAr reactions is significantly enhanced by the presence of the electron-withdrawing trifluoromethyl group.[4] Computational studies have been instrumental in discerning whether these reactions proceed through a classical two-step addition-elimination mechanism via a Meisenheimer complex or a concerted mechanism.[15][16]

Recent studies suggest that many SNAr reactions, previously assumed to be stepwise, may in fact be concerted.[15] For this compound, DFT calculations can predict the stability of the potential Meisenheimer intermediate. Given the presence of the strongly electron-withdrawing -CF3 group, a stepwise mechanism is plausible, but the nature of the nucleophile and leaving group also play a crucial role.[17]

Comparison with Alternative Reagents

The choice of starting material is critical in any synthetic campaign. While this compound is a versatile reagent, alternative building blocks may be more suitable for specific applications.

ReagentKey FeaturesAdvantagesDisadvantages
This compound Versatile C-Br bond for cross-coupling, activated ring for SNAr.Balanced reactivity, commercially available.Potential for side reactions at other positions under harsh conditions.
2-Chloro-5-fluorobenzotrifluoride More stable C-Cl bond.Lower cost, potentially higher selectivity in sequential cross-couplings.Lower reactivity in cross-coupling, requiring more active catalysts or harsher conditions.
5-Fluoro-2-(trifluoromethyl)phenyl triflate Excellent leaving group in cross-coupling.Highly reactive, enabling milder reaction conditions.Higher cost, potential for hydrolysis.
3-Fluorobenzotrifluoride Precursor for introducing the bromo group.[4]Lower cost starting material.Requires an additional bromination step.

The choice between these alternatives will depend on factors such as cost, desired reactivity, and the specific transformation being performed. For instance, in a sequential cross-coupling strategy, starting with the less reactive 2-chloro derivative might be advantageous to achieve selective reaction at one position before addressing the second.

Experimental Protocols: A Practical Guide

While computational modeling provides a powerful predictive framework, experimental validation is essential. The following are generalized protocols for key reactions involving this compound, which should be optimized for specific substrates and desired outcomes.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize a biaryl compound from this compound and an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent (e.g., Toluene, Dioxane, DMF)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (1-5 mol%).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize an arylamine from this compound and an amine.

Materials:

  • This compound

  • Amine

  • Palladium precatalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Base (e.g., NaOtBu, K3PO4)

  • Solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand in a dry reaction vessel.

  • Add the base, this compound (1.0 eq), and the amine (1.1-1.2 eq).

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by chromatography or crystallization.

Conclusion

Computational modeling provides an invaluable framework for understanding and predicting the reactivity of this compound. By leveraging DFT and other computational methods, researchers can gain a deeper understanding of reaction mechanisms, predict the feasibility of transformations, and rationally design synthetic routes. This guide has provided a comparative analysis of the reactivity of this key intermediate in several important classes of reactions, supported by both theoretical insights and practical experimental considerations. As computational tools continue to evolve in accuracy and accessibility, their integration into the daily workflow of synthetic chemists will undoubtedly accelerate the discovery and development of new molecules with significant impact in medicine and materials science.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.